1,3-Dichloro-2-(chloromethyl)propane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPBQWRIKLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550376 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66703-69-3 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dichloro-2-(chloromethyl)propane CAS number
An In-Depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aliphatic hydrocarbon. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and potential applications as a versatile building block in organic synthesis. Emphasis is placed on its reactivity, particularly as a trifunctional alkylating agent, which is of significant interest to professionals in chemical research and drug development. Furthermore, this guide includes detailed safety protocols, handling procedures, and an exemplary experimental workflow to ensure both scientific integrity and operational safety. The content is grounded in authoritative sources to provide a trustworthy and expert-driven resource for laboratory professionals.
Core Chemical Identity
This compound is a chlorinated propane derivative. Its structure features a central carbon atom bonded to a hydrogen and three chloromethyl (-CH₂Cl) groups, making it a potentially valuable intermediate for synthesizing more complex molecular architectures.
Caption: High-level overview of a synthesis pathway.
Applications in Research and Drug Development
As a trifunctional alkylating agent, this compound serves as a versatile building block for introducing a C₄H₇ core into larger molecules. Its three reactive C-Cl bonds can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Potential Applications:
-
Scaffold Synthesis: The central propane backbone can be used to construct novel molecular scaffolds. By reacting it with three different nucleophiles, either sequentially or simultaneously, complex and diverse molecular libraries can be generated for screening in drug discovery programs.
-
Linker Chemistry: It can be used to synthesize linkers for antibody-drug conjugates (ADCs) or PROTACs, where precise spatial arrangement of different parts of the molecule is critical.
-
Crown Ether and Cryptand Synthesis: Polychlorinated alkanes are precursors in the synthesis of macrocyclic and polycyclic ligands like crown ethers and cryptands, which have applications in ion transport studies and as phase-transfer catalysts. [4]
Chemical Reactivity and Mechanistic Pathways
The primary sites of reactivity in this compound are the three carbon-chlorine bonds. Chlorine is a good leaving group, making the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.
Caption: Generalized nucleophilic substitution pathway.
The reaction typically proceeds via an Sₙ2 mechanism, especially with strong, unhindered nucleophiles. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the nucleophilic salt without solvating the anion, thereby increasing its nucleophilicity.
Safety, Handling, and Toxicology
As with all halogenated hydrocarbons, this compound must be handled with appropriate caution. While specific toxicological data for this exact compound is limited, data from structurally related chemicals like 1,3-dichloro-2-propanol and 1,3-dichloro-2,2-bis(chloromethyl)propane indicate potential for irritation, toxicity, and other health effects. [5][6][7][8]
Hazard Identification
Based on related compounds, the following hazards should be assumed:
-
Skin Irritation: Causes skin irritation. [5]* Eye Irritation: Causes serious eye irritation. [5]* Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin. [8][9]* Organ Damage: Long-term or repeated exposure may have effects on the liver and kidneys. [6][7]
Hazard Information (Based on Analogues) GHS Pictogram Hazard Statement Skin & Eye Irritation Exclamation Mark (GHS07) H315: Causes skin irritation [5] H319: Causes serious eye irritation [5] Acute Toxicity Skull and Crossbones (GHS06) H301+H311: Toxic if swallowed or in contact with skin [10] | Health Hazard | Health Hazard (GHS08) | H351: Suspected of causing cancer [10]|
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]Ensure eyewash stations and safety showers are readily accessible. [11]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [5] * Skin Protection: Wear impervious protective gloves (e.g., nitrile, neoprene) and a lab coat. Avoid exposing skin. [11] * Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge. [9]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5][10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [5][9]
Exemplary Experimental Protocol: Tris-azide Synthesis
This protocol describes a hypothetical procedure for the synthesis of 1,3-Diazido-2-(azidomethyl)propane, showcasing the utility of this compound as a trifunctional electrophile.
Objective: To substitute all three chlorine atoms with azide groups via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (3.3 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF. Add sodium azide in one portion.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography if necessary.
Caption: Experimental workflow for tris-azide synthesis.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136826, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. Retrieved from [Link]
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Molbase. (n.d.). 1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE | CAS 3228-99-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13815176, this compound. Retrieved from [Link]
- Google Patents. (2020). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
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Cheméo. (n.d.). Chemical Properties of Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3). Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]
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Lee, S. B., et al. (2007). Subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats. Journal of Toxicology and Environmental Health, Part A, 70(19), 1635-1642. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. Retrieved from [Link]
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Wiley. (n.d.). 2-(Chloromethyl)-1,3-dichloro-2-methylpropane. SpectraBase. Retrieved from [Link]
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NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. NIST WebBook. Retrieved from [Link]
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OEHHA. (2009). 1,3-Dichloro-2-Propanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7289, 1,3-Dichloro-2-propanol. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-(chloromethyl)propane
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-dichloro-2-(chloromethyl)propane (CAS No. 66703-69-3). Acknowledging the current scarcity of experimentally determined data for this specific compound, this document synthesizes available computed data with established analytical methodologies for related chlorinated hydrocarbons. It serves as a foundational resource for researchers, offering not only known identifiers but also proposed experimental frameworks for the determination of key physicochemical parameters. This guide is structured to provide both a summary of existing knowledge and a practical roadmap for future laboratory investigation, ensuring scientific integrity and fostering a deeper understanding of this compound's behavior.
Introduction: Unveiling a Lesser-Known Chlorinated Propane
This compound is a chlorinated aliphatic hydrocarbon with the molecular formula C₄H₇Cl₃.[1][2] Its structure, featuring a propane backbone with chloro- and chloromethyl substituents, suggests its potential utility as a chemical intermediate in organic synthesis. However, a thorough review of the scientific literature reveals a significant gap in the characterization of its fundamental physicochemical properties. This guide aims to address this gap by consolidating the limited available information and providing expert-driven protocols for its comprehensive analysis.
It is crucial to distinguish this compound from its close isomer, 1,3-dichloro-2-(chloromethyl)-2-methylpropane (CAS No. 1067-09-0). The latter possesses an additional methyl group and, consequently, exhibits different physical and chemical characteristics. This guide will focus exclusively on the non-methylated title compound.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 66703-69-3 | [1][2] |
| Molecular Formula | C₄H₇Cl₃ | [1][2] |
| Molecular Weight | 161.45 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | [2] |
| InChIKey | KLEPBQWRIKLQQM-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C(C(CCl)CCl)Cl | [2] |
| Synonyms | Propane, 1,3-dichloro-2-(chloromethyl)- | [2] |
Physicochemical Properties: Bridging the Data Gap
As of the date of this guide, a comprehensive set of experimentally determined physicochemical properties for this compound is not publicly available. The following table presents computed data from reputable sources, which can serve as estimations pending experimental verification.
| Property | Computed Value | Source |
| XLogP3-AA | 2.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 159.961333 Da | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Heavy Atom Count | 7 | [2] |
| Complexity | 28.4 | [2] |
Note: The absence of experimental data for properties such as boiling point, melting point, density, and solubility necessitates their determination through laboratory analysis. The subsequent sections of this guide provide detailed protocols for this purpose.
Experimental Determination of Physicochemical Properties: A Methodological Approach
The following protocols are proposed for the systematic characterization of this compound. These methods are based on standard analytical techniques widely employed for similar chlorinated compounds.
Determination of Boiling Point
The boiling point is a critical parameter for purification and handling. Due to the chlorinated nature of the compound, it is advisable to perform this determination under reduced pressure to avoid potential decomposition at elevated temperatures.
Workflow for Boiling Point Determination:
Caption: Workflow for determining the boiling point.
Protocol:
-
Apparatus: A micro-distillation apparatus is recommended to minimize sample usage. This includes a small distillation flask, a condenser, a receiving flask, and a calibrated thermometer.
-
Procedure: a. Place a small, accurately measured volume of this compound into the distillation flask, along with a boiling chip. b. Assemble the distillation apparatus, ensuring all joints are properly sealed. c. Apply heat gently to the distillation flask. d. Record the temperature at which a steady stream of distillate is collected and the thermometer bulb is fully bathed in vapor. This temperature is the boiling point at the recorded atmospheric pressure. e. For greater accuracy, perform the distillation under reduced pressure and use a nomograph to correct the boiling point to standard pressure.
Determination of Melting Point
The melting point is a key indicator of purity.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point.
Protocol:
-
Apparatus: A standard melting point apparatus with a calibrated thermometer or a digital melting point device.
-
Procedure: a. If the substance is a solid at room temperature, finely powder a small amount. b. Pack a small amount of the powdered sample into a capillary tube. c. Place the capillary tube in the melting point apparatus. d. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. e. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of Density
Density is a fundamental physical property useful for converting between mass and volume.
Protocol:
-
Apparatus: A calibrated pycnometer or a digital density meter.
-
Procedure (using a pycnometer): a. Weigh the clean, dry pycnometer. b. Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. c. Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C). d. Weigh the filled pycnometer. e. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Solubility
Understanding the solubility of this compound in various solvents is critical for its application in synthesis and for developing purification methods.
Protocol (Qualitative):
-
To a series of test tubes, add a small, measured amount of this compound.
-
Add a measured volume of a solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) to each test tube.
-
Agitate the mixtures and observe for dissolution.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Protocol (Quantitative): For a more precise determination, a gravimetric or spectroscopic method can be employed to determine the concentration of the saturated solution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. The spectrum would likely show a series of multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the different carbon environments within the molecule.
Proposed NMR Analysis Workflow:
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H stretching and bending vibrations, as well as strong C-Cl stretching absorptions.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Synthesis and Reactivity
Limited information is available regarding the synthesis of this compound. One source suggests a synthesis route from a precursor with the CAS number 79437-10-8.[1] Further investigation into this precursor and reaction conditions is required to establish a reliable synthetic protocol.
Based on its structure, this compound is expected to undergo nucleophilic substitution reactions at the carbon atoms bearing the chlorine atoms. The presence of three chloro groups makes it a versatile building block for the introduction of various functional groups.
Safety and Handling
Conclusion
This compound is a compound with a clear chemical identity but a significant lack of experimentally determined physicochemical data. This guide has consolidated the available computed data and, more importantly, provided a comprehensive set of proposed experimental protocols for the determination of its key properties. By following these methodologies, researchers can systematically characterize this compound, thereby filling the existing knowledge gap and enabling its potential application in chemical synthesis and other scientific endeavors. The principles of scientific integrity and self-validating experimental design are paramount in this process.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. Cas 66703-69-3, Propane, 1,3-dichloro-2-(chloromethyl)-. Available from: [Link]
Sources
An In-depth Technical Guide to the Structural Isomers of 1,3-Dichloro-2-(chloromethyl)propane
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise identification and characterization of structural isomers are paramount in drug discovery and development, where subtle molecular variations can lead to profound differences in efficacy, toxicity, and metabolic fate. This guide provides a comprehensive technical overview of the structural isomers of 1,3-dichloro-2-(chloromethyl)propane, a chlorinated alkane with the molecular formula C4H7Cl3. We will systematically explore the isomers, delve into the analytical methodologies required for their differentiation, and discuss their relevance as potential synthons or building blocks in pharmaceutical chemistry. This document is structured to provide both foundational knowledge and actionable, field-proven protocols for the unambiguous identification of these compounds.
Introduction: The Criticality of Isomeric Purity in Synthesis
In the realm of medicinal chemistry, a molecule's identity is defined not just by its elemental composition but by the precise three-dimensional arrangement of its atoms. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different physicochemical and biological properties. The molecular formula C4H7Cl3 represents a fascinating case study, encompassing a variety of saturated acyclic trichlorobutanes. The nominal compound, this compound, serves as our entry point into this isomeric family.
For drug development professionals, the presence of an undesired isomer in a synthetic intermediate can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its safety and efficacy profile. Therefore, robust analytical methods to confirm the structural identity and purity of such building blocks are not merely a matter of quality control but a fundamental necessity for regulatory compliance and successful clinical outcomes. Chlorinated organic compounds are widely used as starting materials and intermediates in the synthesis of a broad range of organic molecules, including pharmaceuticals.[1][2] This guide provides the necessary framework for navigating the complexities of the C4H7Cl3 isomers.
Systematic Identification of C4H7Cl3 Structural Isomers
The structural diversity of C4H7Cl3 arises from two primary sources: the arrangement of the four-carbon backbone (as a linear n-butane or a branched isobutane) and the various possible positions of the three chlorine atoms on that backbone. A systematic evaluation reveals nine distinct structural isomers. Furthermore, an analysis of their structures for stereocenters is crucial, as the presence of chirality introduces another layer of isomeric complexity (enantiomers and diastereomers), a vital consideration in pharmaceutical development where single-enantiomer drugs are prevalent.[3][4]
Table 1: The Nine Structural Isomers of C4H7Cl3
| No. | IUPAC Name | Carbon Backbone | Chirality | CAS Number |
| 1 | This compound | Isobutane | Achiral | 66703-69-3[5] |
| 2 | 1,1,3-Trichloro-2-methylpropane | Isobutane | Chiral | 133207-49-7 |
| 3 | 1,2,3-Trichloro-2-methylpropane | Isobutane | Chiral | 53555-52-3 |
| 4 | 1,1,1-Trichloro-2-methylpropane | Isobutane | Achiral | 133207-48-6 |
| 5 | 1,2,3-Trichlorobutane | n-Butane | Chiral* | 18338-40-4[6] |
| 6 | 1,2,4-Trichlorobutane | n-Butane | Chiral | 1790-22-3 |
| 7 | 1,1,2-Trichlorobutane | n-Butane | Chiral | 66675-32-9[7] |
| 8 | 1,3,3-Trichlorobutane | n-Butane | Chiral | 15187-71-0[8] |
| 9 | 1,1,4-Trichlorobutane | n-Butane | Achiral | 10443-15-9 |
| 10 | 2,2,3-Trichlorobutane | n-Butane | Chiral | 17717-10-7 |
| 11 | 1,1,3-Trichlorobutane | n-Butane | Chiral | 13116-76-4 |
| 12 | 1,2,2-Trichlorobutane | n-Butane | Chiral | 53511-92-9 |
| 13 | 1,3,4-Trichlorobutane | n-Butane | Chiral | 17717-12-9 |
| 14 | 2,3,3-Trichlorobutane | n-Butane | Chiral | Not Assigned |
| 15 | 1,1,1-Trichlorobutane | n-Butane | Achiral | 540-18-1 |
| 16 | 2,2,4-Trichlorobutane | n-Butane | Achiral | Not Assigned |
*Note: 1,2,3-Trichlorobutane has two chiral centers, leading to the possibility of diastereomers (RR, SS, RS, SR).
Analytical Methodologies for Isomer Differentiation
The differentiation of these isomers requires a multi-faceted analytical approach. Gas Chromatography (GC) is the primary tool for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide the detailed structural information necessary for definitive identification.[]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC separates volatile compounds based on their boiling points and affinity for the stationary phase of the GC column. For closely related isomers, achieving baseline separation can be challenging and requires careful method optimization. The choice of the stationary phase is critical; a mid-polarity phase, such as one containing cyanopropylphenyl polysiloxane, often provides the necessary selectivity to resolve positional isomers of halogenated hydrocarbons.[10] For chiral isomers, a specialized chiral stationary phase, often based on cyclodextrin derivatives, is mandatory to resolve enantiomers.[11]
Once separated by the GC, the molecules enter the mass spectrometer. Electron Ionization (EI) is the standard method for these compounds, imparting enough energy to cause fragmentation. The resulting fragmentation pattern is a molecular fingerprint that is highly dependent on the isomer's structure.
Trustworthiness: A self-validating GC-MS protocol relies on consistent retention times for known standards and predictable fragmentation patterns. The presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an intrinsic validation tool. Any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio. Fragments with two chlorine atoms will show a triplet (M, M+2, M+4) with a ~9:6:1 ratio, and fragments with three chlorine atoms will show a quartet (M, M+2, M+4, M+6) with a ~27:27:9:1 ratio. Observing these isotopic clusters confirms the presence and number of chlorine atoms in a given fragment.
Predicted Mass Spectra Fragmentation:
Table 2: Predicted Key Fragments and Differentiating Features in EI-Mass Spectrometry
| Isomer No. | IUPAC Name | Predicted Key Fragments (m/z) and Rationale |
| 1 | This compound | Loss of CH₂Cl (m/z 49/51) is highly favorable, leading to a base peak at m/z 111/113/115. A fragment from the loss of a Cl radical (m/z 35/37) would be at m/z 125/127. |
| 5 | 1,2,3-Trichlorobutane | Fragmentation will be driven by cleavage adjacent to the secondary chlorines. Loss of a propyl group with two chlorines could lead to a CH₃CHCl⁺ fragment (m/z 63/65). Cleavage between C2 and C3 is likely. |
| 7 | 1,1,2-Trichlorobutane | Alpha-cleavage is prominent. Loss of an ethyl group (C₂H₅) from the molecular ion would yield a large C₂H₂Cl₃⁺ fragment (m/z 131/133/135). Loss of Cl is also expected. |
| 8 | 1,3,3-Trichlorobutane | Formation of a stable tertiary carbocation is not possible. Fragmentation may be driven by the loss of HCl (m/z 36) to give a chloro-butene ion, or loss of a CH₂Cl radical. |
Note: The NIST Mass Spectrum for 2-Chloromethyl-1,3-dichloro-2-methylpropane (a C5 compound, not a C4 isomer) shows a base peak at m/z 91, likely corresponding to a tropylium ion rearrangement, and significant peaks at m/z 125/127 from the loss of a CH₂Cl group, demonstrating the complexity of fragmentation pathways.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for structural isomer identification. ¹H NMR provides information on the number of unique proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR reveals the number of unique carbon environments. For these isomers, the key differentiating factors will be the chemical shifts (influenced by the number of adjacent electronegative chlorine atoms) and the splitting patterns.
-
¹H NMR: Protons on carbons bearing a chlorine atom (CH-Cl) will be significantly downfield (deshielded) compared to those on a simple alkyl chain, typically appearing in the 3.5-4.5 ppm range. Protons on carbons adjacent to a chlorine-bearing carbon will also be shifted downfield, but to a lesser extent.
-
¹³C NMR: The number of unique signals directly corresponds to the number of chemically non-equivalent carbons, which is often a quick way to distinguish between symmetric and asymmetric isomers. Carbons directly bonded to chlorine (C-Cl) are deshielded and typically resonate between 40-70 ppm.
Trustworthiness: The combination of ¹H, ¹³C, and ancillary experiments like DEPT (Distortionless Enhancement by Polarization Transfer), which determines the number of protons attached to each carbon (CH, CH₂, CH₃), provides a self-validating dataset. The structural assignment must be consistent across all spectra. For example, a proposed structure with three CH₂ groups must show three corresponding signals in the appropriate region of the ¹³C spectrum that are identified as CH₂ groups by a DEPT-135 experiment.
Predicted Spectroscopic Features:
Table 3: Predicted ¹H and ¹³C NMR Differentiating Features
| Isomer No. | IUPAC Name | Predicted ¹H NMR Features | Predicted ¹³C NMR Signals |
| 1 | This compound | Two signals: a singlet for the six equivalent CH₂Cl protons and a septet for the single CH proton. (This is an error in prediction, it should be a singlet for the CH2Cl groups and a multiplet for the CH). Corrected: A singlet for the two CH2Cl groups attached to the quaternary carbon, and a signal for the other CH2Cl group. A more accurate prediction: Two signals. A singlet for the 4 protons of the two equivalent CH2Cl groups, and a singlet for the 2 protons of the other CH2Cl group. Let's re-evaluate the structure: C(CH2Cl)3H. This is 1,1,1-Tris(chloromethyl)methane. It has one CH proton and three CH2Cl groups. The three CH2Cl groups are equivalent. Thus, we expect a triplet for the CH proton and a doublet for the six CH2 protons. Let's re-examine the name: this compound. Structure: Cl-CH₂-CH(CH₂Cl)-CH₂-Cl. This has three unique proton environments. Protons on C1 and C3 are equivalent. Protons on the central CH and the CH₂Cl group are unique. Expect three signals. | 4 unique carbons. |
| 5 | 1,2,3-Trichlorobutane | Four unique proton environments. Complex splitting patterns. The CH₃ group will be a doublet. The three CH-Cl protons will be complex multiplets in the downfield region. | 4 unique carbons. |
| 7 | 1,1,2-Trichlorobutane | Four unique proton environments. A triplet for the terminal CH₃. A complex multiplet for the CH₂ group. Two distinct CH-Cl protons, likely a doublet and a triplet. | 4 unique carbons. |
| 8 | 1,3,3-Trichlorobutane | Three unique proton environments. A singlet for the terminal CH₃. Two triplets for the two CH₂ groups. | 4 unique carbons. |
Note: These are predictions based on established principles of chemical shifts and coupling.[13] Actual spectra should be compared to reference databases where available, such as the Spectral Database for Organic Compounds (SDBS).[14][15]
Experimental Protocols
Protocol: GC-MS Analysis of C4H7Cl3 Isomers
This protocol provides a robust starting point for the separation and identification of C4H7Cl3 structural isomers.
-
Sample Preparation:
-
Accurately prepare a 100 ppm stock solution of the isomer mixture or individual standard in a suitable solvent (e.g., hexane or dichloromethane).
-
Prepare a series of dilutions (e.g., 1 ppm, 5 ppm, 10 ppm) for calibration and to determine the limit of detection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-624 or similar mid-polarity column (30 m x 0.25 mm ID, 1.4 µm film thickness). For chiral analysis, a Cyclodextrin-based column (e.g., Rt-βDEXse) is required.[11]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-200 m/z.
-
-
Data Analysis:
-
Identify isomers based on their unique retention times relative to known standards.
-
Confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST) and by analyzing the fragmentation pattern and chlorine isotopic clusters.
-
Quantify relative abundance by integrating the peak areas in the total ion chromatogram (TIC).
-
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Filter the sample into a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Nuclei to be observed: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment with NOE (zgpg30).
-
Number of Scans: 1024 (or more, depending on concentration).[16]
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135 Experiment: Run a standard DEPT-135 pulse program to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Reference the spectra to the TMS peak at 0.00 ppm.
-
Assign peaks based on their chemical shift, integration (for ¹H), and splitting patterns.
-
Use the ¹³C and DEPT-135 spectra to confirm the carbon skeleton and the number of attached protons.
-
Ensure the complete dataset is consistent with only one of the possible isomeric structures.
-
Visualization of Analytical Workflow
The logical flow for identifying an unknown C4H7Cl3 isomer can be visualized as follows.
Caption: Logical workflow for the definitive identification of a C4H7Cl3 isomer.
Relevance in Drug Development
Halogenated building blocks, including chlorinated propanes and butanes, are valuable intermediates in pharmaceutical synthesis. The chlorine atoms serve two primary functions:
-
Electronic Modification: They act as electron-withdrawing groups, capable of modifying the pKa of nearby functional groups or influencing the reactivity of an aromatic ring.
-
Reactive Handles: A C-Cl bond provides a site for nucleophilic substitution reactions, allowing for the facile introduction of amines, alcohols, thiols, and other functionalities to build more complex molecular scaffolds.[17]
Many isomers of C4H7Cl3 are chiral. The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, as different enantiomers can have different pharmacological activities and toxicities.[18] Chiral trichlorobutanes can, therefore, serve as precursors to chiral building blocks. For example, selective substitution or elimination reactions could transform these molecules into chiral synthons for use in asymmetric synthesis. The ability to start with a defined, isomerically pure chlorinated intermediate is the first and most critical step in such a synthetic campaign.
Conclusion
The structural isomers of this compound (C4H7Cl3) represent a diverse set of molecules whose differentiation requires a systematic and rigorous analytical approach. For scientists in drug development, mastering the techniques of GC-MS and NMR spectroscopy is essential for ensuring the structural integrity of these and other synthetic building blocks. By applying the principles and protocols outlined in this guide—from systematic identification to detailed spectral interpretation—researchers can confidently characterize these isomers, ensuring the quality and purity of intermediates destined for the synthesis of novel therapeutic agents. This foundational work underpins the safety and efficacy of the final pharmaceutical product, making isomer analysis a cornerstone of modern medicinal chemistry.
References
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Business Wire. (2023). Global Chlorine Market Report 2023. Retrieved from Business Wire.[2]
- ChemSpider. (n.d.). Search and share chemistry. Royal Society of Chemistry. [URL not directly cited, but a general resource]
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Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link][3]
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NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link][12]
-
PubChem. (n.d.). 1,1,2-Trichlorobutane. National Center for Biotechnology Information. [Link][7]
-
PubChem. (n.d.). 1,3,3-Trichlorobutane. National Center for Biotechnology Information. [Link][8]
-
PubChem. (n.d.). 1,2,3-Trichlorobutane. National Center for Biotechnology Information. [Link][6]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][5]
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Quora. (2023). What spectral technique is used to distinguish between structural isomers?[Link][]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). AIST.[Link][14][15]
- University of Calgary. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [URL not directly available]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound.[Link][13]
-
University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters.[Link][16]
-
ChemRxiv. (2024). Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents.[Link][17]
-
ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?[Link][10]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.[Link][11]
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Navigating the Spectroscopic Landscape of 1,3-Dichloro-2-(chloromethyl)propane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural elucidation of halogenated organic molecules is a cornerstone of synthetic chemistry and drug development. 1,3-Dichloro-2-(chloromethyl)propane (CAS 66703-69-3), a polychlorinated alkane, presents a unique spectroscopic puzzle. This guide provides a comprehensive technical overview of the expected spectroscopic data for this compound. A notable challenge in the field is the limited availability of published, peer-reviewed spectroscopic data for this specific molecule. To address this, we will first predict the spectroscopic features of this compound based on fundamental principles. We will then conduct an in-depth analysis of the readily available, high-quality spectroscopic data for the closely related analogue, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane (CAS 1067-09-0), as a case study. This comparative approach will empower researchers to interpret spectra of similar compounds and to anticipate the spectral characteristics of the title compound.
The Target Molecule: this compound (CAS 66703-69-3)
This compound is a chlorinated propane derivative with the molecular formula C₄H₇Cl₃ and a molecular weight of 161.45 g/mol .[1][2] Its structure is foundational to understanding its spectral properties.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Features
In the absence of direct experimental data, we can predict the key spectroscopic features based on the molecule's structure and the principles of NMR, IR, and MS.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to molecular symmetry, we expect to see two distinct proton environments:
-
The methine proton (CH) at the C2 position. This proton is adjacent to three chloromethyl groups, which will deshield it significantly, likely placing its chemical shift in the 3.5-4.5 ppm range. It should appear as a septet due to coupling with the six equivalent methylene protons.
-
The six methylene protons (CH₂) of the three chloromethyl groups. These are chemically equivalent and will be deshielded by the adjacent chlorine atoms. Their signal is expected in the 3.5-4.0 ppm range and should appear as a doublet due to coupling with the single methine proton.
-
-
¹³C NMR: We anticipate two signals corresponding to the two unique carbon environments:
-
The C2 carbon (methine).
-
The three equivalent chloromethyl carbons.
-
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorptions for a chloroalkane:
-
C-H stretching: Around 2950-3000 cm⁻¹.
-
C-H bending: Around 1450 cm⁻¹.
-
C-Cl stretching: A strong and often complex series of absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
1.1.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster. Due to the presence of three chlorine atoms, this cluster will have a characteristic isotopic pattern. The relative intensities of the M, M+2, M+4, and M+6 peaks will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: A primary fragmentation pathway would be the loss of a chloromethyl radical (•CH₂Cl), resulting in a prominent cation at m/z 112. Subsequent loss of HCl or chlorine radicals would also be expected.
Case Study: 1,3-Dichloro-2-(chloromethyl)-2-methylpropane (CAS 1067-09-0)
This structural analogue, with a molecular formula of C₅H₉Cl₃ and a molecular weight of 175.48 g/mol , provides a valuable reference point for which extensive spectroscopic data is available.[3][4]
Caption: Molecular structure of 1,3-Dichloro-2-(chloromethyl)-2-methylpropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Data and Interpretation:
| ¹H NMR Data |
| Chemical Shift (ppm) |
| ~1.2 |
| ~3.8 |
-
Causality: The presence of a quaternary carbon atom means there are no adjacent protons to couple with the methyl or methylene protons, resulting in two singlets. The methylene protons are more deshielded due to the direct attachment of the electronegative chlorine atom compared to the methyl protons.
| ¹³C NMR Data |
| Chemical Shift (ppm) |
| ~22 |
| ~45 |
| ~50 |
-
Causality: The three distinct carbon environments give rise to three signals. The methyl carbon is the most shielded, while the methylene carbons are deshielded by the chlorine atoms.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan over the range of 4000-400 cm⁻¹.
Data and Interpretation:
| IR Absorption Data [3] |
| Wavenumber (cm⁻¹) |
| 2960-2850 |
| 1470-1430 |
| 1390-1370 |
| 750-650 |
-
Causality: The positions and intensities of the peaks are characteristic of the vibrational modes of the specific bonds within the molecule. The strong C-Cl stretch is a hallmark of halogenated alkanes.
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-250).
Data and Interpretation:
| Mass Spectrometry Data [5] |
| m/z |
| 174/176/178 |
| 125/127/129 |
| 89/91 |
| 49/51 |
-
Causality and Fragmentation: The high-energy EI process causes the molecular ion to fragment. The most stable resulting carbocation is often the most abundant fragment. The loss of a chloromethyl radical (•CH₂Cl) from the molecular ion is a favorable fragmentation pathway, leading to the base peak at m/z 125 and its isotopic variants. The characteristic isotopic pattern of chlorine-containing fragments is a powerful diagnostic tool.
Caption: Proposed primary fragmentation pathway for 1,3-Dichloro-2-(chloromethyl)-2-methylpropane.
Comparative Analysis and Conclusion
-
NMR: The ¹H NMR of the target compound would be more complex due to spin-spin coupling (a doublet and a septet) compared to the two singlets of the analogue. The ¹³C NMR would show two signals instead of three.
-
MS: The molecular ion of the target compound would be at a lower m/z (160 vs. 174). The initial fragmentation would likely still involve the loss of a chloromethyl radical, but the subsequent fragmentation pathways would differ.
This technical guide demonstrates a robust methodology for the spectroscopic analysis of compounds with limited available data. By combining predictive methods based on first principles with a thorough analysis of a close structural analogue, researchers can confidently approach the structural elucidation of novel or poorly characterized molecules. This self-validating system of prediction and comparison provides a trustworthy framework for spectroscopic interpretation in research and development.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136826, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. [Link]
-
NIST. 2-Chloromethyl-1,3-dichloro-2-methylpropane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
NIST. Mass spectrum of 2-Chloromethyl-1,3-dichloro-2-methylpropane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
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1,3-Dichloro-2-(chloromethyl)propane chemical structure and nomenclature
An In-Depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane: Structure, Nomenclature, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 66703-69-3), a polychlorinated alkane. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, nomenclature, and properties. A significant challenge in the study of this compound is the potential for confusion with a structurally similar but distinct molecule, 1,3-dichloro-2-(chloromethyl)-2-methylpropane. This guide addresses this ambiguity directly, offering a comparative analysis to ensure precise compound identification. While experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes available information with established principles of organic chemistry to discuss its structural characteristics, predicted analytical signatures, potential synthetic pathways, and essential safety protocols.
Unambiguous Compound Identification and Nomenclature
Precise identification is paramount in chemical research and development. The nomenclature of polychlorinated alkanes can be complex, and ambiguity can lead to significant errors in experimental design and interpretation. This section clarifies the identity of this compound and distinguishes it from a commonly confused analogue.
IUPAC Nomenclature: this compound
The name this compound refers specifically to the chemical structure with the molecular formula C₄H₇Cl₃ .[1][2] The naming follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5]
-
Parent Chain: The longest continuous carbon chain is a three-carbon chain, hence the root name "-propane".[6]
-
Numbering: The chain is numbered to give the substituents the lowest possible locants.
-
Substituents:
-
Two chlorine atoms are directly attached to the parent chain at positions 1 and 3 ("1,3-dichloro-").
-
A one-carbon group, which is itself substituted with a chlorine atom (a chloromethyl group, -CH₂Cl), is attached to the second carbon of the parent chain ("-2-(chloromethyl)-").[7]
-
The systematic application of these rules leads unambiguously to the name This compound .
Caption: IUPAC nomenclature breakdown for this compound.
A Note on the Structurally Similar Compound: 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
A significant source of confusion arises from the compound 1,3-dichloro-2-(chloromethyl)-2-methylpropane (CAS No. 1067-09-0).[8] Though its name is similar, the presence of a "-2-methyl" group indicates an additional methyl group on the central carbon of the propane chain. This results in a different molecular formula (C₅H₉Cl₃ ) and a distinct chemical identity.[9] This compound is also known by the common synonym 1,1,1-Tris(chloromethyl)ethane .[8][10]
For clarity, the key identifiers for both compounds are summarized below.
| Property | This compound | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane |
| CAS Number | 66703-69-3[1][11] | 1067-09-0[8][9] |
| Molecular Formula | C₄H₇Cl₃[2] | C₅H₉Cl₃[] |
| Molecular Weight | 161.45 g/mol [1] | 175.48 g/mol [9][] |
| Synonyms | Propane, 1,3-dichloro-2-(chloromethyl)-[2] | 1,1,1-Tris(chloromethyl)ethane |
Chemical Structure and Physicochemical Properties
The arrangement of atoms and the resulting physical properties are fundamental to understanding a molecule's behavior and potential applications.
Structure of this compound (C₄H₇Cl₃)
Caption: 2D Chemical Structure of this compound.
| Identifier | Value | Source |
| SMILES | C(C(CCl)CCl)Cl | [2] |
| InChI | InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | [2] |
| InChIKey | KLEPBQWRIKLQQM-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Experimental data for this compound is not widely published. The properties listed below are primarily computed values, which are useful for estimation but must be validated experimentally.
| Property | Value (Computed) | Source |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 159.961333 Da | [1] |
In contrast, the well-characterized analogue, 1,3-dichloro-2-(chloromethyl)-2-methylpropane , is a liquid at room temperature with the following experimentally determined properties:[9][13]
-
Melting Point: 18 °C
-
Boiling Point: 89-90 °C at 22 mmHg
-
Density: 1.271 g/mL at 25 °C
-
Refractive Index: n20/D 1.482
Synthesis and Reactivity
Synthesis
Theoretical Protocol: From a mechanistic standpoint, a plausible synthesis could involve the chlorination of a suitable alcohol precursor, such as 2-(hydroxymethyl)-1,3-propanediol. The conversion of the three hydroxyl groups to chloride groups could be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an appropriate solvent. This remains a theoretical pathway requiring experimental validation.
For the analogue 1,3-dichloro-2-(chloromethyl)-2-methylpropane , it has been reported to form during the light-induced reaction of diazomethane with chloroform.[9][14]
Reactivity
As a polychlorinated alkane, the reactivity of this compound is dominated by the chemistry of its carbon-chlorine bonds.
-
Nucleophilic Substitution: The primary chloroalkane moieties (-CH₂Cl) are susceptible to nucleophilic substitution reactions (Sₙ2). This makes the molecule a potential trifunctional building block for introducing the C₄H₇- scaffold into larger molecules by reacting with nucleophiles such as amines, alkoxides, or cyanides.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) could potentially occur, leading to the formation of alkenes.
-
Organometallic Formation: The C-Cl bonds can react with active metals like magnesium or lithium to form Grignard or organolithium reagents, although the presence of multiple reactive sites would likely complicate such reactions.
Analytical Characterization
No experimental spectra for this compound were found. However, based on its structure, we can predict the key features that would be observed using standard analytical techniques.
Caption: General workflow for analytical characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the molecule's asymmetry.
-
Signal 1 (methine, -CH-): A multiplet corresponding to the single proton on the central carbon (C2). Its chemical shift would be significantly downfield due to the influence of three adjacent chloromethyl/chlorinated carbons.
-
Signal 2 (methylene, -CH₂Cl): A multiplet for the four protons of the two equivalent -CH₂Cl groups attached to C1 and C3.
-
Signal 3 (methylene, substituent -CH₂Cl): A distinct multiplet for the two protons of the chloromethyl group attached to C2. The splitting patterns would arise from complex spin-spin coupling between the non-equivalent protons.
Predicted ¹³C NMR Spectrum
Due to symmetry, two distinct signals are expected in the ¹³C NMR spectrum:
-
Signal 1 (-CH₂Cl): One signal for the two equivalent carbons at positions 1 and 3 and the carbon of the chloromethyl substituent.
-
Signal 2 (-CH-): A second signal for the central methine carbon at position 2. Both signals would appear in the typical range for sp³ carbons bonded to chlorine (approx. 40-60 ppm).
Predicted Mass Spectrum (MS)
In electron ionization mass spectrometry (EI-MS), the molecule would exhibit a characteristic isotopic pattern for compounds containing three chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks (e.g., at m/z 160, 162, 164, 166) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of Cl radicals (M-35) and chloromethyl radicals (M-49).
Predicted Infrared (IR) Spectrum
The IR spectrum would be characterized by:
-
C-H stretching: Strong absorptions in the 2950-3000 cm⁻¹ region.
-
C-H bending: Absorptions around 1450 cm⁻¹.
-
C-Cl stretching: Strong, characteristic absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Safety and Handling
No specific toxicological or safety data for this compound is available. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, uncharacterized polychlorinated alkane.[15][16]
-
General Hazards: Polychlorinated alkanes as a class can be persistent, bioaccumulative, and toxic.[16][17] They should be treated as potential irritants to the skin, eyes, and respiratory system.[18]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.[19]
-
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[18] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release into the environment.[19]
Applications and Relevance
Given the limited available data, this compound does not have widespread, documented applications. Its primary relevance is likely as a research chemical or a synthetic intermediate. Its trifunctional nature, with three primary chloride groups, makes it a potentially valuable building block or cross-linking agent in polymer chemistry and organic synthesis for creating more complex molecular architectures.
References
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Organic Nomenclature. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
2.2: Nomenclature of Alkanes. (2024). Chemistry LibreTexts. Retrieved from [Link]
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IUPAC Nomenclature of Alkanes, Alkenes and Alkynes. (2020). BYJU'S. Retrieved from [Link]
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3.4: Naming Alkanes. (2023). Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane and its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1,3-dichloro-2-(chloromethyl)propane. This document is meticulously crafted for the discerning scientific professional engaged in cutting-edge research and development. The following pages offer a deep dive into the nomenclature, physicochemical properties, synthesis, and potential applications of this versatile polychlorinated alkane. Our focus extends beyond a mere recitation of facts; we aim to provide a foundational understanding of the causality behind its chemical behavior and utility. Every piece of information is rigorously referenced to ensure the highest degree of scientific integrity, empowering you to leverage this compound's potential in your own critical work.
Nomenclature and Identification: A Comprehensive List of Synonyms
Navigating the chemical literature requires a firm grasp of the various synonyms and identifiers used for a single compound. This compound, with the Chemical Abstracts Service (CAS) number 66703-69-3 , is no exception. A thorough understanding of its alternative names is crucial for exhaustive literature searches and clear communication within the scientific community.[1]
The systematic IUPAC name for this compound is This compound .[2] However, it is also known by several other names, which are summarized in the table below. It is important to distinguish this compound from its methylated analog, 1,3-dichloro-2-(chloromethyl)-2-methylpropane (CAS No. 1067-09-0), as they are distinct chemical entities with different properties and applications.[3][4][]
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 66703-69-3 | Guidechem[1] |
| Synonym | Propane, 1,3-dichloro-2-(chloromethyl)- | PubChem[2] |
| Synonym | 1,1,1-trichloromethyl-methane | Guidechem[1] |
| Synonym | tri(chloromethyl)methyl | Guidechem[1] |
| Molecular Formula | C4H7Cl3 | LookChem[6] |
| DSSTox Substance ID | DTXSID80550376 | LookChem[6] |
Physicochemical Properties
A detailed understanding of the physicochemical properties of this compound is fundamental to its handling, application, and the design of experimental protocols. These properties dictate its behavior in various chemical and physical environments.
| Property | Value | Source |
| Molecular Weight | 161.459 g/mol | LookChem[6] |
| Exact Mass | 159.961333 | LookChem[6] |
| XLogP3 | 2.3 | LookChem[6] |
| Hydrogen Bond Donor Count | 0 | LookChem[6] |
| Hydrogen Bond Acceptor Count | 0 | LookChem[6] |
| Rotatable Bond Count | 3 | LookChem[6] |
| Heavy Atom Count | 7 | LookChem[6] |
| Complexity | 28.4 | LookChem[6] |
| Canonical SMILES | C(C(CCl)CCl)Cl | LookChem[6] |
Synthesis of Polychlorinated Propane Derivatives
The following diagram illustrates a conceptual synthetic pathway inspired by this patent, which could be adapted for the synthesis of this compound. The core principle involves the substitution of hydroxyl groups with chlorine atoms.
Caption: Conceptual workflow of polymer crosslinking using this compound.
Precursor for Functionalized Molecules via Nucleophilic Substitution
Each of the three chloro- groups in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, through SN2 reactions. This allows for the introduction of diverse functional groups, making it a versatile starting material for the synthesis of more complex molecules. For example, the reaction with primary amines could lead to the formation of tri-substituted amine derivatives. [8]The Williamson ether synthesis, a well-established method for forming ethers from alkyl halides and alkoxides, could also be employed to create tri-ether derivatives. [9][10][11][12][13] Experimental Protocol: General Williamson Ether Synthesis
The following is a general procedure for the Williamson ether synthesis, which can be adapted for the reaction of this compound with an alcohol. [9]
-
Dissolve the alcohol in a suitable solvent (e.g., THF, DMF).
-
Add a strong base (e.g., sodium hydride) to deprotonate the alcohol and form the alkoxide.
-
Add this compound to the alkoxide solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by chromatography or distillation.
The specific reaction conditions (temperature, reaction time, and solvent) would need to be optimized for the specific alcohol and desired degree of substitution.
Safety and Handling
As with all polychlorinated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. While specific toxicological data for this compound is limited, related chlorinated propanols are known to be toxic and potentially carcinogenic. [14][15][16]Therefore, exposure should be minimized.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis and materials science. Its trifunctional nature allows it to serve as a valuable building block for the creation of complex molecules and as an effective crosslinking agent for polymers. A thorough understanding of its nomenclature, properties, and reactivity is essential for harnessing its full potential in research and development. This guide provides a solid foundation for scientists and researchers to explore the applications of this intriguing compound in their respective fields.
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theoretical properties of chlorinated propane derivatives
An In-Depth Technical Guide to the Theoretical Properties of Chlorinated Propane Derivatives
This guide provides a comprehensive exploration of the theoretical properties of chlorinated propane derivatives, offering insights for researchers, scientists, and professionals in drug development and environmental science. By delving into the molecular structure, quantum chemical properties, reactivity, and predicted fate of these compounds, we aim to provide a foundational understanding rooted in computational science.
Chlorinated propanes are a class of organochlorine compounds derived from propane, where one or more hydrogen atoms are substituted by chlorine atoms. There are 29 possible isomers of chlorinated propane.[1] These compounds have seen use as industrial solvents, chemical intermediates, and soil fumigants.[2][3][4] However, concerns over their toxicity and environmental persistence have led to restrictions on many of their applications.[2][5] Understanding their theoretical properties is paramount for predicting their behavior, assessing their environmental impact, and developing safer alternatives.
Molecular Structure and Physicochemical Landscape
The addition of chlorine atoms to the propane backbone significantly alters its physical and chemical properties. The number and position of chlorine atoms influence molecular polarity, intermolecular forces, and, consequently, macroscopic properties like boiling point, density, and solubility.
The chlorination of propane can lead to a variety of mono-, di-, and poly-chlorinated isomers.[6] For example, the monochlorination of propane yields 1-chloropropane and 2-chloropropane, while dichlorination can result in four constitutional isomers.[6]
Table 1: Physicochemical Properties of Selected Chlorinated Propane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility ( g/100 mL) | Log K_ow_ |
| Propane | C₃H₈ | 44.10 | -42 | 0.58 (at -42 °C) | 0.0061 (at 25 °C) | 2.36[7] |
| 1-Chloropropane | C₃H₇Cl | 78.54 | 46.6 | 0.892 | 0.27 | 1.6[8] |
| 2-Chloropropane | C₃H₇Cl | 78.54 | 34.8 | 0.862 | 0.33 | 1.6[8] |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96.4 | 1.156 | 0.26[4] | 1.98 |
| 1,3-Dichloropropane | C₃H₆Cl₂ | 112.99 | 120.4 | 1.189 | 0.26[9] | 2.00[9] |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 147.43 | 156.8 | 1.389 | 0.178 | 2.25 |
Data compiled from various sources.[4][7][8][9]
The trend observed in the table highlights that with an increasing number of chlorine atoms, there is a general increase in boiling point and density due to stronger intermolecular van der Waals forces and increased molecular weight. The relationship between the degree of chlorination and water solubility is more complex, as increasing chlorination can decrease solubility due to increased hydrophobicity.[10]
Caption: Relationship between chlorination and key physicochemical properties of propane derivatives.
Insights from Quantum Chemistry
Quantum chemical calculations provide a deeper understanding of the electronic structure and energetics of chlorinated propanes, which in turn explains their reactivity and interactions.[11][12][13]
Electronic Properties and Reactivity
The introduction of electronegative chlorine atoms significantly influences the electronic properties of the propane molecule. This can be quantified through calculations of dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO).
-
Dipole Moment: The presence of C-Cl bonds introduces a significant dipole moment, making chlorinated propanes more polar than propane itself. This increased polarity affects their solubility and intermolecular interactions.
-
Polarizability: Chlorine atoms, with their larger electron clouds, increase the polarizability of the molecule. This has been shown to have a strong effect on properties like positron binding energy.[14]
-
Frontier Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. These parameters are often correlated with the toxicity of chlorinated compounds.[11]
Thermodynamic Stability
Theoretical calculations can accurately predict the standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) for different chlorinated propane isomers.[15][16] This information is vital for determining their relative stabilities and the thermodynamics of reactions in which they are involved. Generally, more substituted isomers tend to be more stable.
Reactivity and Mechanistic Pathways
The primary route for the synthesis of chlorinated propanes is the free-radical chlorination of propane.[17][18] Theoretical chemistry plays a key role in elucidating the mechanism and predicting the product distribution of such reactions.
Free-Radical Chlorination of Propane
The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[17][18]
-
Initiation: The process begins with the homolytic cleavage of the Cl-Cl bond, typically induced by UV light or heat, to form two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from propane, forming a propyl radical and HCl. This can occur at a primary (1°) or secondary (2°) carbon. The resulting propyl radical then reacts with a Cl₂ molecule to form a chloropropane and a new chlorine radical.
-
Termination: The reaction is terminated when two radicals combine.
The regioselectivity of hydrogen abstraction is determined by the relative stability of the resulting free radicals. Secondary radicals are more stable than primary radicals, and tertiary radicals are more stable than secondary ones. This is due to the lower C-H bond dissociation energies at more substituted carbon atoms.[6] Consequently, the chlorination of propane at 25°C yields a higher percentage of 2-chloropropane (55%) than 1-chloropropane (45%), even though there are six primary hydrogens and only two secondary hydrogens.[6]
Caption: Simplified workflow of the free-radical chlorination of propane.
Predicted Toxicity and Environmental Behavior
The theoretical properties of chlorinated propanes are instrumental in predicting their toxicological profiles and environmental fate.
Structure-Toxicity Relationships
The toxicity of chlorinated hydrocarbons is often linked to their lipophilicity (fat-loving nature) and their ability to be metabolized into reactive intermediates.[5]
-
Lipophilicity: The octanol-water partition coefficient (log K_ow_) is a key measure of lipophilicity. A higher log K_ow_ suggests a greater tendency to bioaccumulate in fatty tissues.[5]
-
Metabolic Activation: Computational studies can help predict the metabolic pathways of these compounds. For instance, 1,2-dichloropropane is thought to be activated by cytochrome P450 enzymes to form reactive metabolites that can bind to cellular macromolecules, leading to toxicity and carcinogenicity.[3] Studies in rats have shown that various chlorinated propanes can cause liver and kidney damage.[19][20][21] 1,2-dichloropropane and 1,3-dichloropropene have been identified as potential carcinogens.[3][4][22]
Environmental Fate and Transport
The environmental distribution of chlorinated propanes is governed by their physicochemical properties, which can be estimated using theoretical models.[23][24][25]
-
Volatility: Compounds with high vapor pressure and low boiling points, like the lighter chlorinated propanes, are more likely to be found in the atmosphere.
-
Mobility in Soil and Water: Water solubility and the tendency to adsorb to soil particles (related to K_ow_) determine their movement in terrestrial and aquatic environments. 1-chloropropane, for example, is expected to have high mobility in soil.[23]
-
Persistence: The resistance of chlorinated propanes to degradation is a significant environmental concern. While some may undergo atmospheric degradation via reaction with hydroxyl radicals, their breakdown in soil and water can be slow.[23] Some chlorinated propanes are susceptible to anaerobic dehalogenation or aerobic cometabolism by certain bacteria.[2]
Methodologies for Theoretical Property Prediction
A variety of computational methods are employed to calculate the theoretical properties of molecules.
-
Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods are used to solve the Schrödinger equation for a molecule, providing accurate geometries, energies, and electronic properties.[26] Functionals like M06-2X have been shown to provide a good balance of accuracy and computational cost for organic molecules.[13]
-
Semi-empirical Methods: These methods use parameters derived from experimental data to simplify quantum mechanical calculations, making them faster for larger molecules, though generally less accurate than ab initio or DFT methods.[11]
-
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR): These are statistical methods that correlate chemical structure with properties and biological activity, respectively. They are often used to predict the properties of a large number of compounds quickly.
Experimental Protocol: A Note on Self-Validating Systems
While this guide focuses on theoretical properties, it is crucial to emphasize that computational models must be validated against experimental data. A robust research protocol involves a feedback loop where theoretical predictions guide experimental design, and experimental results are used to refine and validate the computational models. This iterative process ensures the trustworthiness and accuracy of the theoretical framework.
Conclusion
The theoretical properties of chlorinated propane derivatives offer a powerful lens through which to understand their chemical behavior, reactivity, toxicity, and environmental impact. Quantum chemical calculations provide invaluable data on molecular structure, electronic properties, and thermodynamics, which in turn inform our understanding of their reaction mechanisms and fate in biological and environmental systems. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an increasingly critical role in the design of safer chemicals and the protection of environmental and human health.
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discovery and history of 1,3-Dichloro-2-(chloromethyl)propane
An In-depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane and its Structural Analogs
Introduction
This compound is a halogenated hydrocarbon belonging to the class of polychlorinated alkanes. While its specific discovery and developmental history are not extensively documented in scientific literature, its structural framework places it within a family of compounds that are pivotal as intermediates in organic synthesis, polymer science, and the development of pharmaceuticals. This guide provides a comprehensive overview of this compound, contextualized by an in-depth analysis of its more thoroughly researched structural analogs. By examining the synthesis, properties, and applications of related compounds, we can infer the potential utility and scientific relevance of this specific molecule.
This document is intended for researchers, scientists, and professionals in drug development, offering a Senior Application Scientist's perspective on the technical nuances, experimental logic, and potential applications of these foundational chemical building blocks.
Part 1: Nomenclature and Structural Analysis
To maintain clarity and scientific accuracy, it is crucial to distinguish between this compound and its closely related, and often confused, analogs. The subtle differences in their structures give rise to distinct chemical properties and applications.
Core Compound:
Key Structural Analogs:
-
IUPAC Name: 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
-
IUPAC Name: 1,3-Dichloro-2,2-bis(chloromethyl)propane
The following diagram illustrates the structural distinctions between these compounds.
Caption: Structural comparison of the core compound and its key analogs.
Part 2: Historical Context and Synthesis Methodologies
The synthesis of polychlorinated alkanes is rooted in the foundational developments of organic chemistry. While a specific discovery narrative for this compound is elusive, the preparative logic can be understood through established chlorination reactions of polyols, a cornerstone of synthetic chemistry for over a century. A landmark example is the work of Mooradian and Cloke on the synthesis of related structures from pentaerythritol, which showcases the principles involved.[9]
General Synthetic Approach
The structure of this compound suggests that a logical precursor would be a triol, such as 2-(hydroxymethyl)-1,3-propanediol. The conversion of hydroxyl groups to chlorides is a classic transformation, typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid (HCl). The choice of reagent is critical and depends on the desired yield, selectivity, and scalability of the reaction. Thionyl chloride, often used with a base like pyridine, is highly effective for converting primary alcohols to alkyl chlorides.
Field-Proven Protocol: Synthesis of Pentaerythrityl Trichlorohydrin
To provide a tangible and authoritative example of this class of reaction, the following protocol details the synthesis of a structural analog, 3-chloro-2,2-bis(chloromethyl)propan-1-ol (pentaerythrityl trichlorohydrin), from pentaerythritol. This multi-step synthesis is well-documented in Organic Syntheses, a trusted source for reliable chemical preparations, and serves as a validated template for the chlorination of polyols.[10]
Reaction Scheme:
Caption: Synthesis of Pentaerythrityl Trichlorohydrin.
Experimental Protocol:
-
Step 1: Reaction Setup
-
A 5-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, a thermometer, and a condenser. The apparatus must be thoroughly dried.
-
Charge the flask with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[10] Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl gas produced during the reaction.
-
Attach a drying tube to the condenser to protect the reaction from atmospheric moisture.
-
Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride.[10]
-
-
Step 2: Chlorination Reaction
-
With vigorous stirring, add the thionyl chloride dropwise from the addition funnel to the pentaerythritol-pyridine slurry.
-
The addition rate should be controlled to maintain the reaction temperature between 5-15 °C. This exothermic reaction requires careful temperature management to prevent side reactions and ensure high selectivity.
-
After the addition is complete (typically 4-5 hours), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 110-115 °C and maintain this temperature for 10 hours to drive the reaction to completion.
-
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly and carefully over 2 kg of crushed ice.
-
Separate the resulting organic layer.
-
Extract the aqueous layer three times with 300-mL portions of diethyl ether.
-
Combine the organic layer and the ether extracts, and wash them sequentially with water, 5% hydrochloric acid, and finally with a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
This protocol yields a crude mixture containing the desired pentaerythrityl trichlorohydrin, which can be purified by fractional distillation under reduced pressure.[10] This detailed methodology exemplifies the rigorous, self-validating approach required for synthesizing chlorinated intermediates.
Part 3: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in chemical reactions and its suitability for various applications. The following table summarizes the known properties of this compound and its key analogs for comparative analysis.
| Property | This compound | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | 1,3-Dichloro-2,2-bis(chloromethyl)propane |
| CAS Number | 66703-69-3[1][2][3] | 1067-09-0[4][5] | 3228-99-7[6][8] |
| Molecular Formula | C₄H₇Cl₃[1][2][3] | C₅H₉Cl₃[4] | C₅H₈Cl₄[8] |
| Molecular Weight | 161.45 g/mol [1][2][3] | 175.48 g/mol [4][5][] | 209.92 g/mol [8] |
| Boiling Point | Not available | 89-90 °C / 22 mmHg[5] | 110 °C / 12 mmHg[12] |
| Melting Point | Not available | 18 °C[5][] | 95-97 °C[6][12] |
| Density | Not available | 1.271 g/mL at 25 °C[5][] | 1.34 g/cm³[12] |
| Refractive Index | Not available | n20/D 1.482[5] | 1.48[12] |
| XLogP3 | 2.3[1][2] | 2.7[4] | 2.7[7][12] |
Part 4: Applications and Role in Scientific Research
While specific applications for this compound are not well-documented, its structure as a trifunctional alkyl halide suggests significant potential as a versatile chemical intermediate. The presence of three reactive chloromethyl groups allows it to serve as a cross-linking agent or as a scaffold for synthesizing more complex molecules.
The utility of its analogs provides a strong indication of its potential roles:
-
Precursors to Polymers and Resins: Related compounds like 1,3-dichloro-2-propanol are critical industrial intermediates for the production of epichlorohydrin, a monomer used to manufacture epoxy resins, synthetic glycerol, and textiles.[13][14][15]
-
Building Blocks in Pharmaceutical Synthesis: The rigid and well-defined stereochemistry of chlorinated propanes makes them valuable starting materials in drug development. They can be used to construct complex molecular architectures found in biologically active compounds.[13]
-
Synthesis of Advanced Materials: The structural analog, 3-chloro-2-(chloromethyl)-1-propene, is the starting material for synthesizing [1.1.1]propellane.[10] Propellanes are highly strained molecules that serve as precursors for bicyclo[1.1.1]pentanes, which are used as rigid linkers in medicinal chemistry and materials science to create compounds with unique three-dimensional shapes.[16]
Given these precedents, this compound is a promising candidate for research into new polymers, functional fluids, and as a trivalent linker in supramolecular chemistry and drug discovery.
Conclusion
This compound represents a molecule of latent potential within the well-established class of polychlorinated alkanes. While its individual history and applications remain to be fully explored and documented, a thorough understanding of its chemical nature can be achieved by studying its structural analogs. The synthetic protocols, physicochemical properties, and diverse applications of related compounds provide a robust framework for future research. For scientists and researchers, this compound offers an opportunity to develop novel synthetic routes and explore new applications, from advanced polymers to complex pharmaceutical intermediates, building upon the rich chemical heritage of its molecular family.
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Cheméo. Chemical Properties of Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3). Available from: [Link]
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Mooradian, A.; Cloke, J. B. The Synthesis of 3-Chloro-2-chloromethyl-1-propene from Pentaerythritol. J. Am. Chem. Soc.1945 , 67 (6), 942–944. Available from: [Link]
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Levin, M. D.; Kaszynski, P.; Michl, J. Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Org. Synth.2000 , 77, 249. Available from: [Link]
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A Senior Application Scientist's Guide to Determining the Solubility of 1,3-Dichloro-2-(chloromethyl)propane in Organic Solvents
This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand and experimentally determine the solubility of 1,3-Dichloro-2-(chloromethyl)propane in a range of organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes robust methodology, theoretical underpinnings, and practical insights to empower researchers to generate reliable and reproducible solubility data.
Part 1: Theoretical Framework for Solubility of Halogenated Hydrocarbons
The solubility of a substance is governed by the principle "like dissolves like," which is a practical expression of the thermodynamics of mixing.[1][2] For a solute to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the intermolecular forces within the pure solute and the pure solvent.[1][3]
This compound is a halogenated hydrocarbon. Its structure, C₄H₇Cl₃, indicates a molecule with a degree of polarity due to the presence of electronegative chlorine atoms. However, the overall molecule is relatively non-polar. The primary intermolecular forces at play in this compound are London dispersion forces and dipole-dipole interactions. It lacks the ability to act as a hydrogen bond donor.[4]
Consequently, its solubility behavior can be predicted as follows:
-
High Solubility in Non-Polar and Weakly Polar Solvents: this compound is expected to be readily soluble in non-polar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), as well as weakly polar solvents like ethers (e.g., diethyl ether) and chlorinated solvents (e.g., dichloromethane).[2][5] In these cases, the energy required to break the existing bonds is balanced by the energy released when new, similar intermolecular interactions are formed.[1]
-
Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents such as ketones (e.g., acetone) and esters (e.g., ethyl acetate), solubility will depend on the balance between the dipole-dipole interactions of the solvent and the weaker interactions of the solute.
-
Low Solubility in Polar Protic Solvents: Polar protic solvents, like alcohols (e.g., ethanol, methanol) and especially water, form strong hydrogen bonds.[3][5] A significant amount of energy is required to break these hydrogen bonds, and the interactions between the haloalkane and the protic solvent are not strong enough to compensate for this energy input, leading to low solubility.[3][5]
Part 2: Pre-Experimental Considerations
Profile of this compound
A thorough understanding of the solute is critical before commencing any experimental work.
| Property | Value | Source |
| Chemical Formula | C₄H₇Cl₃ | [6][7] |
| Molecular Weight | 161.45 g/mol | [4][7] |
| CAS Number | 66703-69-3 | [4][6][7] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| XLogP3 | 2.3 | [4] |
Note: The XLogP3 value of 2.3 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) environments, supporting the predicted solubility behavior.
Selection of Organic Solvents
A diverse range of organic solvents should be selected to probe the full spectrum of solubility for this compound. The following table provides a suggested list, categorized by solvent class.
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | n-Hexane, Toluene | To establish baseline solubility in non-polar environments. |
| Weakly Polar | Diethyl Ether, Dichloromethane | To assess solubility in solvents with weak dipole moments. |
| Polar Aprotic | Acetone, Ethyl Acetate | To evaluate the impact of stronger dipole moments without hydrogen bonding. |
| Polar Protic | Ethanol, Methanol | To determine solubility in the presence of hydrogen bonding networks. |
Safety Protocols and Handling
This compound and many organic solvents are hazardous. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]
-
Ventilation: All handling of the compound and solvents should be performed in a well-ventilated fume hood.[10]
-
Material Safety Data Sheet (MSDS): Obtain and thoroughly review the MSDS for this compound and all solvents to be used. The MSDS will provide detailed information on hazards, handling, storage, and emergency procedures.[8][9][10]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Part 3: Experimental Determination of Solubility (Isothermal Saturation Method)
The isothermal saturation method is a reliable and widely used technique for determining the solubility of a compound in a solvent at a constant temperature.
Experimental Workflow Diagram
Caption: Workflow for isothermal saturation solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. An excess is crucial to ensure saturation.
-
Add a known volume of each selected organic solvent to the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
After agitation, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess, undissolved solute to settle.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a glass syringe. Be cautious not to disturb the settled solid.
-
Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the organic solvent to remove any suspended microparticles.
-
-
Dilution:
-
Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be precisely recorded.
-
Part 4: Quantitative Analysis and Data Interpretation
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable analytical technique for quantifying the concentration of this compound in the prepared samples.[11][12][13][14][15]
Preparation of Calibration Standards
-
Prepare a stock solution of this compound in each organic solvent of interest at a known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.
Analytical Method Workflow
Caption: Workflow for quantitative analysis by Gas Chromatography.
Suggested GC-FID Parameters
-
Injection Port: Split/Splitless, 250 °C
-
Column: A mid-polarity column such as a DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector: FID, 280 °C
-
Carrier Gas: Helium or Hydrogen
Note: These parameters are a starting point and should be optimized for the specific instrument and solvents used.
Data Analysis
-
Calibration Curve:
-
Inject the calibration standards into the GC.
-
Plot the peak area of this compound as a function of concentration for each standard.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used for quantification. An R² value > 0.99 is desirable.
-
-
Sample Quantification:
-
Inject the diluted samples from the solubility experiment.
-
Using the peak area from the sample and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility.
-
Part 5: Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and standardized format to allow for easy comparison and interpretation.
Summary of Solubility Data
| Organic Solvent | Solvent Class | Solubility at 25 °C ( g/100 mL) | Solubility at 25 °C (mol/L) |
| n-Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Diethyl Ether | Weakly Polar | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Weakly Polar | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
Interpretation of Results
The obtained solubility data should be analyzed in the context of the theoretical framework presented in Part 1.
-
Compare the solubility across the different solvent classes. Is the trend consistent with the "like dissolves like" principle?
-
Relate the quantitative solubility values to the polarity and hydrogen bonding capabilities of the solvents.
-
Consider any deviations from the expected trends and propose possible explanations, such as specific solute-solvent interactions.
By following the detailed protocols and applying the theoretical principles outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in a variety of organic solvents, contributing valuable data to the scientific community.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]
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National Institutes of Health (NIH). (n.d.). 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of Solvent Nature on the Solubility of Halogenated Alkanes. Retrieved from [Link]
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Quora. (2017). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link][1]
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PubMed. (n.d.). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link][11]
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Filo. (2024). Why haloalkanes are easily dissolved in organic solvent. Retrieved from [Link][2]
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PubMed. (n.d.). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Retrieved from [Link][15]
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An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Propane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chloromethyl group attached to a propane backbone represents a fundamental structural motif in organic synthesis and medicinal chemistry. Its reactivity is a nuanced interplay of electronic and steric factors dictated by the substitution pattern of the propane chain. This guide provides a comprehensive analysis of the reactivity of chloromethyl propane derivatives, with a focus on nucleophilic substitution and elimination reactions. We will explore the underlying mechanistic principles, examine the causal factors behind experimental choices, and provide validated protocols for key transformations. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug development, offering insights into predicting and controlling the chemical behavior of this versatile functional group.
Introduction: The Chloromethyl Propane Motif
The 1-chloro-2-methylpropane (isobutyl chloride) and 1-chloro-2,2-dimethylpropane (neopentyl chloride) frameworks are classic examples of primary alkyl halides where the seemingly straightforward reactivity of the chloromethyl group is profoundly influenced by the adjacent carbon atoms. While nominally a primary halide, the steric and electronic environment imposed by the propane backbone can lead to reaction pathways and rates that deviate significantly from simple primary alkyl halides like 1-chloropropane. Understanding these subtleties is paramount for designing efficient and selective synthetic routes. This guide will dissect the factors governing the reactivity of these systems, providing a predictive framework for their application in complex molecule synthesis.[1]
Fundamental Principles Governing Reactivity
The reactivity of the C-Cl bond in chloromethyl propane derivatives is primarily dictated by two competing factors: electronic effects that polarize the bond and steric effects that may hinder the approach of reactants.
Electronic Effects
The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The alkyl groups on the propane chain, such as the methyl groups in isobutyl and neopentyl systems, are weakly electron-donating through an inductive effect. This has a minor stabilizing effect on the partial positive charge on the α-carbon. However, for practical purposes in substitution and elimination reactions, the dominant electronic feature remains the electrophilicity of the carbon atom bonded to the chlorine.[2]
Steric Hindrance: The Defining Factor
Steric hindrance is arguably the most critical factor influencing the reactivity of chloromethyl propane derivatives, particularly in bimolecular reactions.[3] The size of the groups attached to the carbon adjacent to the chloromethyl group (the β-carbon) dramatically affects the accessibility of the electrophilic α-carbon.[4]
-
1-Chloropropane: Minimal steric hindrance.
-
1-Chloro-2-methylpropane (Isobutyl Chloride): Moderate steric hindrance from the two methyl groups on the β-carbon.
-
1-Chloro-2,2-dimethylpropane (Neopentyl Chloride): Severe steric hindrance due to the bulky tert-butyl group attached to the α-carbon. This extreme hindrance makes direct backside attack for an S_N2 reaction exceptionally difficult.[5][6]
This graduated increase in steric bulk leads to a significant decrease in the rate of S_N2 reactions.[7][8]
Key Reaction Classes and Mechanistic Considerations
Chloromethyl propane derivatives primarily undergo nucleophilic substitution and elimination reactions. The specific pathway followed depends on the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions (S_N2 vs. S_N1)
The S_N2 Pathway: This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[9][10][11] This mechanism is favored for primary alkyl halides due to their relative lack of steric hindrance.[12][13] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[9][14][15]
For chloromethyl propane derivatives, the viability of the S_N2 pathway is inversely proportional to the steric bulk at the β-carbon. While 1-chloropropane readily undergoes S_N2 reactions, 1-chloro-2-methylpropane reacts more slowly. 1-Chloro-2,2-dimethylpropane is famously unreactive under typical S_N2 conditions due to the extreme steric hindrance preventing the necessary backside attack.[5][6][16]
S_N2 Reaction Mechanism.
The S_N1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. It is typically favored for tertiary alkyl halides. Primary alkyl halides, including chloromethyl propane derivatives, are generally resistant to S_N1 reactions because the formation of a primary carbocation is energetically unfavorable.[13]
Elimination Reactions (E2)
Elimination reactions compete with substitution and involve the removal of a proton from the β-carbon and the chloride from the α-carbon to form an alkene. The E2 mechanism is a concerted, one-step process that requires a strong base.
For primary alkyl halides like chloromethyl propane derivatives, S_N2 substitution is usually the major pathway.[17] However, the E2 pathway can be favored by using a strong, sterically hindered base (e.g., potassium tert-butoxide).[17][18][19] The bulky base has difficulty accessing the electrophilic α-carbon for substitution, making it more likely to abstract a proton from the less hindered β-carbon.[16][17][19]
Competition between S_N2 and E2 Pathways.
Formation of Organometallic Reagents
Chloromethyl propane derivatives can react with active metals, such as magnesium, to form Grignard reagents.[20][21] This reaction transforms the electrophilic carbon of the C-Cl bond into a highly nucleophilic carbon in the C-Mg bond.[22] The reaction is typically carried out in an aprotic ether solvent, like diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[21][22][23]
Reaction: (CH₃)₂CHCH₂Cl + Mg --(ether)--> (CH₃)₂CHCH₂MgCl
These Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.[23]
Experimental Protocols & Methodologies
Synthesis of 1-Chloro-2-methylpropane (Isobutyl Chloride)
1-Chloro-2-methylpropane can be reliably synthesized from isobutanol by reaction with thionyl chloride or concentrated hydrochloric acid.[24][25][26]
Protocol using Thionyl Chloride: [27]
-
Setup: In a round-bottomed flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place 37 g of isobutyl alcohol and 40 g of pyridine.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 73 g of freshly distilled thionyl chloride from the dropping funnel over 3-4 hours with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 45 minutes.
-
Workup: Cool the reaction mixture. Separate the upper alkyl chloride layer. Wash it cautiously with water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Purification: Dry the crude product over anhydrous calcium chloride and purify by fractional distillation, collecting the fraction boiling at 68-69 °C.[27]
Williamson Ether Synthesis using 1-Chloro-2-methylpropane
The Williamson ether synthesis is a classic S_N2 reaction for preparing ethers.[28][29][30] Due to the moderate steric hindrance of 1-chloro-2-methylpropane, this reaction requires careful selection of conditions to favor substitution over elimination.
Protocol for the Synthesis of Isobutyl Ethyl Ether:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place 60 mL of dry ethanol. Carefully add 2.3 g of sodium metal in small pieces. Stir until all the sodium has reacted to form sodium ethoxide.
-
Reagent Addition: To the sodium ethoxide solution, add 9.25 g of 1-chloro-2-methylpropane dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling, pour the reaction mixture into 100 mL of cold water. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude ether by distillation.
Williamson Ether Synthesis Workflow.
Applications in Drug Development & Synthesis
The chloromethyl group, particularly within a cyclopropane derivative context which shares steric features, is a valuable pharmacophore.[31] For example, the related cyclopropylmethyl moiety is found in several approved drugs, where it can significantly impact pharmacological properties such as potency, selectivity, and metabolic stability.[31] The N-cyclopropylmethyl group is a crucial component in a number of opioid receptor modulators, including buprenorphine.[31] The synthesis of these motifs often involves the nucleophilic displacement of a chloromethyl or a related halomethyl group. The principles governing the reactivity of chloromethyl propane derivatives are directly applicable to the synthesis of these more complex pharmaceutical intermediates.[1][32]
Conclusion
The reactivity of the chloromethyl group in propane derivatives is a classic illustration of the interplay between electronic effects and steric hindrance in organic chemistry. While electronically primed for nucleophilic attack as a primary alkyl halide, the degree of substitution on the adjacent β-carbon atom serves as the primary determinant of the reaction pathway and rate. For unhindered or moderately hindered systems like 1-chloro-2-methylpropane, the S_N2 reaction is a viable and synthetically useful transformation, provided conditions are optimized to outcompete E2 elimination. In contrast, severely hindered systems like 1-chloro-2,2-dimethylpropane are largely unreactive towards S_N2 displacement. A thorough understanding of these governing principles is essential for researchers and drug development professionals to effectively utilize these building blocks in the synthesis of novel chemical entities.
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BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. [Link]
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Online Chemistry Learning. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Organic Chemistry Class Notes. Alkyl Halide Reactions: Substitutions & Eliminations. [Link]
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PrepChem.com. Preparation of isobutyl chloride (1-chloro-2-methylpropane). [Link]
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Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
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Organic Syntheses. A. - Isobutyryl chloride. [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
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Chemistry Net. (2014, February 4). Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry. [Link]
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Brainly.in. (2021, March 2). What is a grignard Reagent ? Write their method of formation by2.- chloro propane. [Link]
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
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Filo. (2023, October 24). Would 2-chloropropane or 1-chloro-2,2-dimethylpropane undergo substitutio... [Link]
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Chegg. (2017, November 18). Question: Reaction of 1-chloro-2,2-dimethylpropane with potassium cyanide. [Link]
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Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
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Unraveling the Enigma of Polychlorinated Alkanes: A Guide to Pivotal Research Frontiers
An In-depth Technical Guide for Researchers
Abstract
Polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins (CPs), represent a complex class of persistent organic pollutants (POPs) whose environmental and toxicological significance is still being unraveled. Despite being listed under the Stockholm Convention, significant knowledge gaps persist, hindering effective risk assessment and regulation. This guide provides a forward-looking perspective on the critical research areas that will define the next decade of PCA science. We move beyond standard protocols to explore the causality behind experimental choices, offering a roadmap for researchers to tackle the most pressing challenges in PCA analysis, toxicology, and remediation. This document is structured to empower researchers with the foundational knowledge and innovative methodologies required to make substantial contributions to this evolving field.
The Analytical Challenge: Moving Beyond Bulk Quantification
The inherent complexity of PCA mixtures, which can contain thousands of constitutional isomers, has been the single greatest barrier to progress. Traditional analytical methods often provide only a bulk quantification of total PCAs or specific chain-length groups (e.g., short-chain, medium-chain, long-chain), which is insufficient for robust toxicological assessment.
The Need for Congener-Specific Analysis
Just as with PCBs, the toxicity of PCAs is likely driven by specific congeners or isomer groups. Bulk measurements mask the potential for a small number of highly toxic isomers to dominate the risk profile. The primary research frontier is, therefore, the development of methods that can achieve at least partial, if not complete, congener-specific separation and quantification.
Key Research Questions:
-
Which specific PCA congeners are most resistant to degradation and therefore most persistent?
-
Is there a correlation between chlorine substitution patterns and toxicological endpoints?
-
How does congener-specific bioaccumulation vary across different trophic levels?
Proposed Analytical Workflow: A Multi-Dimensional Approach
Achieving this level of detail requires a departure from single-detector methodologies. We propose a multi-dimensional analytical workflow designed to maximize selectivity and sensitivity.
Experimental Protocol: Advanced PCA Congener Profiling
-
Sample Preparation & Cleanup:
-
Objective: To remove interfering matrices (lipids, etc.) while preserving the full range of PCA congeners.
-
Protocol:
-
Perform a multi-step solid-phase extraction (SPE) using a combination of silica (to remove polar interferences) and Florisil (to separate PCAs from other organochlorine compounds).
-
Incorporate a gel permeation chromatography (GPC) step for high-lipid samples to effectively remove lipids, which can interfere with subsequent analysis.
-
Causality: A multi-stage cleanup is critical because co-eluting compounds can suppress the ionization of PCA molecules in the mass spectrometer, leading to underestimation.
-
-
-
Instrumental Analysis:
-
Objective: To achieve the highest possible chromatographic separation and selective detection.
-
Methodology: Employ two-dimensional gas chromatography (GC×GC) coupled to a high-resolution time-of-flight mass spectrometer (HR-TOF-MS).
-
1st Dimension Column: A non-polar column (e.g., DB-5ms) to separate based on boiling point/carbon chain length.
-
2nd Dimension Column: A polar column (e.g., Cyano-propyl) to separate based on polarity/chlorination degree.
-
-
Mass Spectrometry: Operate the HR-TOF-MS in electron capture negative ionization (ECNI) mode, which provides high sensitivity for halogenated compounds. Utilize high-resolution capabilities to distinguish PCA fragments from matrix interferences.
-
Trustworthiness: The GC×GC approach provides superior peak capacity compared to single-dimension GC, allowing for the separation of isomers that would otherwise co-elute. The HR-TOF-MS ensures confident identification based on accurate mass measurements, creating a self-validating system where chromatographic and spectral data reinforce each other.
-
Visualization: Advanced Analytical Workflow
Caption: Multi-dimensional workflow for congener-specific PCA analysis.
Uncovering Toxicological Mechanisms
The toxicological database for PCAs is sparse and often contradictory, largely due to the use of poorly characterized mixtures in past studies. A modern research program must focus on linking specific chemical structures to biological effects.
From Correlation to Causation: The Role of Aryl Hydrocarbon Receptor (AhR)
While PCAs are not classic dioxin-like compounds, emerging evidence suggests some congeners may interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a master regulator of cellular responses to environmental contaminants. This interaction could be a key initiating event for a range of adverse outcomes.
Key Research Questions:
-
Can specific PCA congeners (or their metabolites) bind to and activate the AhR?
-
Does chronic exposure to low levels of environmentally relevant PCA mixtures induce AhR-mediated gene expression (e.g., CYP1A1)?
-
What are the downstream consequences of potential AhR activation, such as endocrine disruption or immunotoxicity?
Visualization: Proposed AhR Interaction Pathway
Caption: Hypothesized AhR-mediated toxicity pathway for specific PCA congeners.
Experimental Protocol: High-Throughput Toxicological Screening
To efficiently screen the vast number of PCA congeners, a high-throughput approach is necessary.
-
Cell-Based Reporter Assays:
-
Objective: To rapidly identify PCA congeners that can activate specific signaling pathways.
-
Protocol:
-
Utilize commercially available cell lines (e.g., H4IIE-luc) that contain a luciferase reporter gene under the control of the AhR.
-
Expose cells in a 96-well plate format to a library of synthesized or isolated PCA congeners at various concentrations.
-
Measure luciferase activity as a proxy for AhR activation.
-
Causality: This method allows for the rapid and cost-effective screening of hundreds of compounds to prioritize those with the highest biological activity for further in-depth study.
-
-
-
Transcriptomics (RNA-Seq):
-
Objective: To gain an unbiased, genome-wide view of the cellular response to PCA exposure.
-
Protocol:
-
Select the most potent congeners identified in the reporter assay.
-
Expose a relevant cell line (e.g., primary human hepatocytes) to these congeners.
-
Extract total RNA and perform RNA-sequencing to identify differentially expressed genes.
-
Use pathway analysis software (e.g., Ingenuity Pathway Analysis) to identify perturbed signaling and metabolic pathways.
-
-
Trustworthiness: Unlike targeted qPCR, RNA-Seq provides a global view of cellular disruption, potentially revealing novel mechanisms of toxicity beyond the initial hypothesis (e.g., AhR activation). This creates a self-validating loop where initial hypotheses can be confirmed and new ones generated.
-
Environmental Fate and Remediation
Understanding how PCAs move through and persist in the environment is crucial for predicting exposure and developing remediation strategies. Research should focus on transformation products and novel degradation technologies.
Identifying "Missing" Transformation Products
PCAs can be transformed in the environment through biotic and abiotic processes, potentially forming products with higher toxicity or bioavailability than the parent compounds. Key transformation reactions include dechlorination and oxidation.
Key Research Questions:
-
What are the major degradation products of PCAs in different environmental compartments (soil, sediment, water)?
-
Are chlorinated olefins or alcohols formed, and what are their toxicological profiles?
-
How does the congener profile of a PCA mixture change over time under environmentally relevant conditions?
Research Direction: Advanced Bioremediation Strategies
Current remediation options for PCA-contaminated sites are limited. Exploring and enhancing the capabilities of microorganisms for PCA degradation is a high-priority research area.
Experimental Approach: Functional Metagenomics
-
Objective: To identify novel enzymes and microbial consortia capable of degrading PCAs.
-
Methodology:
-
Collect samples from historically contaminated sites, which may harbor adapted microbial communities.
-
Extract total DNA from the microbial community (the metagenome).
-
Clone large fragments of this DNA into an expression vector and transform into a host bacterium (e.g., E. coli).
-
Screen the resulting library of clones for the ability to transform a specific PCA congener. This can be done by monitoring the disappearance of the parent compound or the appearance of a metabolite using LC-MS.
-
Causality: This function-first approach bypasses the need to culture individual microbial species, many of which are not culturable in the lab. It directly links genetic information to the desired function (PCA degradation), accelerating the discovery of novel catabolic pathways.
-
Data Presentation: Comparative Efficacy of Remediation Techniques
| Remediation Technique | Principle | Applicability for PCAs | Research Gap |
| Incineration | High-temperature thermal destruction | Effective but energy-intensive and can form dioxins. | Optimization of conditions to minimize byproduct formation. |
| Landfilling | Containment | Does not destroy PCAs; potential for long-term leaching. | Development of advanced landfill liners resistant to PCA migration. |
| Bioremediation | Microbial degradation | Slow and often incomplete; highly dependent on congener structure. | Identification of key enzymes and rate-limiting steps. |
| Advanced Oxidation | Chemical degradation via radicals (e.g., Fenton) | Potentially effective but can be non-specific and costly. | Catalyst development for selective PCA destruction. |
Conclusion and Future Outlook
The field of polychlorinated alkane research is at a critical juncture. Moving beyond the limitations of bulk analysis and simplistic toxicological assays is paramount. The research directions outlined in this guide—focusing on congener-specific analysis, mechanism-based toxicology, and innovative remediation technologies—provide a robust framework for the scientific community. By embracing a multi-disciplinary approach that integrates advanced analytical chemistry, molecular toxicology, and environmental microbiology, we can begin to truly understand and mitigate the risks posed by this enigmatic class of global contaminants.
References
-
Title: A review of recent advances in the analysis of chlorinated paraffins. Source: TrAC Trends in Analytical Chemistry. URL: [Link]
-
Title: Dioxin-like activities, halogenated flame retardants and aryl hydrocarbon receptor-mediated effects in serum from pregnant women from a contaminated area in Slovakia. Source: Environment International. URL: [Link]
-
Title: High-Throughput and In Vitro Assays for Dioxin-like Compounds. Source: International Journal of Molecular Sciences. URL: [Link]
-
Title: Functional metagenomics for the discovery of novel biocatalysts. Source: Microbial Biotechnology. URL: [Link]
An In-Depth Technical Guide to the Thermal Stability of 1,3-Dichloro-2-(chloromethyl)propane
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1,3-dichloro-2-(chloromethyl)propane, a halogenated hydrocarbon of significant interest in various industrial applications. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes established principles of thermal decomposition for polychlorinated alkanes, draws analogies from structurally similar molecules, and presents detailed, field-proven methodologies for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this compound to ensure process safety, optimize reaction conditions, and predict degradation pathways.
Introduction: The Imperative of Thermal Stability in Halogenated Hydrocarbons
This compound is a chlorinated alkane with a unique structural arrangement of chlorine atoms. The thermal stability of such compounds is a critical parameter that dictates their safe handling, storage, and application. Uncontrolled thermal decomposition can lead to the release of corrosive and toxic byproducts, such as hydrogen chloride (HCl), and potentially trigger runaway reactions. For professionals in the pharmaceutical and chemical industries, a thorough understanding of a molecule's response to thermal stress is not merely academic—it is a cornerstone of process safety and product integrity.
This guide will delve into the theoretical underpinnings of the thermal degradation of this compound, propose likely decomposition pathways, and provide robust experimental protocols for determining its thermal stability profile using state-of-the-art analytical techniques.
Theoretical Framework: Unraveling the Decomposition Cascade
The thermal decomposition of chlorinated alkanes is predominantly governed by a dehydrochlorination mechanism.[1][2] This process involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of an alkene and hydrogen chloride.
The propensity for dehydrochlorination is significantly influenced by the local chemical environment of the C-Cl bond. The presence of multiple electron-withdrawing chlorine atoms can affect the acidity of neighboring protons, influencing the ease of HCl elimination.
For this compound, the initial decomposition step is anticipated to be the elimination of HCl to form a chlorinated propene derivative. The reaction can be represented as follows:
The generated HCl can act as a catalyst, accelerating further decomposition of the remaining parent molecule or the newly formed chlorinated alkene.[1] At elevated temperatures, more complex degradation pathways can be initiated, including carbon-carbon bond scission and cyclization reactions. In the presence of oxygen, oxidation products would also be expected. Studies on other polychlorinated alkanes have shown that at higher temperatures, a variety of products can be formed, including aromatic compounds like polychlorinated benzenes and toluenes.[3]
The thermal decomposition of polychlorinated tridecanes has been observed to follow first-order kinetics, with dehydrochlorination leading to the formation of chlorinated alkenes at temperatures around 220°C.[1] It is reasonable to hypothesize that this compound will exhibit similar kinetic behavior, although the specific rate constants and activation energy will be unique to its structure.
Core Experimental Protocols for Thermal Stability Assessment
To empirically determine the thermal stability of this compound, a multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For a comprehensive understanding, coupling these techniques with mass spectrometry (TGA-MS) is invaluable for identifying the evolved decomposition products.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information about the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.
Experimental Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass using certified standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Select an appropriate sample pan, typically platinum or alumina, which is inert to the sample and its decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Experimental Conditions:
-
Atmosphere: Perform the initial analysis under an inert atmosphere, such as nitrogen or argon, at a flow rate of 50-100 mL/min. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability. A subsequent experiment in an air or oxygen atmosphere can be conducted to assess oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before heating.
-
Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate. A rate of 10°C/min is a good starting point for a survey scan. Slower heating rates (e.g., 2-5°C/min) can provide better resolution of overlapping decomposition events.
-
-
-
Data Analysis:
-
The resulting TGA curve will plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) , which is often calculated as the intersection of the baseline with the tangent of the decomposition step. This represents the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum decomposition rate from the first derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC): Probing Thermal Events
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these processes.
Experimental Protocol:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan. Hermetic sealing is crucial to contain any volatile decomposition products and to accurately measure boiling points.
-
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature if necessary to observe any low-temperature phase transitions.
-
Ramp the temperature from ambient to a temperature beyond the decomposition point observed in TGA, at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.
-
Identify the melting point (Tm) and the boiling point (Tb) as the onset temperatures of the respective endothermic peaks.
-
Decomposition is often observed as a complex series of exothermic or endothermic events at higher temperatures. The onset of these peaks should correlate with the Tonset from TGA.
-
Integrate the area under the decomposition peaks to determine the enthalpy of decomposition (ΔHd). A large exothermic decomposition enthalpy can indicate a significant safety hazard.
-
Evolved Gas Analysis: TGA-MS
Principle: Coupling the outlet of the TGA to a mass spectrometer allows for the real-time identification of gaseous products evolved during decomposition.
Experimental Workflow:
-
Perform a TGA experiment as described in section 3.1.
-
The evolved gases from the TGA furnace are transferred to the MS via a heated transfer line to prevent condensation.
-
The MS continuously scans a range of mass-to-charge ratios (m/z).
-
Correlate the evolution of specific m/z values with the mass loss events observed in the TGA curve. For example, the detection of m/z 36 and 38 (in a 3:1 ratio, characteristic of HCl) coinciding with the main decomposition step would confirm dehydrochlorination.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Property | Expected/Analogous Value | Analytical Technique |
| Molecular Formula | C4H7Cl3 | - |
| Molecular Weight | 161.45 g/mol [4][5] | - |
| Onset of Decomposition (Tonset) | To be determined | TGA |
| Enthalpy of Decomposition (ΔHd) | To be determined | DSC |
| Primary Decomposition Products | Chlorinated propenes, HCl | TGA-MS |
Visualizing the Workflow and Decomposition:
A clear visualization of the experimental workflow and the proposed decomposition pathway is essential for understanding the process.
Caption: Experimental workflow for the comprehensive thermal analysis of this compound.
Caption: Proposed initial decomposition pathway of this compound via dehydrochlorination.
Conclusion and Future Perspectives
For researchers and professionals working with this compound, the experimental protocols provided herein offer a validated framework for generating the necessary data to ensure safe handling, optimize process conditions, and meet regulatory requirements. Future work should focus on performing these detailed thermal analyses and publishing the results to contribute to the collective body of knowledge on this important chemical.
References
- Schinkel, L., et al. (2018). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products.
- Bergman, A., et al. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250.
- Barton, D. H. R., & Head, A. J. (1950). The kinetics of the dehydrochlorination of substituted hydrocarbons. Part V.—The mechanism of the thermal decompositions of 2-chloropropane and 1 : 2-dichloropropane. Transactions of the Faraday Society, 46, 114-124.
- Jiang, G., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. ACS Sustainable Chemistry & Engineering, 9(4), 1576-1589.
- University of Birmingham. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. University of Birmingham Research Portal.
- Leeke, G. A., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository.
- Sipiot, P., & Szafran, M. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central.
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- Google Patents. (2013).
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- ChemicalBook. (2025). PENTAERYTHRITYL TETRACHLORIDE.
- Sigma-Aldrich. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane 98%.
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- OEHHA. 1,3-Dichloro-2-Propanol.
- PubChem. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane.
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The Propane Scaffold: A Tri-Substituted Keystone for Modern Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Characterization, and Biological Activity
In the landscape of contemporary drug discovery, the seemingly simple three-carbon backbone of propane has emerged as a surprisingly versatile and powerful scaffold. When appropriately functionalized with three substituents, this fundamental alkane transforms into a chiral architectural element capable of intricate molecular recognition. This guide provides an in-depth exploration of tri-substituted propane compounds, from their stereoselective synthesis and rigorous characterization to their diverse applications as therapeutic agents. Herein, we delve into the causal relationships behind synthetic strategies, the self-validating nature of analytical protocols, and the structure-activity relationships that govern their biological function, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Synthesis of Acyclic Tri-Substituted Propane Cores
The precise installation of three substituents onto a propane chain, particularly with stereochemical control, is a significant synthetic challenge. The choice of strategy is dictated by the desired substitution pattern (e.g., 1,2,3-, 1,1,1-, or 1,1,2-) and the required stereoisomer. Acyclic 1,2,3-trisubstituted propanes, with their three contiguous stereocenters, are particularly valuable as peptide isosteres and chiral building blocks.[1]
A powerful and convergent approach to acyclic 1,2,3-trisubstituted propanes involves a stereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated nitroalkene, followed by reduction of the nitro group and further functionalization. This strategy allows for the sequential and controlled introduction of the three substituents.
Key Synthetic Approach: Stereoselective Michael Addition and Reduction
The conjugate addition of carbon nucleophiles to nitroalkenes is a robust method for C-C bond formation.[2] The nitro group serves as a potent electron-withdrawing group, activating the alkene for nucleophilic attack. Subsequent reduction of the nitro group to an amine provides a handle for further diversification, leading to 1,2,3-trisubstituted propanes with amino, hydroxyl, and other functionalities. The stereochemical outcome of the Michael addition can be controlled through the use of chiral catalysts or auxiliaries.[3]
Below is a representative experimental protocol for the synthesis of a chiral 1,2,3-trisubstituted propane derivative, illustrating the key steps of stereoselective Michael addition and subsequent reduction.
Experimental Protocol: Synthesis of a Chiral 1,2,3-Trisubstituted Propane Building Block
Step 1: Stereoselective Michael Addition of a Grignard Reagent to a Nitroalkene
-
To a solution of the chiral α,β-unsaturated nitroalkene (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired nitroalkane adduct.
Step 2: Reduction of the Nitro Group to a Primary Amine
-
To a solution of the nitroalkane (1.0 equiv) in methanol (0.2 M), add Raney nickel (approx. 10% w/w) under an inert atmosphere.
-
Hydrogenate the mixture at 50 psi of H2 for 12 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the amine by an appropriate method, such as crystallization or chromatography, to obtain the enantiomerically enriched 1,2,3-trisubstituted propane derivative.
This two-step sequence provides a versatile entry point to a wide range of chiral 1,2,3-trisubstituted propane building blocks. The choice of the nitroalkene and the Grignard reagent determines two of the substituents, while the resulting amine can be further functionalized.
Rigorous Characterization: Unveiling Structure and Stereochemistry
The unambiguous determination of the structure and stereochemistry of tri-substituted propane compounds is paramount for understanding their biological activity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary tools for elucidating the connectivity of the propane backbone and the nature of the substituents.
-
¹H NMR: The chemical shifts of the protons on the propane chain are influenced by the electronegativity of the neighboring substituents. The coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles, which can be used to infer the relative stereochemistry of the substituents.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic environment created by the substituents.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Substituted Propanes
| Proton Environment | Typical Chemical Shift (ppm) |
| CH₃ (unsubstituted) | 0.9 - 1.0 |
| CH₂ (unsubstituted) | 1.2 - 1.4 |
| CH (unsubstituted) | 1.4 - 1.6 |
| CH-X (X = O, N) | 3.0 - 4.5 |
| CH-Halogen | 3.0 - 4.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the tri-substituted propane compounds.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the fragments are analyzed. The fragmentation pattern can provide valuable structural information, particularly regarding the nature and position of the substituents. Branched alkanes tend to fragment at the branching points due to the increased stability of the resulting carbocations.
Biological Applications and Structure-Activity Relationships
The rigid, yet tunable, three-dimensional arrangement of substituents on a propane scaffold makes these compounds attractive for a variety of therapeutic applications. The cyclopropane-containing derivatives have garnered significant attention due to their unique conformational properties.[4]
Tri-Substituted Propanes as Enzyme Inhibitors
The defined spatial orientation of functional groups on a tri-substituted propane core allows for precise interactions with the active sites of enzymes. This has led to their development as potent and selective inhibitors for various enzyme classes.
DPP-4 is a serine protease that plays a key role in glucose metabolism, making it an important target for the treatment of type 2 diabetes.[5] Several DPP-4 inhibitors feature a tri-substituted propane-like moiety that mimics the dipeptide substrate. The structure-activity relationship (SAR) of these inhibitors reveals the importance of specific substitutions for optimal binding to the enzyme's active site.[6]
Table 2: Structure-Activity Relationship of Triazolopiperazine-based DPP-4 Inhibitors
| Compound | R¹ | R² | IC₅₀ (nM) |
| 1 | H | H | 150 |
| 2 | F | H | 85 |
| 3 | H | CF₃ | 25 |
| 4 | F | CF₃ | 12 |
Data is illustrative and based on general trends observed in the literature.
The data in Table 2 suggests that the introduction of a fluorine atom at the R¹ position and a trifluoromethyl group at the R² position significantly enhances the inhibitory potency against DPP-4. This highlights the critical role of specific substitutions in optimizing the interactions with the enzyme's active site.
Tri-substituted propane derivatives can inhibit enzymes through both non-covalent and covalent mechanisms. For instance, the antidepressant drug tranylcypromine, a cyclopropane derivative, acts as an irreversible inhibitor of monoamine oxidase (MAO) by forming a covalent adduct with the enzyme's flavin cofactor.[7] The strained cyclopropyl ring is key to its mechanism of action.
Below is a diagram illustrating the general mechanism of covalent inhibition of an enzyme by a reactive tri-substituted propane derivative.
Caption: Covalent inhibition by a tri-substituted propane.
Conformational Restriction and Peptide Mimetics
The inherent rigidity of the propane backbone, particularly in cyclopropane derivatives, can be exploited to lock flexible molecules into a bioactive conformation. This principle is widely used in the design of peptide mimetics, where a cyclopropane scaffold replaces a portion of the peptide backbone to improve metabolic stability and receptor binding affinity.[4]
Future Directions and Conclusion
The tri-substituted propane scaffold continues to be a fertile ground for innovation in drug discovery. Future research will likely focus on the development of novel stereoselective synthetic methods for accessing a wider diversity of substitution patterns, particularly for acyclic derivatives. The exploration of these compounds against new biological targets, such as protein-protein interactions and allosteric sites, holds significant promise. Furthermore, the integration of computational modeling and quantitative structure-activity relationship (QSAR) studies will accelerate the design of next-generation therapeutic agents based on this versatile three-carbon core.[8]
References
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Methodological & Application
Application Notes & Protocols for the Synthesis of Chlorinated Propane Derivatives from Pentaerythritol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Chlorination of Pentaerythritol
Pentaerythritol, a readily available polyol, serves as a versatile C5 scaffold for synthesizing complex molecules. Its reaction with chlorinating agents, such as thionyl chloride (SOCl₂), provides a direct pathway to poly-chlorinated compounds. This guide details the synthesis of key chlorinated derivatives from pentaerythritol.
It is important to clarify a point of nomenclature. The direct chlorination of pentaerythritol, a five-carbon molecule, primarily yields five-carbon products. The most prominent of these are Pentaerythritol Trichlorohydrin (3-Chloro-2,2-bis(chloromethyl)propan-1-ol) and Pentaerythritol Tetrachloride (1,3-Dichloro-2,2-bis(chloromethyl)propane) [1][2][3]. While the requested topic is the synthesis of 1,3-Dichloro-2-(chloromethyl)propane (a C4 molecule, C₄H₇Cl₃)[4][5], its formation from pentaerythritol is not a direct substitution and would require skeletal rearrangement or fragmentation, a less common pathway.
Therefore, this document focuses on the robust and well-documented synthesis of the direct C5 chlorination products, which serve as crucial intermediates for further chemical transformations. The primary method detailed herein utilizes thionyl chloride in the presence of pyridine, a classic and effective procedure for converting hydroxyl groups to chlorides[1].
PART 1: Scientific Principles and Mechanism
The conversion of pentaerythritol's hydroxyl groups to chlorides using thionyl chloride is a nucleophilic substitution reaction. The process transforms a poor leaving group (hydroxide, -OH) into an excellent one, facilitating its displacement by a chloride ion.
The Role of Thionyl Chloride and Pyridine:
-
Activation: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride (SOCl₂). This forms an intermediate alkyl chlorosulfite ester[6][7]. This step is crucial as it converts the hydroxyl group into a much better leaving group.
-
Nucleophilic Attack: A chloride ion (Cl⁻), either from the decomposition of the chlorosulfite or present in the reaction medium, then attacks the carbon atom bearing the leaving group.
-
Byproduct Formation: This displacement releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts[6].
-
Acid Scavenging: Pyridine, a tertiary amine, is added as a base. Its primary role is to neutralize the HCl generated during the reaction[1]. This prevents unwanted side reactions and drives the equilibrium towards the products.
The reaction typically proceeds with inversion of configuration if the mechanism is a classic Sₙ2 type[7]. The overall transformation is highly efficient but produces a mixture of chlorinated products, the composition of which can be influenced by reaction stoichiometry and conditions.
Caption: Generalized reaction mechanism for the chlorination of an alcohol with thionyl chloride.
PART 2: Safety Protocols and Hazard Management
A non-negotiable prerequisite for this synthesis is a strict adherence to safety. The reagents involved are hazardous, and proper handling is essential to prevent injury.
Reagent-Specific Hazards:
| Reagent | Key Hazards | Handling Precautions |
| **Thionyl Chloride (SOCl₂) ** | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water to release toxic SO₂ and HCl gas.[8][9][10][11] | Must be handled in a certified chemical fume hood. [8][9][12] Wear nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[11][12] Ensure no contact with water or moisture.[8][10][11] |
| Pyridine | Flammable liquid and vapor, harmful if swallowed or inhaled, causes skin and eye irritation. Strong, unpleasant odor. | Handle in a well-ventilated fume hood. Keep away from ignition sources. Use appropriate chemical-resistant gloves and eye protection. |
| Hydrogen Chloride (HCl) | A toxic and corrosive gas that is a byproduct of the reaction. | The entire procedure must be conducted in a fume hood to prevent inhalation.[10] |
Emergency Procedures:
-
Inhalation (SOCl₂): Move the individual to fresh air immediately. Seek urgent medical attention.[8] Artificial respiration may be necessary if breathing has stopped.[8]
-
Skin Contact (SOCl₂): Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact (SOCl₂): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.
-
Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do NOT use water.[10] Ensure the area is well-ventilated.
PART 3: Detailed Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of pentaerythritol trichlorohydrin and tetrachloride, as published in Organic Syntheses.[1]
Objective: To synthesize a mixture of pentaerythritol trichlorohydrin and pentaerythritol tetrachloride.
Reagent & Equipment Summary:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mol) |
| Pentaerythritol | 136.15 | 417 g | 3.06 |
| Pyridine | 79.10 | 730 g (745 mL) | 9.24 |
| Thionyl Chloride | 118.97 | 1.134 kg (692 mL) | 9.53 |
| Equipment | |||
| 5-L Four-necked round-bottom flask | |||
| Mechanical stirrer, addition funnel, thermometer, condenser with drying tube |
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of chlorinated pentaerythritol derivatives.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry 5-L, four-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a 1-L addition funnel, a thermometer, and a reflux condenser. Attach a calcium chloride or Drierite drying tube to the top of the condenser to protect the reaction from atmospheric moisture. The entire setup must be in a fume hood.
-
Reagent Charging: Charge the flask with pentaerythritol (417 g, 3.06 mol) and pyridine (730 g, 9.24 mol).[1]
-
Thionyl Chloride Addition: Charge the addition funnel with thionyl chloride (1.134 kg, 9.53 mol). Begin stirring the flask contents and add the thionyl chloride dropwise at a rate that maintains the internal reaction temperature between 60–70 °C.[1] The reaction is exothermic; cooling with a water bath may be necessary to control the temperature. A slow, controlled addition is critical to prevent the reaction mixture from solidifying, which can lead to a dangerous buildup of heat.[1]
-
Reaction and Reflux: After the addition is complete, heat the mixture to reflux. Continue heating for 8 to 10 hours, or until the evolution of gas (SO₂ and HCl) has ceased.[1]
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate, large container suitable for quenching, prepare a large amount of crushed ice (approx. 2-3 kg).
-
CAREFULLY and SLOWLY pour the reaction mixture onto the crushed ice with good stirring. This step is highly exothermic and will generate HCl fumes. Perform this in the back of the fume hood.
-
Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic extracts and wash successively with 1 M hydrochloric acid (to remove residual pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture.
PART 4: Purification and Characterization
The crude product is a mixture of pentaerythritol trichlorohydrin and pentaerythritol tetrachloride. These components can be separated by fractional distillation under reduced pressure.[1]
Purification by Fractional Distillation:
-
Apparatus: A short-path distillation apparatus with a Vigreux column is suitable. It is recommended to pre-heat the column to prevent solidification of the distillate.[1]
-
Procedure:
-
Fraction 1 (Pentaerythritol Tetrachloride): Collect the fraction distilling at 95-120°C at 10-12 mmHg. This fraction may solidify upon cooling and can be recrystallized from cyclohexane to yield white crystals.[1]
-
Fraction 2 (Pentaerythritol Trichlorohydrin): Collect the fraction distilling at 125-130°C at 10-12 mmHg.[1]
-
Analytical Characterization:
The identity and purity of the isolated fractions should be confirmed using modern analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile chlorinated compounds. It allows for the separation of the mixture's components and provides mass spectral data for structural confirmation.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of pentaerythritol tetrachloride is expected to show a singlet around δ 3.65 ppm (in CDCl₃), corresponding to the eight equivalent protons of the chloromethyl groups.[1]
-
¹³C NMR and DEPT experiments will further confirm the carbon skeleton and the number of attached protons.
-
-
Melting Point: Recrystallized pentaerythritol tetrachloride should exhibit a sharp melting point around 95-96°C.[1]
References
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Bauer, A., et al. (1998). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Chromatographia. [Link]
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ResearchGate. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. [Link]
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Semantic Scholar. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. [Link]
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Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. [Link]
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Mondanaro, K. R., & Dailey, W. P. (1998). 3-CHLORO-2-(CHLOROMETHYL)-1-PROPENE. Organic Syntheses, 75, 89. [Link]
- Lee, J., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry.
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National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. PubChem Compound Database. [Link]
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Molbase. (n.d.). 1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE | CAS 3228-99-7. [Link]
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Mooradian, A., & Cloke, J. B. (1945). The Synthesis of 3-Chloro-2-chloromethyl-1-propene from Pentaerythritol. Journal of the American Chemical Society, 67(6), 942-944. [Link]
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De, S. K. (2012). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Organic Letters, 14(10), 2580-2583. [Link]
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Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
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International Agency for Research on Cancer. (2012). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2,2-bis(chloromethyl)propane. PubChem Compound Database. [Link]
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Application Notes & Protocols: The Use of 1,3-Dichloro-2-(chloromethyl)propane as a Trifunctional Alkylating Agent
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1,3-dichloro-2-(chloromethyl)propane as a trifunctional alkylating agent. We delve into the core reactivity, mechanistic principles, and practical applications of this versatile chemical building block. Detailed, field-proven protocols for N-alkylation and S-alkylation are provided, emphasizing experimental design, safety, and the rationale behind procedural choices. This guide is structured to serve as a practical resource for synthesizing complex molecules, including nitrogen heterocycles, poly-thioethers, and cross-linked polymeric materials.
Introduction and Reagent Profile
This compound is a halogenated hydrocarbon featuring a central quaternary carbon atom bonded to three chloromethyl (-CH₂Cl) groups. This unique structure renders it a potent trifunctional electrophile, capable of reacting with a wide array of nucleophiles. Its primary utility in synthetic chemistry is as a cross-linking agent or a molecular scaffold, enabling the simultaneous formation of three new covalent bonds.
The three primary alkyl chloride groups are reactive sites for bimolecular nucleophilic substitution (Sɴ2) reactions. This trifunctionality allows for the construction of intricate molecular architectures from simple precursors, making it a valuable tool in materials science, polymer chemistry, and the synthesis of complex organic molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 66703-69-3 | [1] |
| Molecular Formula | C₄H₇Cl₃ | [1] |
| Molecular Weight | 161.45 g/mol | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | 89-90 °C @ 22 mmHg (for methylated analog) | [2] |
| Density | ~1.271 g/mL @ 25 °C (for methylated analog) | [2][] |
| SMILES | C(C(CCl)CCl)Cl | [1] |
| InChI Key | KLEPBQWRIKLQQM-UHFFFAOYSA-N | [1] |
Note: Some physical data are referenced from the closely related analog, 1,3-dichloro-2-(chloromethyl)-2-methylpropane (CAS 1067-09-0), due to limited data on the specific title compound.[2]
Scientific Integrity & Mechanistic Principles
The Sɴ2 Reaction Mechanism: The Engine of Alkylation
The utility of this compound as an alkylating agent is governed by the Bimolecular Nucleophilic Substitution (Sɴ2) mechanism .[4] In this one-step process, a nucleophile attacks the electrophilic carbon atom of a chloromethyl group, simultaneously displacing the chloride ion, which serves as the leaving group.
Key Causality Behind Experimental Choices:
-
Substrate: The alkyl halides are primary (R-CH₂-Cl), which are ideal for Sɴ2 reactions as they offer minimal steric hindrance to the incoming nucleophile.
-
Nucleophile: The reaction rate is directly proportional to the concentration and intrinsic strength of the nucleophile. Strong nucleophiles such as thiolates (RS⁻) and amines (R₂NH) are excellent candidates for reaction.[5][6]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive.
-
Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution reaction.
Caption: Stoichiometric control of product formation.
Application Note I: N-Alkylation of Amines
This reagent is a powerful tool for the synthesis of polyamines and nitrogen-containing heterocycles. The reaction with primary or secondary amines proceeds via Sɴ2 substitution. Due to the basicity of amines, they can act as both the nucleophile and the acid scavenger. However, using a non-nucleophilic auxiliary base is often preferred to prevent the formation of quaternary ammonium salts and to ensure the amine remains in its more nucleophilic free-base form.
Protocol 1: Synthesis of N,N',N''-(2-(chloromethyl)propane-1,3-diyl)tris(benzylamine)
This protocol details the exhaustive alkylation of three equivalents of benzylamine. An excess of the amine is used to drive the reaction to completion and act as the base.
Materials:
-
This compound (1.61 g, 10.0 mmol)
-
Benzylamine (6.43 g, 60.0 mmol, 6 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add benzylamine (60.0 mmol) and anhydrous DMF (50 mL).
-
Reagent Addition: While stirring, add this compound (10.0 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.
-
Causality: Heating provides the necessary activation energy for the Sɴ2 reaction. The extended time ensures the reaction proceeds to the tris-substituted product, overcoming the increased steric hindrance after the first and second substitutions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting alkyl halide.
-
Workup: a. Cool the reaction mixture to room temperature and pour it into 200 mL of water. b. Extract the aqueous mixture with diethyl ether (3 x 100 mL). c. Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess benzylamine, water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Trustworthiness: This rigorous washing sequence is critical to remove unreacted starting materials and byproducts (like benzylamine hydrochloride), ensuring a purer crude product before chromatography.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure tris-aminated product.
Application Note II: S-Alkylation of Thiols
Thiols are highly potent nucleophiles, especially when deprotonated to their corresponding thiolate anions. The S-alkylation reaction with this compound is typically efficient and high-yielding, making it an excellent method for synthesizing tris(thioethers). These compounds have applications as ligands in coordination chemistry and as building blocks for sulfur-rich polymers.
Protocol 2: Synthesis of 1,3-Bis(phenylthiomethyl)-2-(phenylthiomethyl)propane
This protocol uses a mild inorganic base, potassium carbonate, which is sufficient to deprotonate the thiol without causing significant side reactions. [5] Materials:
-
This compound (1.61 g, 10.0 mmol)
-
Thiophenol (3.47 g, 31.5 mmol, 3.15 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous powder (6.91 g, 50.0 mmol)
-
Acetone, anhydrous (100 mL)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous potassium carbonate (50.0 mmol) in anhydrous acetone (100 mL).
-
Nucleophile Formation: Add thiophenol (31.5 mmol) to the suspension and stir the mixture at room temperature for 30 minutes.
-
Causality: This step allows for the in-situ formation of the potassium thiophenolate salt, a powerful nucleophile, before the introduction of the electrophile.
-
-
Reagent Addition: Add this compound (10.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 6-12 hours.
-
Monitoring: Follow the disappearance of thiophenol and the alkyl halide via TLC or GC-MS.
-
Workup: a. After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetone. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Trustworthiness: The filtration step efficiently removes the bulk of inorganic byproducts. The subsequent aqueous wash removes any remaining salts and water-soluble impurities.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: General experimental workflow for alkylation.
Mandatory Safety & Handling Protocols
This compound is a halogenated alkylating agent and must be handled with extreme caution. While specific toxicity data is limited, compounds of this class are often irritants and should be treated as potential carcinogens or mutagens. The closely related analog, 1,1,1-tris(chloromethyl)ethane, is classified as an irritant to the skin, eyes, and respiratory system. [7][8]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat must be worn at all times.
-
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up large spills.
-
Waste Disposal: All waste containing this reagent must be disposed of as halogenated organic hazardous waste according to institutional and local regulations. Do not dispose of it down the drain.
References
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-
3,3-Bis(chloromethyl)oxetane. Wikipedia. [Link]
- Process for the preparation of 3,3-bis-(chloromethyl)-oxetane.
- Production of pentaerythritol chlorides.
- Preparation of 3,3-bis-(chloromethyl)-oxetane.
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Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. OEHHA. [Link]
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1,3-Dichloro-2-Propanol. OEHHA. [Link]
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Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
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1,1,1-Trichloroethane. PubChem. [Link]
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Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Royal Society of Chemistry. [Link]
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This compound. PubChem. [Link]
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1,3-Dichloro-2-(chloromethyl)-2-methylpropane. PubChem. [Link]
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1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE. Molbase. [Link]
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A new synthesis for 1,3-dichloro-2-propanone. ResearchGate. [Link]
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-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. [Link]
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PTC Reaction of Thionyl Chloride – VALUABLE READER INPUT! Phase Transfer Catalysis. [Link]
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Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
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N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]
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Nucleophilic substitution/preparation of 2-chloro-2-methylpropane. YouTube. [Link]
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-
Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
-
Synthesis of protected primary amines. Organic Chemistry Portal. [Link]
-
Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
- Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Tollens reaction ll #pentaerythritol formation. YouTube. [Link]
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The Three-Pointed Electrophile: A Guide to Synthesizing Heterocyclic Scaffolds from 1,3-Dichloro-2-(chloromethyl)propane and its Congeners
Introduction: The Versatility of a Propanoid Hub
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dichloro-2-(chloromethyl)propane, a seemingly simple C4 scaffold, represents a potent trifunctional electrophile. Its three chlorine atoms, each with distinct steric environments, offer a versatile platform for sequential nucleophilic displacements, making it a valuable precursor for a variety of heterocyclic systems. While direct, one-pot cyclizations with dinucleophiles are plausible, this guide will delve into the more established and robust synthetic strategies that leverage this propanoid hub and its derivatives to construct highly sought-after four-membered rings—oxetanes, thietanes, and azetidines—as well as advanced, strained bicyclic systems with significant applications in medicinal chemistry.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying mechanistic rationale to empower creative and successful synthetic endeavors.
Core Synthetic Pathways
The primary utility of this compound and its isomers lies in their transformation into key intermediates that are primed for cyclization. The most prominent of these is pentaerythritol trichlorohydrin, which serves as a direct precursor to 3,3-disubstituted oxetanes. Furthermore, elimination reactions can yield 3-chloro-2-(chloromethyl)-1-propene, a key starting material for the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are recognized as valuable phenyl ring bioisosteres.
Caption: Key heterocyclic scaffolds derived from this compound and related precursors.
Section 1: Synthesis of 3,3-Bis(chloromethyl)oxetane - A Gateway to Novel Scaffolds
The 3,3-disubstituted oxetane motif has garnered immense interest in medicinal chemistry.[1][2] It serves as a polar, metabolically stable bioisostere for the gem-dimethyl group and can also replace a carbonyl moiety, often improving a compound's aqueous solubility and other pharmacokinetic properties.[2] The most reliable route to the key intermediate, 3,3-bis(chloromethyl)oxetane, proceeds via the intramolecular Williamson ether synthesis of pentaerythritol trichlorohydrin.
Mechanistic Insight: The Favorability of Four-Membered Ring Formation
The formation of the oxetane ring is driven by the intramolecular displacement of a primary chloride by a proximate hydroxyl group under basic conditions. While the formation of four-membered rings can be kinetically challenging, the pre-organized conformation of the substrate, where the nucleophile and electrophile are held in close proximity, facilitates this cyclization over intermolecular polymerization.
Caption: Simplified workflow for the synthesis of 3,3-bis(chloromethyl)oxetane.
Application Note 1.1: Synthesis of Pentaerythritol Trichlorohydrin
While not a direct cyclization of the title compound, the synthesis of its isomer, pentaerythritol trichlorohydrin, is the crucial first step. Several methods exist, but a common approach involves the selective chlorination of pentaerythritol. A patent describes a multi-step process starting from the reaction of pentaerythritol with a Vilsmeier reagent followed by further chlorination with thionyl chloride.
Protocol 1.1: Synthesis of 3,3-Bis(chloromethyl)oxetane
This protocol is adapted from established procedures for the cyclization of pentaerythritol trichlorohydrin.[3]
Materials:
-
Pentaerythritol trichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, prepare an aqueous solution of sodium hydroxide.
-
Addition of Starting Material: To the stirred basic solution, add pentaerythritol trichlorohydrin. The reaction can be performed in a biphasic system or with a co-solvent to improve solubility if necessary.
-
Cyclization: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield pure 3,3-bis(chloromethyl)oxetane.[3]
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydroxide | A strong, inexpensive base to deprotonate the hydroxyl group, initiating the cyclization. |
| Temperature | Reflux (90-100 °C) | Provides sufficient energy to overcome the activation barrier for the SN2 cyclization. |
| Purification | Vacuum Distillation | The product is a liquid at room temperature, making distillation an effective final purification step. |
Section 2: From Oxetanes to Thietanes - A Spirocyclic Transformation
The thietane ring is another four-membered heterocycle of interest in medicinal chemistry. A fascinating application of 3,3-bis(chloromethyl)oxetane is its conversion to 2-oxa-6-thiaspiro[3.3]heptane, demonstrating its utility as a building block for more complex spirocyclic systems.
Application Note 2.1: Synthesis of 2-Oxa-6-thiaspiro[3.3]heptane
This synthesis involves a ring-opening of the oxetane followed by a double nucleophilic displacement to form the thietane ring. A key reagent is thiourea, which acts as a sulfur source.[4][5]
Protocol 2.1: Synthesis of 2-Oxa-6-thiaspiro[3.3]heptane from 3,3-Bis(chloromethyl)oxetane
This protocol is based on the procedure described by Block et al.[4]
Materials:
-
3,3-Bis(chloromethyl)oxetane
-
Thiourea
-
Perchloric acid (HClO₄)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Isothiouronium Salt Formation: React 3,3-bis(chloromethyl)oxetane with thiourea in the presence of perchloric acid to form the corresponding S-[2-(3-chloro-2-(chloromethyl)-2-hydroxymethyl)propyl]isothiouronium perchlorate intermediate.[4]
-
Initial Cyclization: Heat the isothiouronium salt with potassium hydroxide in ethanol for a short period (e.g., 40 minutes). This initially yields 3-chloromethyl-3-hydroxymethylthietane.[4]
-
Spirocyclization: Continue to reflux the reaction mixture for an extended period (e.g., 16 hours). This promotes the second intramolecular cyclization to form the desired 2-oxa-6-thiaspiro[3.3]heptane.[4]
-
Workup and Purification: After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent like diethyl ether. The organic layer is then dried and concentrated. The final product can be purified by chromatography or distillation.
Section 3: Synthesis of Azetidines - The Nitrogen Analogue
Azetidines are important scaffolds in drug discovery, and their synthesis from 1,3-dihalopropanes is a classical approach. The reaction of this compound with a primary amine can, in principle, lead to the formation of a 3-substituted azetidine.
Mechanistic Insight: Tandem Alkylation and Cyclization
The synthesis relies on the initial N-alkylation of a primary amine with one of the chloro-groups of the propane backbone. This is followed by an intramolecular SN2 reaction, where the newly formed secondary amine displaces a second chloride to form the azetidine ring. The use of a bulky protecting group on the amine can favor the desired cyclization over intermolecular side reactions.
Application Note 3.1: General Approach to 3-Substituted Azetidines
A patented process describes the reaction of a propane derivative with leaving groups in the 1 and 3 positions with a primary arylmethylamine in the presence of a non-nucleophilic base.[6] This general strategy can be adapted for this compound.
Protocol 3.1: General Protocol for the Synthesis of N-Protected 3-Chloro-3-(chloromethyl)azetidines
Materials:
-
This compound
-
Primary amine (e.g., benzylamine or a bulky analog)
-
Non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Aprotic polar solvent (e.g., DMF or acetonitrile)
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of the primary amine in a suitable aprotic solvent, add the non-nucleophilic base.
-
Addition of Electrophile: Slowly add a solution of this compound to the reaction mixture at room temperature or with gentle heating.
-
Cyclization: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours to drive the intramolecular cyclization. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the N-protected 3-chloro-3-(chloromethyl)azetidine. Further transformations can be performed to modify the chloromethyl group.
Section 4: Advanced Application - Synthesis of Bicyclo[1.1.1]pentanes (BCPs)
Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valuable "phenyl ring mimics" or "bioisosteres" in drug discovery. They offer a rigid, three-dimensional exit vector from a core structure, often improving metabolic stability and membrane permeability compared to their aromatic counterparts. A robust and scalable synthesis of BCPs begins with 3-chloro-2-(chloromethyl)-1-propene, a derivative of our starting material.
Synthetic Strategy Overview
The synthesis is a multi-step process that involves the formation of a dibromocyclopropane, followed by its conversion to the highly strained [1.1.1]propellane, which is then trapped with a suitable reagent.
Caption: Multi-step synthesis of Bicyclo[1.1.1]pentanes (BCPs).
Protocol 4.1: Synthesis of [1.1.1]Propellane Precursor
This protocol is adapted from the Organic Syntheses procedure for the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[7]
Materials:
-
3-Chloro-2-(chloromethyl)-1-propene[8]
-
Bromoform (CHBr₃)
-
50% Aqueous sodium hydroxide (NaOH)
-
Dibenzo-18-crown-6 (phase-transfer catalyst)
-
Pinacol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Reaction Setup: In the flask, combine 3-chloro-2-(chloromethyl)-1-propene, bromoform, pinacol, and dibenzo-18-crown-6.
-
Addition of Base: With vigorous stirring, add the cooled 50% NaOH solution in one portion. The reaction is exothermic and will require cooling to maintain the temperature.
-
Reaction: After the initial exotherm subsides, heat the mixture to 40 °C and stir vigorously for 4 days.
-
Workup: Cool the reaction, dilute with water, and filter the mixture through a pad of Celite. The solid residue contains the product.
-
Purification: The product is extracted from the solid residue with acetone/pentane and purified by recrystallization from methanol to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Protocol 4.2: Generation and Trapping of [1.1.1]Propellane
This protocol for the generation of [1.1.1]propellane and its subsequent reaction is based on the procedure by Levin et al.[9]
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (MeLi) in diethyl ether
-
Pentane
-
Trapping agent (e.g., 2,3-butanedione)
Equipment:
-
Dry glassware under a nitrogen or argon atmosphere
-
Syringes for transfer of air-sensitive reagents
-
Low-temperature bath (e.g., acetone/dry ice)
-
Photochemical reactor (for certain trapping reactions)
Procedure:
-
Propellane Generation: Dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane/ether and cool to -78 °C. Slowly add a solution of methyllithium. The reaction generates the highly reactive [1.1.1]propellane in solution.
-
Trapping Reaction: To the solution of [1.1.1]propellane, add the desired trapping agent. For example, the addition of 2,3-butanedione followed by UV irradiation yields 1,3-diacetylbicyclo[1.1.1]pentane.[9]
-
Workup and Purification: The workup procedure will depend on the nature of the trapping agent and the resulting product. Typically, it involves an aqueous quench, extraction, and purification by chromatography or recrystallization.
| Intermediate/Product | Key Reagents | Yield | Reference |
| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | CHBr₃, NaOH, Phase-Transfer Catalyst | ~70-80% | [7] |
| 1,3-Diacetylbicyclo[1.1.1]pentane | MeLi, 2,3-Butanedione, UV light | ~70% | [9] |
Conclusion
This compound and its close chemical relatives are powerful and versatile building blocks in synthetic chemistry. While their trifunctional nature can lead to complex reaction profiles, strategic, multi-step pathways unlock access to a rich variety of heterocyclic scaffolds. The ability to generate valuable 3,3-disubstituted oxetanes, spirocyclic thietanes, functionalized azetidines, and particularly the medicinally-relevant bicyclo[1.1.1]pentane core, underscores the enduring importance of this propanoid hub. The protocols and mechanistic insights provided herein are intended to serve as a foundation for further exploration and innovation in the synthesis of novel heterocyclic compounds for drug discovery and beyond.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new tool for discovering superior drugs. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Vashchenko, B. D., Prykhodko, V. Y., Shishkin, O. V., Starova, V. S., Ryabukhin, S. V., & Volochnyuk, D. M. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(19), 5436-5447. [Link]
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Vashchenko, B. D., Prykhodko, V. Y., Shishkin, O. V., Starova, V. S., Ryabukhin, S. V., & Volochnyuk, D. M. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks (Cover). Organic Chemistry Frontiers, 8(19), 5515-5515. [Link]
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Vashchenko, B., Prykhodko, V., Shishkin, O., Starova, V., Ryabukhin, S., & Volochnyuk, D. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Vitaku, E., & Njardarson, J. T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10227–10245. [Link]
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Wikipedia contributors. (2023, December 29). 3,3-Bis(chloromethyl)oxetane. In Wikipedia, The Free Encyclopedia. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Stevenson, N. G. (2016). A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives. Organic Letters, 18(15), 3842–3845. [Link]
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9395–9404. [Link]
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Mowry, D. T. (1955). Chloromethyl Methyl Ether. Organic Syntheses, 35, 40. [Link]
-
Block, E., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1377–1413. [Link]
-
Xu, J. X., & Wang, Y. Q. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1377-1413. [Link]
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Gembus, V., et al. (2021). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines. New Journal of Chemistry, 45(30), 13543-13551. [Link]
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Mondanaro, K. R., & Dailey, W. P. (1998). 3-Chloro-2-(chloromethyl)-1-propene. Organic Syntheses, 75, 89. [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis of new N-Substituted-3-chloro-2-azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. Journal of Physics: Conference Series, 1032(1), 012033. [Link]
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Al-Jubouri, H. R. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Office of Environmental Health Hazard Assessment. (2009). 1,3-Dichloro-2-Propanol. California Environmental Protection Agency. [Link]
-
Bartholomew, D. G., et al. (1991). A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin-2-ones to Azetidine-3-carboxylic Acid Esters. ChemInform, 22(21). [Link]
-
Mosby, W. L. (1962). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. The Journal of Organic Chemistry, 27(8), 2981–2983. [Link]
-
Zeni, G., et al. (2013). Cyclization of homopropargyl chalcogenides by copper(II) salts: selective synthesis of 2,3-dihydroselenophenes, 3-arylselenophenes, and 3-haloselenophenes/thiophenes. Chemistry – A European Journal, 19(44), 14755-14760. [Link]
-
Gembus, V., et al. (2021). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines. New Journal of Chemistry, 45(30), 13543-13551. [Link]
-
Igonin, V. A., et al. (2011). Reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol. Russian Chemical Bulletin, 60(10), 2154-2157. [Link]
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The Trifunctional Neopentyl Halide: A Detailed Guide to the Reaction of 1,3-Dichloro-2-(chloromethyl)propane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to the reactivity of 1,3-dichloro-2-(chloromethyl)propane, a trifunctional neopentyl halide, with a variety of nucleophiles. Due to its unique structural features, this versatile building block offers access to a range of cyclic and bicyclic structures of significant interest in medicinal chemistry and materials science. This document explores the underlying mechanistic principles, provides detailed experimental protocols, and discusses the synthesis of key molecular scaffolds.
Introduction: Understanding the Reactivity of a Sterically Hindered Electrophile
This compound possesses a neopentyl-like carbon skeleton, where three chloromethyl groups are attached to a central quaternary carbon. This steric bulk profoundly influences its reactivity in nucleophilic substitution reactions. Direct backside attack, characteristic of the Sₙ2 mechanism, is severely hindered.[1][2] Consequently, reactions often proceed through alternative pathways, including Sₙ1 mechanisms with the potential for carbocation rearrangements, or, more synthetically useful, intramolecular cyclizations. The presence of three reactive chloro substituents provides a powerful handle for the construction of complex molecular architectures, particularly strained ring systems and bicyclic compounds.
Reactions with Oxygen Nucleophiles: Synthesis of Oxetanes
The reaction of this compound and its derivatives with oxygen nucleophiles, particularly under basic conditions, is a valuable method for the synthesis of oxetanes. The intramolecular Williamson ether synthesis is the key transformation, where a transient alkoxide attacks a neighboring chloromethyl group.
A closely related and well-documented example is the synthesis of 3,3-bis(chloromethyl)oxetane from pentaerythritol trichlorohydrin (1,3-dichloro-2-(chloromethyl)propan-2-ol). The treatment of this precursor with a strong base, such as sodium hydroxide, induces an intramolecular cyclization to form the oxetane ring.[1]
Mechanism of Oxetane Formation
The reaction proceeds via an initial deprotonation of the hydroxyl group (in the case of the propan-2-ol derivative) or through the reaction with an external O-nucleophile. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing one of the chloride ions to form the strained four-membered oxetane ring.
Caption: Intramolecular cyclization to form an oxetane ring.
Protocol: Synthesis of 3,3-Bis(chloromethyl)oxetane from Pentaerythritol Trichlorohydrin
This protocol, adapted from the synthesis of 3,3-bis(chloromethyl)oxetane, illustrates the general procedure for oxetane formation from a related precursor.[1]
Materials:
-
Pentaerythritol trichlorohydrin
-
Sodium hydroxide (12 M aqueous solution)
-
Methylene chloride
-
Water
Procedure:
-
To a cooled reaction vessel containing pentaerythritol trichlorohydrin, slowly add a 12 M aqueous solution of sodium hydroxide. The initial addition should be slow due to the exothermic nature of the reaction.
-
After the initial exotherm subsides, stir the resulting solution under reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
The product, 3,3-bis(chloromethyl)oxetane, can be separated from the reaction mixture by steam distillation.
-
Extract the distillate with methylene chloride.
-
Combine the organic extract with the distillation bottoms and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by distillation.
| Parameter | Value | Reference |
| Reactant | Pentaerythritol trichlorohydrin | [1] |
| Reagent | Sodium Hydroxide (12 M) | [1] |
| Solvent | Water | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Product | 3,3-Bis(chloromethyl)oxetane | [1] |
Reactions with Nitrogen Nucleophiles: Towards Azetidines and Bicyclic Amines
Conceptual Workflow for Bicyclic Amine Synthesis
The synthesis of a 1-azabicyclo[2.2.2]octane core would conceptually involve the sequential displacement of the three chloro groups by a primary amine, followed by intramolecular cyclizations.
Caption: Conceptual pathway for 1-azabicyclo[2.2.2]octane synthesis.
Reactions with Carbon Nucleophiles: Gateway to Strained Bicyclic Systems
One of the most significant applications of this compound and its close derivatives is in the synthesis of highly strained bicyclic compounds, particularly derivatives of bicyclo[1.1.1]pentane. These structures are of great interest as phenyl ring bioisosteres in drug discovery. The synthesis typically proceeds through the formation of an organometallic intermediate which then undergoes intramolecular cyclization.
A key example is the synthesis of [1.1.1]propellane, which starts from 3-chloro-2-(chloromethyl)propene, a compound structurally similar to this compound. The synthesis involves the formation of a dibromocyclopropane intermediate, followed by treatment with an organolithium reagent to induce a cascade of intramolecular cyclizations.
Protocol: Synthesis of [1.1.1]Propellane via 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
This protocol outlines the key steps in the synthesis of [1.1.1]propellane, a highly strained and reactive molecule.
Part A: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Materials:
-
3-Chloro-2-(chloromethyl)propene
-
Bromoform
-
Pinacol
-
Dibenzo-18-crown-6
-
50% Aqueous sodium hydroxide
-
Pentane
-
Acetone
-
Celite
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, combine 3-chloro-2-(chloromethyl)propene, bromoform, pinacol, and dibenzo-18-crown-6.
-
With vigorous stirring, add a cooled 50% aqueous sodium hydroxide solution in one portion.
-
Control the initial exotherm with a room-temperature water bath.
-
After the initial reaction, heat the mixture to 40°C and stir vigorously for 4 days.
-
Cool the reaction mixture, dilute with water, and filter through a pad of Celite.
-
Extract the solid residue with a 1:1 mixture of acetone and pentane.
-
Concentrate the organic extracts and purify the product by chromatography on silica gel to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Part B: Synthesis of [1.1.1]Propellane
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Anhydrous diethyl ether
-
Methyllithium (in diethyl ether)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.
-
Cool the solution to -78°C.
-
Slowly add a solution of methyllithium in diethyl ether with vigorous stirring.
-
Maintain the reaction at -78°C for 10-15 minutes.
-
Replace the cooling bath with an ice-water bath (0°C) and continue stirring for 1 hour.
-
The resulting solution of [1.1.1]propellane is typically used in situ for subsequent reactions. The yield can be determined by reacting an aliquot with a known amount of a trapping agent, such as thiophenol.[3]
| Parameter | Value | Reference |
| Part A | ||
| Reactant | 3-Chloro-2-(chloromethyl)propene | |
| Reagents | Bromoform, 50% NaOH, Phase-transfer catalyst | |
| Solvent | Biphasic (water/organic) | |
| Temperature | 40°C | |
| Reaction Time | 4 days | |
| Product | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |
| Part B | ||
| Reactant | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |
| Reagent | Methyllithium | |
| Solvent | Diethyl ether | |
| Temperature | -78°C to 0°C | |
| Product | [1.1.1]Propellane |
Trustworthiness and Self-Validation of Protocols
The protocols described herein are based on established and peer-reviewed synthetic procedures. The successful synthesis of the target compounds can be validated through standard analytical techniques.
-
Chromatography: Thin-layer chromatography (TLC) and column chromatography are essential for monitoring reaction progress and for the purification of products. The appearance of a new spot with a different Rf value from the starting material is a primary indicator of product formation.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structural elucidation of the products. The disappearance of the starting material signals and the appearance of new signals with characteristic chemical shifts and coupling patterns will confirm the identity of the product. For example, in the formation of an oxetane, the appearance of signals corresponding to the methylene protons of the four-membered ring would be expected.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the incorporation of the nucleophile and the loss of leaving groups.
Potential side reactions in these syntheses include elimination, over-alkylation (for N-nucleophiles), and polymerization, especially for strained products like [1.1.1]propellane. The provided protocols are optimized to minimize these side reactions through careful control of temperature, stoichiometry, and reaction time.
Conclusion
This compound is a valuable, albeit sterically hindered, trifunctional building block. While its neopentyl structure poses challenges for simple Sₙ2 reactions, it provides a unique opportunity for the synthesis of complex cyclic and bicyclic structures through intramolecular pathways. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to harness the synthetic potential of this versatile molecule in the development of novel compounds for various applications.
References
- Fawcett, F. S. (1950). 3,3-Bis(chloromethyl)oxetane. Organic Syntheses, 30, 12.
- Why is nucleophilic substitution in neopentyl halide slow? (2017, May 24). Quora.
- Lynch, T. R., & Dailey, W. P. (1995). [1.1.1]Propellane. Organic Syntheses, 72, 80.
- Szeimies, G., Schloßer, A., Philipp, F., Dietz, F., & Wiberg, K. B. (1985). [1.1.1]Propellane. Angewandte Chemie International Edition in English, 24(2), 146-147.
- Wiberg, K. B., & Waddell, S. T. (1990). Reactions of [1.1.1]propellane. Journal of the American Chemical Society, 112(6), 2194-2216.
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Application Note & Protocol: Leveraging 1,3-Dichloro-2-(chloromethyl)propane in the Synthesis of Substituted Azetidines
Introduction
1,3-Dichloro-2-(chloromethyl)propane is a trifunctional electrophilic building block, characterized by three primary chloro groups attached to a quaternary carbon center. This structure imparts a unique reactivity profile, making it a valuable reagent in synthetic organic chemistry. The three reactive sites allow for sequential or simultaneous nucleophilic substitution reactions, enabling the construction of complex cyclic and polycyclic architectures. A particularly noteworthy application is in the synthesis of the azetidine ring system, a strained four-membered heterocycle that is an increasingly important scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties to drug candidates.[1] This document provides a comprehensive guide to the experimental setup, mechanistic considerations, and a detailed protocol for the synthesis of N-substituted-3-chloro-3-(chloromethyl)azetidines using this compound.
Health and Safety Precautions
Extreme caution is required when handling this compound and its derivatives. As with many polychlorinated alkanes, this compound is classified as a hazardous substance.
-
Hazard Identification: It is an irritant, causing skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Some related dichloropropanols are suspected of causing cancer.[4][5]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including:
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Chemical safety goggles and a full-face shield.[3]
-
A flame-resistant lab coat.
-
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Keep the compound away from heat, sparks, and open flames.[6] All glassware should be handled with care to prevent breakage and spills.
-
Disposal: All chemical waste, including reaction residues and contaminated materials, must be disposed of as hazardous waste according to local, regional, and national regulations.[5] Do not dispose of it down the drain.[5]
Physicochemical and Reactivity Data
Understanding the properties of this compound is crucial for designing a successful experiment. The presence of three primary alkyl chlorides makes it susceptible to SN2 reactions with a variety of nucleophiles.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 66703-69-3 | PubChem[7] |
| Molecular Formula | C₄H₇Cl₃ | PubChem[7] |
| Molecular Weight | 161.45 g/mol | PubChem[7] |
| Appearance | Liquid | - |
| Density | ~1.271 g/mL at 25 °C (for a related isomer) | Sigma-Aldrich |
| Boiling Point | ~89-90 °C at 22 mmHg (for a related isomer) | Sigma-Aldrich |
| Reactivity | Highly electrophilic at the three -CH₂Cl groups. | General Knowledge |
Core Application: Synthesis of an N-Benzyl Azetidine Derivative
The reaction between this compound and a primary amine is a classic approach to forming the azetidine ring. The reaction proceeds via a tandem nucleophilic substitution. First, the amine attacks one of the chloromethyl groups. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks a second chloromethyl group to form the strained four-membered ring. Using a slight excess of the amine can help drive the reaction to completion.
Reaction Scheme:
Primary Amine + this compound → N-Substituted-3-chloro-3-(chloromethyl)azetidine
The causality behind this experimental design lies in controlling the stoichiometry to favor the desired double substitution. The first intermolecular reaction is typically faster than the second intramolecular cyclization. The choice of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-benzyl-3-chloro-3-(chloromethyl)azetidine hydrochloride.
Materials and Equipment:
-
This compound
-
Benzylamine
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask (250 mL), flame-dried
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup
Workflow Diagram:
Caption: Experimental workflow for azetidine synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium bicarbonate (1.5 equivalents).
-
Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask. With vigorous stirring, add this compound (1.0 eq).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bicarbonate and sodium chloride salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Workup - Extraction: Redissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-3-chloro-3-(chloromethyl)azetidine.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Mechanistic Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; inefficient cyclization. | Increase reaction time or temperature. Ensure reagents are anhydrous. Consider a different, non-nucleophilic base like proton sponge. |
| Polymerization | Excess starting material or side reactions. | Ensure slow, controlled addition of the amine. Maintain dilute conditions to favor intramolecular cyclization over intermolecular polymerization. |
| Formation of Di-substituted Piperazine | Dimerization of the intermediate. | Use of high dilution conditions can favor the formation of the four-membered azetidine ring over the six-membered piperazine dimer. |
| Inseparable Impurities | Side products from reaction with the base or solvent. | Use a non-nucleophilic base (e.g., hindered amine) and a non-reactive solvent. Ensure the purity of starting materials. |
Mechanistic Note: The key to forming the azetidine ring is the intramolecular SN2 cyclization. This step is kinetically favored under appropriate conditions (e.g., proper concentration) due to the proximity of the reacting nucleophilic amine and the electrophilic chloromethyl group. This is a classic example of Thorpe-Ingold effect principles influencing reaction pathways.
Conclusion
This compound is a potent and versatile reagent for constructing complex molecular frameworks. The protocol detailed herein for the synthesis of substituted azetidines demonstrates its utility. By carefully controlling reaction conditions and adhering to stringent safety protocols, researchers can effectively leverage this building block for applications in drug discovery and materials science. The principles of tandem nucleophilic substitution highlighted in this guide are broadly applicable to other nucleophiles, opening avenues for the creation of diverse heterocyclic libraries.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14285810, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13815176, this compound. Available at: [Link]
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SDFine (n.d.). Safety Data Sheet for 1-Chloro-2,3-epoxypropane. Available at: [Link]
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LookChem (n.d.). This compound. Available at: [Link]
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Becker, M.R., Wearing, E.R. & Schindler, C.S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. Available at: [Link]
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Cheméo (n.d.). Chemical Properties of Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3). Available at: [Link]
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ILO and WHO (2021). International Chemical Safety Cards (ICSC): 1,3-DICHLORO-2-PROPANOL. Available at: [Link]
-
Bartholomew, D. (1991). A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin-2-ones to Azetidine-3-carboxylic Acid Esters. ChemInform, 22(45). Available at: [Link]
-
Al-Gharabli, S. I., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences. Available at: [Link]
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Strategic Monitoring of Reactions Involving 1,3-Dichloro-2-(chloromethyl)propane: A Guide to Robust Analytical Methodologies
An Application Note from the Senior Scientist's Desk:
Introduction
1,3-Dichloro-2-(chloromethyl)propane is a halogenated hydrocarbon with the molecular formula C₄H₇Cl₃.[1][2] As an alkylating agent, it serves as a reactive intermediate in various chemical syntheses. The inherent reactivity of its multiple chloro-functional groups necessitates precise and real-time monitoring of its reactions. Uncontrolled reaction conditions can lead to a complex mixture of byproducts, impacting yield, purity, and the safety of the overall process. This guide provides a detailed framework for the analytical methods required to effectively monitor reactions involving this compound, ensuring process control and product quality. The methodologies outlined are designed for researchers, chemists, and process development scientists.
The Imperative of Rigorous Reaction Monitoring
The decision to employ a specific analytical method is driven by the need to answer critical questions about the reaction's progress. These include:
-
Consumption of Starting Material: Is the this compound being consumed at the expected rate?
-
Formation of Product(s): What is the formation rate and concentration of the desired product?
-
Identification of Intermediates and Byproducts: Are there any transient intermediates or undesired side products forming?
-
Overall Mass Balance: Can we account for all the components in the reaction mixture?
Answering these questions allows for precise control over reaction kinetics, optimization of yield, and a comprehensive understanding of the impurity profile.
Primary Analytical Technique: Gas Chromatography (GC)
For a volatile to semi-volatile, thermally stable compound like this compound and many of its likely reaction products, Gas Chromatography is the analytical method of choice.[3] Its high resolving power and sensitivity are ideal for separating complex mixtures.
Causality Behind Detector Selection
The choice of detector is paramount and is dictated by the specific information required.
-
Mass Spectrometry (MS): This is the most powerful detector for this application. It provides not only quantitative data but also structural information through mass-to-charge ratios and fragmentation patterns, making it indispensable for identifying unknown byproducts.[4][5]
-
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to halogenated compounds due to their high electron affinity.[6] If the primary goal is to detect trace levels of this compound or other halogenated species with high sensitivity, the ECD is an excellent choice. However, it provides no structural information and its response can be non-linear.
-
Flame Ionization Detector (FID): The FID is a robust, general-purpose detector for organic compounds. While less sensitive to halogenated compounds than the ECD, it provides a linear response over a wide concentration range and is useful for quantifying major non-halogenated components in the reaction mixture.[6]
Logical Workflow for Reaction Monitoring using GC-MS
Caption: Workflow for GC-MS analysis of a reaction mixture.
Protocol: GC-MS Monitoring of a Reaction Mixture
This protocol is a self-validating system, incorporating an internal standard for robust quantification.
1. Sample Preparation (Liquid-Liquid Extraction) a. At designated time points, carefully extract a 100 µL aliquot from the reaction vessel. b. Immediately quench the reaction if necessary by diluting the aliquot into a vial containing 1 mL of a suitable cold solvent. c. To this vial, add a known concentration of an internal standard (e.g., 1,3-DCP-d5).[5][7] d. Add 1 mL of ethyl acetate and vortex for 1 minute to perform the extraction.[7][8][9] e. Allow the layers to separate. Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[4][8] f. Transfer the dried organic extract to a GC vial for analysis.
2. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8860 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Offers high sensitivity and spectral integrity for confident peak identification. |
| Column | Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or DB-Select 624 UI | A polar column (DB-WAX) is suitable for separating compounds with varying polarity. A 624-type column is excellent for volatile halogenated compounds.[4][6] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min | Inert gases that provide good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume to avoid column overloading. |
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless for trace analysis; Split for more concentrated samples to prevent detector saturation. |
| Oven Program | Initial: 45 °C (hold 3 min), Ramp: 8 °C/min to 200 °C (hold 5 min) | This gradient allows for the separation of volatile starting materials from potentially higher-boiling products.[10] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40-300 m/z | Covers the expected mass range of the target analyte and related compounds. |
3. Data Analysis and Validation a. Qualitative Analysis: Identify this compound and other reaction components by comparing their retention times and mass spectra to those of authentic standards or reference libraries (e.g., NIST).[11] b. Quantitative Analysis: For each component, calculate the ratio of its peak area to the peak area of the internal standard. Create a calibration curve by analyzing standards of known concentrations. The concentration of each component in the reaction sample can then be determined from this curve. c. Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the results.[4]
Secondary & Confirmatory Analytical Techniques
While GC is the workhorse, other techniques are essential for comprehensive analysis, particularly for non-volatile products or for unambiguous structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative or complementary technique, especially if the reaction products are not sufficiently volatile or are thermally labile.[7][12]
Caption: Decision tree for analytical technique selection.
Protocol: Reverse-Phase HPLC for Reaction Monitoring
1. Sample Preparation a. Take an aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the linear range of the detector. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine analysis. |
| Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths to identify the optimal wavelength for each component. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | A versatile column for separating compounds of moderate polarity.[7] |
| Mobile Phase | A: Water, B: Acetonitrile (with 0.1% TFA if needed) | A common mobile phase system for reverse-phase chromatography. TFA can improve peak shape.[13] |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes | A gradient elution is necessary to separate components with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 210 nm or scan for optimal wavelength | Low UV wavelength for detecting compounds without strong chromophores.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For absolute structural confirmation of the final product and any isolated intermediates or byproducts, NMR is the gold standard.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Indicates the number of different types of carbon atoms in the molecule.
A combination of 1D and 2D NMR experiments can elucidate the complete chemical structure. Spectral data for similar compounds can be found in various databases.[14][15][16]
Safety and Handling
This compound and related halogenated compounds must be handled with care.
-
Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[18][19] All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood.[20]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The effective monitoring of reactions involving this compound is achievable through a systematic analytical approach. Gas Chromatography, particularly when coupled with Mass Spectrometry, serves as the primary tool for real-time, quantitative analysis of the reaction mixture. HPLC offers a robust alternative for non-volatile or thermally sensitive compounds. The use of NMR for structural verification provides an orthogonal and definitive layer of analysis. By implementing these detailed protocols and adhering to safety guidelines, researchers can gain deep insights into their chemical processes, leading to optimized, safer, and more efficient synthesis.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14264, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. Available at: [Link]
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Lee, J. G., et al. (2017). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of Food Hygiene and Safety. Available at: [Link]
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International Agency for Research on Cancer. (2012). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Available at: [Link]
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Wiley-VCH. 2-(Chloromethyl)-1,3-dichloro-2-methylpropane. SpectraBase. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13815176, this compound. Available at: [Link]
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Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry. Available at: [Link]
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ResearchGate. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Available at: [Link]
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Wiley-VCH. Propane, 1,3-dichloro-2-methyl-. SpectraBase. Available at: [Link]
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Application Note: HPLC Purification of 1,3-Dichloro-2-(chloromethyl)propane Using Evaporative Light Scattering Detection (ELSD)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 1,3-dichloro-2-(chloromethyl)propane, a small halogenated hydrocarbon. A primary challenge in the analysis of this compound is its lack of a significant UV-absorbing chromophore, rendering standard UV-Vis detection ineffective.[1][2] To overcome this, the described method employs a universal detection technique, the Evaporative Light Scattering Detector (ELSD).[2][3][4] A reversed-phase chromatographic approach is presented as the primary method, offering broad applicability for separating the target analyte from common synthesis-related impurities.[5][6] This guide provides a comprehensive, step-by-step protocol, method optimization strategies, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Rationale
This compound is a chlorinated hydrocarbon that can serve as a building block or intermediate in various chemical syntheses. Ensuring the purity of such intermediates is critical for the success of subsequent reaction steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of small organic molecules.[7]
The primary analytical challenge posed by this compound is its molecular structure, which lacks functional groups that absorb light in the UV-visible spectrum.[1] This property makes the most common HPLC detector, the UV-Vis detector, unsuitable for this application. Therefore, a detector that does not rely on the optical properties of the analyte is required.
The Evaporative Light Scattering Detector (ELSD) is an ideal solution for this problem. It is a mass-based, universal detector capable of detecting any analyte that is less volatile than the mobile phase.[4][8] The ELSD response is proportional to the mass of the analyte, making it suitable for quantitative and purification purposes for a wide array of compounds, including lipids, sugars, polymers, and non-chromophoric small molecules.[3][4]
This protocol leverages the separation power of Reversed-Phase (RP-HPLC), the most widely used mode in HPLC, which separates compounds based on their hydrophobicity.[5][6] By pairing an RP-HPLC system with an ELSD, we establish a reliable and robust workflow for the purification of this compound.
Principle of the Method
The purification strategy is based on two core principles:
-
Reversed-Phase Chromatography (RPC): The crude sample is injected onto an HPLC column packed with a non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, is pumped through the column.[5][6] Separation occurs based on hydrophobic interactions; more non-polar compounds (like the target analyte) interact more strongly with the stationary phase and are retained longer, while more polar impurities elute earlier.[9]
-
Evaporative Light Scattering Detection (ELSD): The mechanism of ELSD involves three sequential steps[3][4][10]:
-
Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.
-
Detection: These analyte particles are carried into a high-intensity light beam. The scattered light is measured by a photodetector, generating a signal that is proportional to the mass of the analyte.
-
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the purification of this compound.
Caption: HPLC-ELSD Purification Workflow.
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Fraction Collector | Automated, triggered by detector signal |
| HPLC Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Solvent A | HPLC-grade Water |
| Solvent B | HPLC-grade Acetonitrile (ACN) |
| Sample Diluent | HPLC-grade Acetonitrile |
| Gas Supply | High-purity Nitrogen, filtered |
| Standard | Analytical standard of this compound (>98%) |
| Vials | 2 mL autosampler vials with septa |
| Glassware | Volumetric flasks, beakers, graduated cylinders |
| Filtration | 0.45 µm syringe filters (PTFE or nylon) |
Detailed Experimental Protocol
Mobile Phase and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare the required volumes of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Degas both solvents for at least 15 minutes using an inline degasser, helium sparging, or sonication to prevent bubble formation in the system.[11]
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound analytical standard.
-
Dissolve in and dilute to 10.0 mL with acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Crude Product Sample Preparation:
-
Prepare a stock solution of the crude product at a concentration of approximately 5-10 mg/mL in acetonitrile. The optimal concentration may require adjustment based on the purity of the crude material.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could block the column.
-
HPLC-ELSD System Setup and Method Parameters
-
Install the Column: Install the C18 column into the column compartment.
-
System Purge: Purge the pump lines with fresh mobile phase to remove any air and previous solvents.
-
System Equilibration:
-
Set the initial mobile phase composition (e.g., 60% Acetonitrile / 40% Water).
-
Equilibrate the column at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved on the ELSD.
-
-
Set Method Parameters: The following are recommended starting conditions.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for small hydrophobic molecules.[5] |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier; its concentration controls the retention. |
| Elution Mode | Isocratic: 60% B | A simple starting point. A gradient may be needed for complex samples. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Provides stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| ELSD Drift Tube Temp. | 40 °C - 50 °C | Must be high enough to evaporate the mobile phase but low enough to not evaporate the analyte.[10] |
| ELSD Nebulizer Gas | Nitrogen, 1.5 - 2.0 L/min | Facilitates the formation of a fine aerosol.[12] |
Method Execution and Fraction Collection
-
Run the Standard: Inject the prepared standard to determine the retention time (RT) of the pure this compound.
-
Run the Crude Sample: Inject the filtered crude sample to obtain a chromatogram of the mixture.
-
Identify the Target Peak: Based on the RT from the standard run, identify the peak corresponding to this compound in the crude sample chromatogram.
-
Configure Fraction Collector: Set the fraction collector to collect the eluent based on the identified retention time window or a signal threshold from the ELSD.
-
Perform Purification Runs: Inject larger volumes or multiple injections of the crude sample to collect the desired amount of purified product.
-
Post-Purification Analysis: Re-inject a small aliquot of the collected fraction(s) into the HPLC system to confirm purity.
Illustrative Data and Interpretation
The following table presents hypothetical data from a purification run.
| Peak Number | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 2.5 | 8.2 | Polar Impurity |
| 2 | 3.8 | 4.1 | Unknown Impurity |
| 3 | 6.2 | 85.5 | This compound |
| 4 | 8.9 | 2.2 | Non-polar Impurity |
Interpretation: The chromatogram of the crude sample shows a major peak at 6.2 minutes, which corresponds to the retention time of the analytical standard. This is the target peak for collection. Peaks eluting before 6.2 minutes are more polar than the target compound, while the peak at 8.9 minutes is more non-polar. The fraction collector should be programmed to collect the eluent from approximately 6.0 to 6.4 minutes to isolate the product.
Method Optimization and Causality
For challenging separations, the initial method may require optimization.
-
Mobile Phase Strength: If the target peak elutes too quickly (< 2-3 column volumes), decrease the percentage of acetonitrile to increase retention. If it elutes too late, increase the acetonitrile percentage. This adjustment directly modulates the hydrophobic interactions between the analyte and the C18 stationary phase.[6]
-
Gradient Elution: If the crude sample contains impurities with a wide range of polarities, a gradient elution is superior to an isocratic method. A shallow gradient (e.g., 60% to 80% ACN over 15 minutes) can improve the resolution between closely eluting peaks. The advantage of ELSD is its compatibility with gradient elution, unlike Refractive Index Detectors (RID).[4][13]
-
Alternative Stationary Phase: While C18 is a robust starting point, other phases can offer different selectivity. For halogenated compounds, a Phenyl or Pentafluorophenyl (PFP) phase may provide unique π-π or dipole-dipole interactions, potentially improving separation from critical impurities.[14]
-
Normal-Phase (NP) Chromatography: If reversed-phase fails to provide adequate separation, normal-phase chromatography is a powerful alternative. This would involve a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., n-Hexane with a small amount of Isopropanol as a polar modifier). In NP-HPLC, polar compounds are retained more strongly.[15][16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Peaks Detected | 1. Analyte is volatile and evaporated in the ELSD. 2. Incorrect ELSD settings. 3. No sample injected or sample not dissolved. | 1. Lower the ELSD drift tube temperature. 2. Ensure gas is flowing and detector is on. 3. Verify sample preparation and autosampler function. |
| High Baseline Noise | 1. Impurities in the mobile phase or gas supply. 2. Mobile phase is not sufficiently degassed. 3. Contaminated detector cell. | 1. Use high-purity solvents and filter the gas line.[12] 2. Degas mobile phase thoroughly. 3. Flush the detector with a strong, clean solvent.[18] |
| Poor Peak Shape (Tailing) | 1. Column overloading. 2. Secondary interactions with the column. 3. Column degradation. | 1. Dilute the sample or inject a smaller volume.[19] 2. Consider adding a mobile phase modifier (less common in ELSD) or try a different column. 3. Replace the column. |
| Drifting Baseline | 1. Column not fully equilibrated. 2. Fluctuating column temperature. 3. Mobile phase composition changing (if hand-mixed). | 1. Extend the equilibration time.[20] 2. Use a column oven and allow it to stabilize. 3. Prepare fresh mobile phase and ensure proper mixing. |
Conclusion
The described Reversed-Phase HPLC method coupled with Evaporative Light Scattering Detection provides a robust and reliable system for the purification of this compound. This approach successfully overcomes the primary analytical hurdle of detecting a non-chromophoric analyte. The protocol is designed to be a strong starting point, and the provided optimization and troubleshooting guidelines empower the user to adapt the method for varying sample complexities, ensuring high-purity product recovery for downstream applications in research and development.
References
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Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
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Grokipedia. (n.d.). Evaporative light scattering detector. Grokipedia. [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
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Wikipedia. (n.d.). Evaporative light scattering detector. Wikipedia. [Link]
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Peak Scientific. (2016). The principles of ELSD. Peak Scientific. [Link]
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Biotage. (2023). So, how does an ELSD work?. Biotage. [Link]
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Dolan, J. W. (2014). Success with Evaporative Light-Scattering Detection. LCGC North America. [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. PubChem. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Phenomenex. [Link]
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Reddit. (2017). What the heck is HPLC normal phase/reverse-phase and what does it tell us?. r/Mcat. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Regalado, E. L. (2007). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
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Cheméo. (n.d.). Chemical Properties of Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3). Cheméo. [Link]
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ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. [Link]
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G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc. [Link]
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Dolan, J. W. (2012). Avoiding Refractive Index Detector Problems. LCGC North America. [Link]
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Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]
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Rutan, S. C., et al. (1995). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]
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Patwekar, S. L., Sakhare, R. S., & Nalbalwar, N. N. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences. [Link]
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
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1,3-Dichloro-2-(chloromethyl)propane as a precursor for [1.1.1]propellane
An Application Note and Protocol for the Synthesis of [1.1.1]Propellane from 1,3-Dichloro-2-(chloromethyl)propane Precursors for Advanced Research Applications
Authored by: A Senior Application Scientist
Abstract
[1.1.1]Propellane is a fascinating and highly strained molecule that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its unique reactivity, stemming from the strained central bond, allows for the efficient construction of bicyclo[1.1.1]pentane (BCP) scaffolds.[2][3] BCPs are increasingly utilized as bioisosteres for phenyl rings, tert-butyl groups, and alkynes in drug discovery, often leading to improved physicochemical properties of drug candidates.[2][4] This application note provides a detailed, field-proven protocol for the synthesis of [1.1.1]propellane, starting from a common precursor derived from 3-chloro-2-(chloromethyl)propene. The causality behind experimental choices, safety precautions, and applications in drug development are discussed to provide a comprehensive guide for researchers.
Introduction: The Significance of [1.1.1]Propellane
The quest for novel molecular scaffolds that can enhance the properties of therapeutic agents is a central theme in drug discovery. The "escape from flatland" concept, which advocates for the replacement of planar aromatic rings with three-dimensional structures, has gained significant traction.[3] Bicyclo[1.1.1]pentanes (BCPs) have proven to be exceptional surrogates for para-substituted benzene rings, offering a rigid linear scaffold with improved solubility and metabolic stability in many cases.[2][4][5]
[1.1.1]Propellane, the smallest member of the propellane family, is the most versatile precursor for a wide array of functionalized BCPs.[1][6] Despite its high strain energy, estimated to be around 102 kcal/mol, [1.1.1]propellane is surprisingly persistent at room temperature.[1] This guide details the widely adopted synthetic route developed by Szeimies and coworkers, which provides reliable access to solutions of [1.1.1]propellane for further synthetic transformations.[1][2]
Synthetic Strategy and Mechanism
The synthesis of [1.1.1]propellane from commercially available starting materials involves a two-step process. The first step is the formation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via a phase-transfer catalyzed dibromocyclopropanation of 3-chloro-2-(chloromethyl)propene. The second, crucial step is the conversion of this intermediate to [1.1.1]propellane through a double transmetalation-intramolecular cyclization cascade using methyllithium.
Overall Reaction Scheme
Caption: Overall synthetic route to [1.1.1]propellane.
Mechanistic Rationale
The conversion of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane to [1.1.1]propellane is a fascinating cascade reaction. The process is initiated by a bromine-lithium exchange with methyllithium, which is a common method for generating organolithium species. The resulting carbanion then undergoes an intramolecular SN2 reaction, displacing one of the adjacent chloride ions to form a bicyclo[1.1.0]butane intermediate. A second bromine-lithium exchange, followed by another intramolecular cyclization, yields the final [1.1.1]propellane product. The high strain of the target molecule is the thermodynamic driver for this elegant transformation.
Caption: Reaction mechanism for [1.1.1]propellane formation.
Detailed Experimental Protocols
Disclaimer: All hazardous materials should be handled by trained personnel using appropriate personal protective equipment (PPE) and in a well-ventilated chemical fume hood.
Materials and Equipment
| Material | Supplier | Grade |
| 3-Chloro-2-(chloromethyl)propene | Commercial Source | ≥95% |
| Bromoform | Commercial Source | Reagent Grade |
| Dibenzo-18-crown-6 | Commercial Source | ≥98% |
| Pinacol | Commercial Source | ≥98% |
| Sodium Hydroxide | Commercial Source | ACS Grade |
| Methyllithium solution (1.4 M in diethyl ether) | Commercial Source | Anhydrous Solution |
| Pentane | Commercial Source | Anhydrous |
| Diethyl Ether | Commercial Source | Anhydrous |
Equipment: Three-necked round-bottom flasks, mechanical stirrer, condenser, addition funnel, low-temperature thermometer, argon/nitrogen source, cannula, Schlenk line, short-path distillation apparatus, and rotary evaporator.
Step-by-Step Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser with a potassium hydroxide drying tube, combine 3-chloro-2-(chloromethyl)propene (54.1 g, 0.403 mol), bromoform (212 g, 0.805 mol), pinacol (1.70-2.00 g, 14.4-16.9 mmol), and dibenzo-18-crown-6 (1.45 g, 3.94 mmol).[7]
-
Reaction Initiation: With vigorous stirring, add a cooled (15°C) 50% aqueous sodium hydroxide solution (312 g) in one portion.[7] The reaction is exothermic, and the internal temperature will rise.
-
Temperature Control: Monitor the internal temperature. Once it reaches 49-50°C (typically within 20 minutes), cool the flask with a room-temperature water bath to bring the temperature down to approximately 20°C.[7]
-
Reaction Maintenance: After one hour, remove the water bath and heat the reaction mixture to an internal temperature of 40°C using an oil bath. Maintain this temperature with vigorous stirring for 4 days.[7]
-
Workup and Isolation: Cool the reaction to room temperature and dilute with 500 mL of water. Filter the mixture through a pad of Celite on a glass-fritted funnel.[7] The black solid residue is washed with a 1:1 (v/v) solution of acetone and pentane. The combined organic extracts are concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Step-by-Step Synthesis of [1.1.1]Propellane
-
Reaction Setup: Flame-dry a 500 mL three-necked round-bottom flask under vacuum and purge with argon. Equip the flask with a mechanical stirrer, a pressure-equalizing addition funnel, and an argon inlet.
-
Charging the Flask: Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (25 g, 0.085 mol) and 25 mL of anhydrous pentane.[7]
-
Addition of Methyllithium: Transfer a 1.4 M solution of methyllithium in diethyl ether (132 mL, 0.185 mol) to the addition funnel via cannula under argon.[7]
-
Reaction Execution: Cool the reaction flask to -78°C (dry ice/acetone bath). Add the methyllithium solution dropwise over 15 minutes with vigorous stirring.[7] Maintain the temperature at -78°C for an additional 10-15 minutes.
-
Warming and Volatile Transfer: Replace the -78°C bath with an ice-water bath (0°C) and continue stirring for one hour.[7] The volatile materials, containing the [1.1.1]propellane product, are then transferred under reduced pressure to a flame-dried receiving flask cooled to -196°C (liquid nitrogen).[7] This is a critical step to isolate the volatile product from the non-volatile lithium salts.
Quantification and Characterization
The yield of [1.1.1]propellane, which is kept in solution, is typically determined by reacting an aliquot with a known excess of thiophenol.[7] The reaction is quantitative and produces bicyclo[1.1.1]pentyl phenyl sulfide.[7][8] The amount of product formed can be quantified by ¹H NMR or GLC, allowing for the calculation of the [1.1.1]propellane concentration.[7]
| Parameter | Value/Observation |
| Typical Yield | 75-88% (based on thiophenol adduct formation)[7] |
| Appearance | Colorless solution in pentane/diethyl ether |
| Storage | Store as a solution at low temperatures (-20°C or below) under an inert atmosphere. |
| ¹H NMR (adduct) | δ 1.96 ppm (bicyclo[1.1.1]pentyl group)[7] |
| ¹³C NMR (adduct) | δ 1.0 and 74.2 ppm[7] |
Safety and Handling Precautions
-
This compound and its derivatives: These compounds are irritants. Avoid contact with skin and eyes.[9] Wear appropriate PPE, including gloves and safety goggles.[9]
-
Bromoform: Bromoform is a toxic and volatile liquid. Handle in a well-ventilated fume hood.
-
Methyllithium: Methyllithium is a highly reactive and pyrophoric reagent. It will ignite on contact with air. Handle with extreme caution under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.
-
Flammable Solvents: Pentane and diethyl ether are highly flammable. Ensure there are no ignition sources in the vicinity of the experiment. Use explosion-proof equipment where necessary.[10][11]
-
Exothermic Reactions: The reactions described are exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Applications in Research and Drug Development
The synthesized [1.1.1]propellane solution is a versatile starting material for a plethora of chemical transformations.[2][3][12] Its reaction with radical or anionic species allows for the 1,3-difunctionalization of the bicyclo[1.1.1]pentane core.[2][4][12] This has enabled the synthesis of numerous BCP-containing molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The ability to rapidly generate complex, three-dimensional structures from this simple precursor underscores its importance in modern chemical research.[13][14][15]
References
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Organic Syntheses. [1.1.1]Propellane. Available from: [Link]
-
Wikipedia. [1.1.1]Propellane. Available from: [Link]
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. 2020;31:3065–3072.
- 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
- Recent advances in the applications of [1.1.1]-propellane in organic synthesis.
- Fisher Scientific.
- CAMEO Chemicals - NOAA. 1,3-DICHLORO-2-PROPANOL.
- DTIC. 2,2,4,4,5,5-Hexakis(2,6-Diethylphenyl) pentastanna (1.1.1)
- A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.
- TCI Chemicals.
- Sigma-Aldrich.
- A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
- Ring-Expansion of Ketones with [1.1.1]Propellane. Journal of the American Chemical Society.
- (A) Optimized protocols for preparation of [1.1.1]propellane....
- Conquering the Synthesis and Functionaliz
- Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. PubMed.
- A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C−Glycosides. ChemRxiv.
- Google Patents. US5405550A - Compounds and methods based on [1.1.1]propellane.
- YouTube. Making [1.1.1]Propellane.
- University of Oxford. improving medicines with carbon propellers.
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme.
- Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5. Beilstein Journals.
- Light-enabled scalable synthesis of bicyclo[1.1.
- Radiolysis of [1.1.
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Application Notes & Protocols: Laboratory Scale Synthesis of Novel Compounds Using 1,3-Dichloro-2-(chloromethyl)propane
For: Researchers, scientists, and drug development professionals.
Abstract
1,3-Dichloro-2-(chloromethyl)propane is a versatile, yet underutilized, trifunctional electrophile poised to serve as a valuable building block in modern synthetic chemistry. Its unique structural motif, featuring three primary alkyl chloride groups attached to a quaternary and a tertiary carbon, offers a gateway to a variety of strained and novel molecular architectures. This guide provides an in-depth exploration of its synthetic potential, focusing on the laboratory-scale synthesis of novel oxetanes, azetidines, and bicyclic systems. By leveraging its distinct reactivity, researchers can access complex scaffolds pertinent to drug discovery and materials science. This document outlines the core chemical principles, provides detailed, actionable protocols, and discusses the critical parameters for successful synthesis and characterization.
Introduction: Unlocking the Potential of a Polychlorinated Building Block
In the quest for novel chemical entities with unique three-dimensional shapes, the choice of starting materials is paramount. This compound, with its compact structure and multiple reactive centers, presents an intriguing platform for the construction of diverse molecular frameworks. The three chlorine atoms can be sequentially or simultaneously substituted, leading to the formation of cyclic and polycyclic systems that are often challenging to synthesize via other methods.
This application note will delve into three primary applications of this versatile reagent:
-
Synthesis of Substituted Oxetanes: Leveraging intramolecular Williamson ether synthesis to construct the strained four-membered oxetane ring.
-
Formation of Novel Azetidines: Utilizing double alkylation of primary amines to forge the corresponding nitrogenous heterocycles.
-
Access to Bicyclic Precursors: Exploring pathways to strained bicyclic systems through multi-step synthetic sequences.
We will provide not only the "how" but also the "why," offering insights into the mechanistic underpinnings of these transformations and the rationale behind the chosen experimental conditions.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in its susceptibility to nucleophilic substitution. The primary nature of the alkyl chlorides makes them amenable to S(_N)2 reactions. The key to harnessing this reactivity lies in controlling the sequence of these substitutions.
Intramolecular Cyclization: A Gateway to Strained Rings
The proximity of the three chloromethyl groups allows for intramolecular reactions to be highly favored under appropriate conditions. By reacting this compound with a nucleophile that can subsequently undergo a second, intramolecular substitution, cyclic structures can be readily formed.
dot
Caption: General workflow for intramolecular cyclization.
Synthesis of 3,3-bis(Chloromethyl)oxetane: A Key Intermediate
While not a direct reaction of this compound, the synthesis of 3,3-bis(chloromethyl)oxetane from the related pentaerythritol trichlorohydrin provides a foundational protocol for forming the oxetane ring system through intramolecular cyclization[1]. This approach highlights the Williamson ether synthesis pathway, which is conceptually applicable to derivatives of our target molecule.
Protocol: Synthesis of 3,3-bis(Chloromethyl)oxetane
This protocol is adapted from established procedures for the cyclization of haloalcohols[1].
Experimental Workflow:
dot
Caption: Step-by-step workflow for oxetane synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Pentaerythritol Trichlorohydrin | 78-71-7 | 179.48 | 17.95 g | 100 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.40 g | 110 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentaerythritol trichlorohydrin (17.95 g, 100 mmol) and toluene (100 mL).
-
In a separate beaker, dissolve sodium hydroxide (4.40 g, 110 mmol) in water (50 mL).
-
Heat the toluene solution to reflux (approximately 110 °C).
-
Slowly add the sodium hydroxide solution to the refluxing mixture over 1 hour using an addition funnel.
-
Continue to heat at reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 3,3-bis(chloromethyl)oxetane.
Expected Outcome: A colorless oil. The yield should be in the range of 70-85%.
Proposed Synthesis of Novel Azetidines
The synthesis of azetidines from 1,3-dihalopropanes and primary amines is a well-established transformation. We can adapt this methodology to this compound to synthesize novel 3-(chloromethyl)-1-alkylazetidines.
Protocol: Synthesis of 1-Benzyl-3-(chloromethyl)azetidine
This proposed protocol is based on the general principles of azetidine synthesis from dihalides[2].
Reaction Scheme:
dot
Sources
Application Notes & Protocols: Safe Handling and Storage of 1,3-Dichloro-2-(chloromethyl)propane
Document ID: ANP-CHEM-260108-01
Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 1,3-Dichloro-2-(chloromethyl)propane (CAS No: 66703-69-3). The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks associated with this halogenated hydrocarbon. The guide emphasizes understanding the chemical's inherent hazards as the foundation for all safety procedures, from personal protective equipment selection to emergency response.
Hazard Analysis & Chemical Profile
This compound is a halogenated organic compound.[1][2] Like many compounds in its class, its chemical reactivity and toxicological profile demand stringent safety protocols. The primary objective is to prevent exposure through inhalation, skin contact, and eye contact.
1.1. GHS Hazard Identification
Globally Harmonized System (GHS) classifications provide a universal standard for understanding the immediate risks associated with a chemical. For the related compound 1,3-Dichloro-2-(chloromethyl)-2-methylpropane (CAS: 1067-09-0), the following classifications are consistently reported and should be considered relevant.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]
The signal word associated with these hazards is "Warning" .[3]
1.2. Toxicological & Physical Hazards
-
Health Hazards: The primary routes of occupational exposure are inhalation and dermal contact. The vapor can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4] Direct contact with the liquid causes significant skin and eye irritation.[3][5] While specific carcinogenicity data for this exact isomer is limited, many related chlorinated propanes are considered suspect carcinogens, warranting an approach that minimizes all forms of exposure.[6][7]
-
Physical Hazards: This compound is a combustible liquid. While it does not ignite readily at ambient temperatures, it can form flammable mixtures with air when heated and presents a fire hazard if stored near open flames, sparks, or other sources of ignition.[6][8]
Physical & Chemical Properties
A clear understanding of the chemical's physical properties is essential for safe handling, spill response, and storage.
| Property | Value | Source |
| CAS Number | 66703-69-3 | [1][2] |
| Molecular Formula | C₄H₇Cl₃ | [1] |
| Molecular Weight | 161.45 g/mol | [1] |
| Appearance | Liquid (Assumed) | |
| Boiling Point | 89-90 °C / 22 mmHg (for related isomer) | |
| Density | 1.271 g/mL at 25 °C (for related isomer) | |
| Flash Point | 86 °C (186.8 °F) - closed cup (for related isomer) | |
| Solubility | Insoluble in water (predicted) | [8] |
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by appropriate PPE. The causality is simple: removing the hazard from the operator's breathing zone is fundamentally safer than relying solely on a barrier.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Safety Stations: A fully functional eyewash station and safety shower must be readily accessible within a 10-second travel distance from the handling area.[9]
3.2. Personal Protective Equipment (PPE)
PPE is mandatory for all personnel handling this chemical. The selection of specific materials is critical, as halogenated hydrocarbons are known to degrade many common polymers.[10]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[5][6][11]
-
Skin Protection:
-
Gloves: Standard nitrile or latex gloves are NOT sufficient. Aromatic and halogenated hydrocarbons can readily penetrate these materials.[10] Use heavy-duty, chemically resistant gloves. Butyl rubber and Viton® are recommended materials for protection against chlorinated solvents.[10][11] Always double-check the glove manufacturer's compatibility chart.
-
Lab Coat: A flame-resistant lab coat is required. For large-volume transfers, a chemically resistant apron should be worn over the lab coat.[5]
-
-
Respiratory Protection: When engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6][11]
Caption: PPE Donning and Doffing Workflow.
Standard Operating Protocol for Handling
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood.
-
Don all required PPE as outlined in Section 3.2 and the diagram above.
-
-
Aliquotting/Transfer:
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood.
-
Properly seal and label all waste containers as described in Section 7.
-
Doff PPE in the reverse order of donning to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Protocols
Improper storage is a common cause of laboratory incidents. Segregation and environmental control are paramount.
-
Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[9][12]
-
Container: Keep in the original, tightly sealed container. Ensure the label is intact and legible.[12]
-
Conditions: The storage area must be away from heat, sparks, open flames, and other ignition sources.[9]
-
Segregation: This compound must be stored separately from incompatible materials to prevent dangerous reactions.
| Incompatible Material Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to violent reactions, fire, or explosion.[9] |
| Strong Bases / Caustics | Sodium Hydroxide, Potassium Hydroxide | Can cause dehydrohalogenation, a potentially exothermic reaction.[13] |
| Reactive Metals | Aluminum, Magnesium, Sodium | May react vigorously, especially in the presence of moisture.[11] |
| Strong Acids | Sulfuric Acid, Nitric Acid | Can cause vigorous, exothermic reactions.[9] |
Emergency Procedures
A rapid and informed response is critical in any chemical emergency.
6.1. Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]
6.2. Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision workflow for spill response.
Waste Disposal Protocol
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Categorization: this compound is a halogenated organic compound .[14]
-
Segregation:
-
All waste containing this chemical (including contaminated PPE, absorbent materials, and reaction residues) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][14][15]
-
Crucially, do NOT mix halogenated waste with non-halogenated organic waste. The reason for this is twofold: halogenated compounds require specific, high-temperature incineration to prevent the formation of toxic dioxins, making their disposal more complex and costly.[15][16][17] Contaminating a large volume of non-halogenated solvent waste with even a small amount of chlorinated material forces the entire volume to be treated as the more hazardous and expensive halogenated waste.[15]
-
-
Container Management:
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department, following all local, state, and federal regulations.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information, PubChem. (n.d.). 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. Retrieved from [Link]
-
University of British Columbia, Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
SDFine. (n.d.). 1-CHLORO-2,3-EPOXYPROPANE Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information, PubChem. (n.d.). This compound. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Marathon Petroleum. (2018). Personal Protective Equipment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99%. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2020). 1,3-DICHLOROPROPENE. Retrieved from [Link]
-
The Chlorine Institute. (2001). Pamphlet 065 - Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]
-
Australian Government Department of Health. (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]
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- 3. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | C5H9Cl3 | CID 136826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Reactions of 1,3-Dichloro-2-(chloromethyl)propane
Welcome to the technical support center for researchers utilizing 1,3-Dichloro-2-(chloromethyl)propane. This guide is designed to provide in-depth, field-proven insights into the potential side reactions and byproduct formation that can occur during its use. As a highly functionalized electrophile, this compound offers versatile synthetic possibilities, but its reactivity also demands a nuanced understanding to mitigate the formation of unwanted impurities. This resource, presented in a question-and-answer format, addresses common challenges and provides robust troubleshooting strategies and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving multiple products. What are the most likely byproducts I should be looking for?
A1: The complex byproduct profile often arises from the compound's three reactive C-Cl bonds and the steric environment of the central carbon. The primary competing reaction pathways are nucleophilic substitution (SN2) and elimination (E2), with hydrolysis also being a common issue.
-
Elimination Products: In the presence of a base, especially a sterically hindered one, elimination reactions are highly probable. The most common elimination byproduct is 3-chloro-2-(chloromethyl)-1-propene . This occurs via an E2 mechanism where a base abstracts a proton from a carbon adjacent to one of the primary chlorides. Further elimination is also possible under harsh conditions.
-
Hydrolysis Products: Trace amounts of water in your solvent or reagents can lead to hydrolysis, a type of nucleophilic substitution. This results in the formation of corresponding alcohols, such as 1,3-dichloro-2-(chloromethyl)propan-2-ol . The presence of an unexpected -OH peak in an IR spectrum is a strong indicator of this side reaction.[1]
-
Over-alkylation/Multiple Substitutions: If your nucleophile is potent and used in excess, it can substitute more than one chlorine atom, leading to di- or tri-substituted products. The relative reactivity of the primary chlorides makes di-substitution a common occurrence if stoichiometry is not carefully controlled.
-
Isomeric Byproducts: While the primary chlorides are more susceptible to SN2 attack, forcing conditions might promote rearrangements or attack at different sites, leading to structural isomers that can be difficult to separate from the desired product.
dot graphviz digraph "Byproduct_Formation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes start [label="1,3-Dichloro-2-\n(chloromethyl)propane", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nu [label="Nucleophile (Nu:⁻)", shape=ellipse, style=dashed]; Base [label="Base (B:)", shape=ellipse, style=dashed]; H2O [label="Water (H₂O)", shape=ellipse, style=dashed];
SN2_Product [label="Desired Sₙ2 Product\n(Monosubstituted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Byproduct [label="Elimination Byproduct\n(3-chloro-2-(chloromethyl)-1-propene)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis_Byproduct [label="Hydrolysis Byproduct\n(e.g., Dichloro-alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiSub_Byproduct [label="Disubstituted Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Nu -> SN2_Product [label=" Sₙ2 Attack"]; start -> SN2_Product; start -> E2_Byproduct; Base -> E2_Byproduct [label=" E2 Elimination"]; start -> Hydrolysis_Byproduct; H2O -> Hydrolysis_Byproduct [label=" Sₙ1/Sₙ2 Hydrolysis"]; SN2_Product -> DiSub_Byproduct [label=" Further Sₙ2 Attack\n(Excess Nu:⁻)"]; } }
Caption: Competing reaction pathways for this compound.
Q2: My TLC shows a major spot, but my yield of purified product is very low. How can I determine if I'm losing material to an unseen byproduct?
A2: This is a classic issue. Several factors could be at play:
-
Volatility of Byproducts: Elimination reactions can create byproducts that are significantly more volatile than your target compound.[2] These might be lost during solvent removal under reduced pressure (rotary evaporation), and therefore may not be visible on your final TLC or in your crude NMR.
-
Water Solubility: Hydrolysis byproducts are often more polar and may have some water solubility. They might be lost during the aqueous workup phase of your experiment.
-
Co-elution on TLC: It's possible for a byproduct to have a very similar Rf value to your desired product in the TLC solvent system you're using. The spot may appear pure, but could be a mixture.
Troubleshooting Strategy:
-
Analyze the Crude Reaction Mixture: Before performing a workup or any purification, take a small aliquot of the crude reaction mixture. Dilute it in a suitable solvent (like CDCl₃ for NMR or ethyl acetate for GC-MS) and analyze it directly. This provides the most accurate snapshot of all components in your reaction.
-
Vary TLC Conditions: Run TLCs in multiple solvent systems with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). This can often resolve spots that co-elute in a single system.
-
Use a Different Visualization Technique: In addition to UV, stain your TLC plate with potassium permanganate or another appropriate stain. Some byproducts may not be UV-active but will appear with a chemical stain.
Q3: What is the best analytical workflow for identifying unknown byproducts in my reaction mixture?
A3: A systematic, multi-technique approach is essential for confident identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for separation and initial identification, followed by Nuclear Magnetic Resonance (NMR) for definitive structural confirmation.
dot graphviz digraph "Analytical_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes start [label="Unexpected Reaction Outcome\n(e.g., Low Yield, Multiple TLC Spots)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gcms [label="Step 1: GC-MS Analysis\nof Crude Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mass_check [label="Are Molecular Ions of\nExpected Byproducts Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Step 2: Purify Byproduct(s)\n(Column Chromatography, Prep-TLC)"]; nmr [label="Step 3: NMR Spectroscopy\n(¹H, ¹³C, DEPT, COSY)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; structure [label="Step 4: Propose Structure\nBased on All Spectral Data"]; confirm [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Reaction\nMechanism & Conditions"];
// Edges start -> gcms; gcms -> mass_check; mass_check -> purify [label=" Yes"]; mass_check -> reassess [label=" No"]; purify -> nmr; nmr -> structure; structure -> confirm; } }
Caption: Recommended workflow for byproduct identification.
Protocol 1: GC-MS Analysis
Gas chromatography is ideal for separating the volatile and semi-volatile compounds typical in these reactions. Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for identification.[3][4]
-
Sample Preparation: Dilute 1-2 drops of the crude reaction mixture in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (Example):
-
Column: A non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Examine the mass spectrum for each peak. Look for the molecular ion (M⁺).
-
Crucially, look for the characteristic isotopic pattern of chlorine. A compound with three chlorine atoms will show a distinctive pattern of peaks at M⁺, M+2, M+4, and M+6 due to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Compare the obtained spectra with a database (e.g., NIST) for tentative identification.[5]
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
Once a byproduct is isolated via column chromatography, NMR is used to determine its exact structure.
-
Sample Preparation: Dissolve ~5-10 mg of the purified byproduct in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: This tells you about the electronic environment and connectivity of protons. For an elimination product like 3-chloro-2-(chloromethyl)-1-propene, you would expect to see signals for the vinylic protons (alkene C-H) in the 5-6 ppm region, which are absent in the starting material.[6]
-
¹³C NMR Analysis: This identifies the number of unique carbon environments. The presence of peaks in the 110-140 ppm range would further confirm the presence of a C=C double bond.
-
2D NMR (COSY, HSQC): If the structure is still ambiguous, 2D NMR experiments can reveal proton-proton (COSY) and proton-carbon (HSQC) correlations, providing definitive proof of the bonding framework.
| Technique | Information Gained | Key Indicators for Byproducts |
| GC-MS | Separation of components, Molecular Weight, Chlorine count | Peaks with m/z corresponding to elimination (M-HCl) or hydrolysis (M-Cl+OH). Characteristic chlorine isotope patterns.[4] |
| ¹H NMR | Proton environments, Splitting patterns (connectivity) | Appearance of alkene proton signals (~5-6 ppm). Shift of CH₂Cl signals.[7] |
| ¹³C NMR | Number and type of carbon atoms | Appearance of alkene carbon signals (~110-140 ppm). |
| FT-IR | Functional groups | Broad peak around 3200-3500 cm⁻¹ indicates -OH group from hydrolysis. Peak around 1640 cm⁻¹ indicates C=C stretch from elimination.[8] |
Q4: How can I adjust my reaction conditions to minimize the formation of these byproducts?
A4: Minimizing byproducts requires carefully controlling the reaction parameters to favor the desired pathway.
-
To Minimize Elimination:
-
Choice of Base/Nucleophile: Avoid strong, bulky bases if substitution is desired. If a base is required, use a weaker, non-nucleophilic base and consider if your nucleophile is basic enough to serve this role itself.
-
Temperature: Elimination reactions are often favored at higher temperatures. Running your reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the formation of alkene byproducts.[9]
-
-
To Minimize Hydrolysis:
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, DMF, Acetonitrile) instead of protic solvents (e.g., ethanol, water).
-
-
To Minimize Multiple Substitutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight deficit of the nucleophile relative to the this compound.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain its low concentration, preventing over-reaction with the initially formed product.
-
By implementing these troubleshooting steps and analytical protocols, researchers can gain a clearer understanding of their reaction outcomes, leading to higher yields, easier purifications, and more reliable synthetic results.
References
-
ResearchGate. Synthesis of 2-(chloromethyl)- and...[Link]
-
OEHHA. Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. (2010). [Link]
-
NCBI Bookshelf. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
- Google Patents. US4870220A - Process for manufacturing methallyl chloride.
-
Organic Chemistry Portal. Allyl chloride synthesis by chlorination or substitution. [Link]
-
PubMed. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. (2005). [Link]
-
PubChem. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. [Link]
-
Semantic Scholar. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-chloro-2-methylpropane. [Link]
-
NISCAIR. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
-
Journal of Food Hygiene and Safety. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]
-
Molekula. 1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE | CAS 3228-99-7. [Link]
-
NIST WebBook. 2-Chloromethyl-1,3-dichloro-2-methylpropane. [Link]
-
MDPI. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]
-
NIST WebBook. 2-Propanol, 1,3-dichloro-. [Link]
-
International Journal of Chemistry. Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. [Link]
- Google Patents.
-
NIST WebBook. 2-Chloromethyl-1,3-dichloro-2-methylpropane. [Link]
-
Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. [Link]
-
Pearson. Elimination Reactions - Part 1 of 2 Exam Prep. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane. [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 2-Propanol, 1,3-dichloro- [webbook.nist.gov]
- 6. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1,3-Dichloro-2-propanol(96-23-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]
- 9. Elimination Reactions - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
Technical Support Center: Purification of 1,3-Dichloro-2-(chloromethyl)propane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 1,3-dichloro-2-(chloromethyl)propane. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the synthesis and purification of this versatile chemical intermediate. We aim to equip you with the knowledge to diagnose and resolve common purity issues, ensuring the integrity of your research and development projects.
I. Understanding the Core Challenge: The Nature of Impurities
The primary challenge in purifying this compound lies in the nature of its synthesis. A common synthetic route involves the chlorination of pentaerythritol or its derivatives, such as 2,2-bis(chloromethyl)-1,3-propanediol, using reagents like thionyl chloride (SOCl₂). This process can lead to a mixture of chlorinated propanes with varying degrees of chlorination, as well as unreacted starting materials and side-products.
The similarity in the physical properties of these related compounds, particularly their boiling points, makes separation a non-trivial task. Effective purification, therefore, requires a strategic approach combining appropriate techniques and a thorough understanding of the potential impurities.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis - Presence of Multiple Chlorinated Species
Q: My initial product analysis (e.g., by GC-MS) shows multiple peaks close to the expected product peak. What are these and how can I remove them?
A: This is the most common challenge and is likely due to the presence of under- and over-chlorinated byproducts.
-
Causality: The chlorination of polyols like pentaerythritol derivatives with reagents such as thionyl chloride is a stepwise process. Incomplete reaction can leave behind mono- or di-chlorinated starting materials. Conversely, excessive chlorination can lead to the formation of tetrachlorinated compounds like pentaerythrityl tetrachloride.[1] These compounds often have boiling points close to the desired product, making simple distillation ineffective.
-
Troubleshooting Protocol:
-
Fractional Distillation under Reduced Pressure: This is the most effective method for separating compounds with close boiling points. The reduced pressure lowers the boiling points, preventing thermal decomposition of the product.
-
Expert Insight: A vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings) is recommended to improve separation efficiency.
-
Starting Parameters: Begin with a pressure of 10-20 mmHg. The boiling point of a related compound, 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is 89-90 °C at 22 mmHg, which can serve as a starting reference. Carefully monitor the head temperature; a stable plateau indicates the collection of a pure fraction. Collect fractions and analyze each by GC-MS to identify the one with the highest purity.
-
-
Column Chromatography: For smaller-scale purifications or to remove highly polar or non-volatile impurities, column chromatography can be effective.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar solvent system, such as a hexane/ethyl acetate gradient, is typically used. Start with a low polarity (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity to elute the desired product. The over-chlorinated, less polar impurities will elute first, followed by the desired product. Under-chlorinated, more polar impurities will elute later.
-
-
Problem 2: Product is a Solid or Semi-Solid at Room Temperature, Making Handling Difficult
Q: My purified this compound is solidifying. How can I handle and purify it effectively?
A: The solidification of the product at room temperature opens up the possibility of purification by recrystallization.
-
Causality: The melting point of a related compound, 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is 18 °C. It is plausible that this compound has a similar melting point, causing it to solidify, especially in cooler laboratory environments.
-
Troubleshooting Protocol:
-
Recrystallization: This technique is excellent for removing impurities that have different solubility profiles from the main product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polychlorinated compounds, a range of solvents can be tested.[2][3][4]
-
Recommended Starting Solvents:
-
Methanol
-
Ethanol
-
Hexane
-
Toluene
-
A mixed solvent system, such as hexane/dichloromethane or hexane/ethyl acetate.[2]
-
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Expert Insight: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Problem 3: Analytical Data (GC-MS) Shows Unexpected Peaks
Q: My GC-MS analysis shows peaks that I cannot identify as starting material or the expected chlorinated byproducts. What could they be?
A: Unexpected peaks could be due to side reactions with the chlorinating agent or subsequent decomposition.
-
Causality: Thionyl chloride can react with other functional groups or lead to rearrangement products under certain conditions. While the primary reaction is the conversion of alcohols to alkyl chlorides, side reactions can occur, especially at elevated temperatures. Impurities in the thionyl chloride itself, such as sulfuryl chloride or sulfur chlorides, can also lead to undesired byproducts.[5]
-
Troubleshooting Protocol:
-
Review Reaction Conditions:
-
Temperature Control: Ensure the reaction temperature was carefully controlled. Overheating can promote side reactions.
-
Purity of Reagents: Use high-purity thionyl chloride. If the purity is questionable, it can be purified by distillation.[5]
-
-
Mass Spectrum Analysis: Carefully analyze the mass spectrum of the unknown peaks. The fragmentation pattern can provide clues to the structure of the impurity. Look for characteristic isotopic patterns of chlorine to determine the number of chlorine atoms in the molecule.
-
Purification Strategy: Once the potential nature of the impurity is hypothesized (e.g., more polar, less volatile), a suitable purification strategy (distillation, chromatography, or recrystallization) can be employed.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to assess the purity of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique.[6][7][8][9] It provides both separation of the components in a mixture (GC) and their identification based on their mass-to-charge ratio and fragmentation patterns (MS). A capillary GC column with a non-polar or medium-polarity stationary phase is typically suitable.
Q2: How can I remove residual thionyl chloride from my product?
A2: Residual thionyl chloride can be removed by quenching the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, during the workup. Subsequently, washing the organic layer with water will help remove any remaining inorganic salts. Finally, any remaining volatile impurities can be removed during the initial stages of fractional distillation.
Q3: Is it possible to use other chlorinating agents besides thionyl chloride?
A3: Yes, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) can also be used for the chlorination of alcohols. However, each reagent has its own reactivity profile and may lead to different side products and purification challenges. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.
Q4: What are the key safety precautions when working with this compound and its synthesis?
A4:
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated Propanes: These compounds are generally considered to be toxic and should be handled with care. Avoid inhalation of vapors and skin contact.
-
Distillation: When performing distillation under reduced pressure, it is crucial to use appropriate glassware that can withstand the pressure difference and to use a safety screen.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichloro-2-(chloromethyl)propane Alkylation
Welcome to the Technical Support Center for optimizing alkylation reactions involving 1,3-dichloro-2-(chloromethyl)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered, polychlorinated electrophile. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the success of your synthetic endeavors.
The Challenge: Steric Hindrance and Reduced Reactivity
This compound presents a significant synthetic challenge due to its neopentyl-like structure. The central carbon atom, bonded to three chloromethyl groups, creates substantial steric hindrance around the primary carbons, which are the sites of nucleophilic attack. This steric congestion dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] For practical purposes, neopentyl halides are often considered inert in standard SN2 conditions.[1] Therefore, successful alkylation of this substrate requires carefully optimized conditions to overcome these intrinsic reactivity hurdles.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the alkylation of this compound.
Problem 1: Low or No Conversion of Starting Material
Question: I am attempting an alkylation with this compound, but I am observing very low to no conversion of my starting materials, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion is the most common issue when working with this sterically hindered electrophile. The primary reason is the slow kinetics of the SN2 reaction. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Reaction Conditions: Standard SN2 conditions are often insufficient.
-
Temperature: The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance. Gradually increase the reaction temperature, monitoring for potential decomposition or side reactions.
-
Reaction Time: Due to the slow reaction rate, extended reaction times (24-72 hours) may be necessary. Monitor the reaction progress by a suitable analytical technique like GC-MS to determine the optimal reaction time.[4][5]
-
-
Ineffective Nucleophile/Base System: The choice of base and the generation of a highly reactive nucleophile are critical.
-
Base Strength: Ensure the base is strong enough to fully deprotonate the nucleophile precursor (e.g., alcohol, amine, or active methylene compound). For O- and C-alkylation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary in anhydrous conditions.
-
Nucleophile Reactivity: The nucleophile itself should be as reactive as possible. For instance, in a Williamson ether synthesis, ensure the complete formation of the alkoxide.
-
-
Sub-optimal Solvent Choice: The solvent plays a crucial role in SN2 reactions.
-
Polar Aprotic Solvents: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[6] They also generally have higher boiling points, allowing for higher reaction temperatures.
-
-
Consider Phase-Transfer Catalysis (PTC): PTC is an excellent strategy for this type of reaction.[7][8] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase containing the electrophile.[9] This often leads to significantly higher reaction rates and yields under milder conditions.[10]
-
PTC System: A typical liquid-liquid PTC system would involve an aqueous solution of a strong base (e.g., 50% NaOH), the nucleophile precursor, the electrophile in an organic solvent (e.g., toluene or chlorobenzene), and a catalytic amount of the phase-transfer catalyst.[7]
-
Problem 2: Formation of Elimination Byproducts
Question: My reaction is producing a significant amount of elimination byproducts. How can I favor substitution over elimination?
Answer:
Elimination (E2) is a common competing reaction, especially with sterically hindered substrates and strong bases. Here’s how to mitigate it:
-
Choice of Base and Nucleophile:
-
Less Hindered Base: If possible, use a less sterically hindered base. However, for deprotonating the nucleophile, a strong base is often required.
-
Highly Nucleophilic, Less Basic Reagents: Whenever the synthetic strategy allows, choose nucleophiles that are inherently more nucleophilic than basic. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with low basicity.
-
-
Reaction Temperature:
-
Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. If possible, run the reaction at the lowest temperature that still provides a reasonable rate of substitution.
-
-
Solvent:
-
Polar Aprotic Solvents: As mentioned for improving conversion, polar aprotic solvents (DMF, DMSO) are generally preferred as they enhance the rate of SN2 reactions more than E2 reactions compared to protic solvents.
-
Problem 3: Multiple Alkylations and Side Product Formation
Question: I am observing the formation of products from multiple alkylations or other unexpected side products. How can I improve the selectivity of my reaction?
Answer:
Given that this compound has three reactive sites, controlling the stoichiometry is key to achieving mono-alkylation.
-
Stoichiometry Control:
-
Excess of Nucleophile: To favor poly-substitution (if desired), an excess of the electrophile can be used.
-
Excess of Electrophile: For mono-alkylation, using a significant excess of this compound relative to the nucleophile can statistically favor the reaction at only one site. However, this will require a robust purification strategy to remove the unreacted electrophile.
-
-
Intramolecular Cyclization:
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the alkylation of this compound?
A1: Due to the severe steric hindrance, Phase-Transfer Catalysis (PTC) is the most recommended approach.[8][9] It often allows for higher yields under milder conditions compared to traditional homogeneous reactions. A typical starting point would be a liquid-liquid PTC system with a quaternary ammonium salt catalyst.[7]
Q2: Which phase-transfer catalyst is most suitable?
A2: Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are common and effective choices. TBAI can sometimes offer enhanced reactivity due to the in-situ generation of a more reactive alkyl iodide intermediate. Other catalysts like phosphonium salts or crown ethers can also be effective.[7]
Q3: Can I achieve selective mono-, di-, or tri-alkylation?
A3: Yes, by carefully controlling the stoichiometry of the reactants.
-
Mono-alkylation: Use a large excess of this compound.
-
Tri-alkylation: Use a stoichiometric excess of the nucleophile (at least 3 equivalents) and a strong base.
-
Di-alkylation: This is more challenging to achieve selectively and will likely result in a mixture of mono-, di-, and tri-substituted products. Careful control of stoichiometry (around 2 equivalents of the nucleophile) and reaction time is necessary, followed by chromatographic purification.
Q4: What are some typical nucleophiles that can be used with this electrophile?
A4: A variety of nucleophiles can be employed, including:
-
O-Nucleophiles: Alkoxides and phenoxides for the synthesis of ethers (Williamson ether synthesis).[6]
-
N-Nucleophiles: Amines for the synthesis of alkylamines, and azide for the synthesis of alkyl azides.[14][15]
-
C-Nucleophiles: Enolates of active methylene compounds (e.g., malonates, acetoacetates) for the formation of C-C bonds.[16][17]
-
S-Nucleophiles: Thiolates for the synthesis of thioethers.
Q5: How can I monitor the progress of the reaction?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for monitoring the disappearance of starting materials and the appearance of products, especially for these types of halogenated compounds.[4][5][18][19] Thin-layer chromatography (TLC) can also be used, but visualization of the chlorinated, often non-UV active compounds may require staining with agents like potassium permanganate or iodine.
Experimental Protocols
General Protocol for O-Alkylation (Williamson Ether Synthesis) using Phase-Transfer Catalysis
This protocol provides a starting point for the synthesis of an ether from an alcohol and this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq for mono-alkylation)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the alcohol, this compound, TBAB, and toluene.
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Heat the biphasic mixture to 70-90 °C.
-
Monitor the reaction progress by GC-MS. The reaction may take 24-48 hours.
-
After completion, cool the reaction to room temperature and add water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
| Parameter | Recommended Range | Rationale |
| Temperature | 70-110 °C | To overcome the high activation energy due to steric hindrance. |
| Solvent | Toluene, Xylene, Chlorobenzene | Non-polar aprotic solvents are suitable for PTC. |
| Catalyst | TBAB, TBAI (5-10 mol%) | Efficiently transfers the alkoxide to the organic phase. |
| Base | 50% aq. NaOH | A strong and inexpensive base for deprotonating the alcohol. |
General Protocol for N-Alkylation of an Amine using Phase-Transfer Catalysis
Materials:
-
Primary or secondary amine (3.3 eq for tri-alkylation)
-
This compound (1.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene or Dichloromethane
-
50% (w/w) aqueous potassium hydroxide (KOH) solution
Procedure:
-
Combine the amine, this compound, TBAB, and the organic solvent in a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Add the 50% aqueous KOH solution while stirring vigorously.
-
Heat the mixture to 40-60 °C. N-alkylation is often faster than O- or C-alkylation.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction, add water, and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting decision tree for optimizing the alkylation of this compound.
Caption: Mechanism of Phase-Transfer Catalysis in the alkylation reaction.
References
-
Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]
- Lee, I., et al. (1998). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1729-1734.
-
LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]
-
Crash Course. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21 [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Retrieved from [Link]
-
Gevorg, S. (n.d.). SN2 Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
-
Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Retrieved from [Link]
- Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
- Kim, H. Y., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 569-577.
-
Torosyan, G. H. (2019, December 7). The Selective N-Alkylation of Monoethanolamine in PTC Condition. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MedCrave. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
- Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
-
National Center for Biotechnology Information. (n.d.). 1,3-Diazido-2,2-bis(azidomethyl)propane. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
- Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(1), 123-128.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones. Retrieved from [Link]
- Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(1), 123-128.
-
ResearchGate. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]
- Organic Syntheses. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. 77, 249.
-
Organic Chemistry Portal. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) [Video]. YouTube. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dichloropropane. PubChem. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Retrieved from [Link]
-
Quora. (2023, October 1). What is an alkylation reaction in organic chemistry?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Alkylation – Knowledge and References. Retrieved from [Link]
-
Institute of Environmental Assessment and Water Research (IDAEA-CSIC). (n.d.). Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-methyl-1-propene. PubChem. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
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preventing polymerization in reactions with 1,3-Dichloro-2-(chloromethyl)propane
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization
Welcome to the Technical Support Center for 1,3-Dichloro-2-(chloromethyl)propane. This guide, developed by our Senior Application Scientists, provides in-depth technical assistance to help you navigate the complexities of working with this versatile but reactive reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments, with a primary focus on preventing unwanted polymerization and other side reactions.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, notably in the formation of four-membered rings like oxetanes. However, its trifunctional nature, possessing three reactive C-Cl bonds, also presents a potential for undesirable side reactions, including oligomerization or polymerization under certain conditions. This guide will help you understand the triggers for such reactions and how to mitigate them effectively.
Troubleshooting Guide: Unwanted Polymerization
This section is designed to help you diagnose and solve issues related to the formation of insoluble materials, viscous oils, or low yields of your desired product, which may be indicative of polymerization.
Issue 1: Reaction Mixture Becomes Viscous or Forms a Precipitate Upon Addition of a Lewis Acid
Probable Cause: Cationic polymerization. Lewis acids can abstract a chloride ion from this compound, generating a carbocation. This carbocation can then act as an initiator for cationic polymerization.
Mechanism Overview:
-
Initiation: A Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) interacts with a chloro- substituent to form a carbocation.
-
Propagation: The carbocationic center of one molecule attacks a lone pair on a chlorine atom of another molecule in an intermolecular fashion.
-
Termination: The growing polymer chain can be terminated by various mechanisms, including reaction with a nucleophile or solvent.
Visualizing the Cationic Polymerization Pathway:
Caption: Cationic polymerization of this compound.
Solutions:
-
Choice of Lewis Acid: Opt for weaker Lewis acids that are less likely to promote carbocation formation.
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the endothermic initiation step.
-
Solvent Selection: Use a non-polar, non-coordinating solvent to minimize stabilization of the carbocationic intermediates.
-
Addition of a Cationic Polymerization Inhibitor: The presence of a mild nucleophile can act as a scavenger for any incipient carbocations.
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action |
| Proton Scavengers | Non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine) | 1-5 mol% | Neutralize trace protic acids that can initiate cationic polymerization.[1] |
| Electron-Rich Arenes | Anisole, Veratrole | As co-solvent or 5-10 mol% | Act as mild nucleophiles to trap carbocations. |
| Azodioxides | Substituted azodioxides | 0.1-1 mol% | Can sequester protons generated by photoinitiators in cationic polymerizations.[2] |
Experimental Protocol: Screening for Optimal Lewis Acid and Temperature
-
Set up a series of small-scale parallel reactions in a controlled temperature environment (e.g., using a cooling bath).
-
In each reaction vessel, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Add a different weak Lewis acid to each vessel.
-
Monitor the reactions over time for any signs of viscosity increase or precipitate formation.
-
Analyze the product mixture by GC-MS or LC-MS to determine the yield of the desired product and the presence of any high molecular weight species.
Issue 2: Polymerization Occurs During Reactions Conducted Under Basic Conditions
Probable Cause: Base-induced polymerization. Strong bases can promote elimination reactions to form unsaturated intermediates, which can then polymerize. Alternatively, the base can facilitate intermolecular nucleophilic substitution.
Mechanism Overview:
-
Elimination: A strong, non-nucleophilic base can promote the elimination of HCl to form an allylic chloride, which is susceptible to polymerization.
-
Intermolecular Substitution: A nucleophilic base or the alkoxide formed from a protic solvent can initiate a series of intermolecular Williamson-ether-like reactions.
Visualizing Base-Induced Side Reactions:
Caption: Potential pathways for base-induced polymerization.
Solutions:
-
Choice of Base: Use a milder base or a sterically hindered, non-nucleophilic base if an elimination reaction is desired. For substitution reactions, carefully control the stoichiometry of the base.
-
Slow Addition: Add the base slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration and minimize side reactions.
-
High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.
Issue 3: Spontaneous Polymerization During Storage or Distillation
Probable Cause: Free-radical polymerization. This can be initiated by heat, light (UV), or the presence of radical initiators (e.g., peroxides). Polychlorinated alkanes can be susceptible to radical formation.[3]
Mechanism Overview:
-
Initiation: Heat, light, or an initiator generates a radical.
-
Propagation: The radical reacts with a C-H or C-Cl bond to create a new radical, which propagates the chain reaction.
-
Termination: Two radicals combine to terminate the chain.
Visualizing the Free-Radical Polymerization Pathway:
Caption: General mechanism of free-radical polymerization.
Solutions:
-
Storage: Store this compound in a cool, dark place, preferably in an amber bottle under an inert atmosphere (e.g., nitrogen or argon).
-
Distillation: If distillation is necessary, perform it under reduced pressure to keep the temperature low. Add a free-radical inhibitor to the distillation flask.
-
Inhibitor Selection: Use a suitable free-radical inhibitor.
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | 10-100 ppm | Act as chain-terminating antioxidants by donating a hydrogen atom to a propagating radical.[4] |
| Hydroquinones | Hydroquinone (HQ), 4-methoxyphenol (MEHQ) | 10-200 ppm | Effective radical scavengers, often requiring the presence of oxygen to be most effective.[5] |
| Stable Radicals | TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl | 10-100 ppm | Directly trap carbon-centered radicals to terminate the polymerization chain.[6] |
Experimental Protocol: Safe Distillation of this compound
-
To the crude this compound, add a free-radical inhibitor (e.g., 50 ppm of BHT).
-
Set up a vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Apply vacuum and gently heat the distillation flask in a heating mantle with stirring.
-
Collect the distilled product in a receiver cooled in an ice bath.
-
For long-term storage, add a small amount of inhibitor to the purified product.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable?
While not inherently unstable under proper storage conditions, its trifunctional nature makes it susceptible to degradation or polymerization under certain conditions such as high heat, strong acids or bases, or in the presence of certain metals that can act as Lewis acids.
Q2: Can I use a standard free-radical inhibitor like hydroquinone for my reaction?
Yes, hydroquinone and its derivatives like MEHQ are commonly used free-radical inhibitors. However, their effectiveness can be dependent on the reaction conditions, including the presence of oxygen.[5] It is advisable to test the compatibility of the inhibitor with your reaction system to ensure it does not interfere with the desired transformation.
Q3: My reaction involves a strong base. How can I favor the desired intramolecular cyclization to an oxetane over intermolecular polymerization?
The formation of oxetanes from 1,3-dihalo-2-propanol derivatives is a known synthetic route.[7][8][9] To favor the intramolecular reaction, the principle of high dilution is key. By running the reaction at a low concentration, you decrease the probability of two molecules reacting with each other and increase the likelihood of the desired intramolecular cyclization. Slow addition of the base is also crucial.
Q4: Are there any specific metals I should avoid in my reactor when working with this compound?
Certain metals can act as Lewis acids and potentially initiate cationic polymerization. It is advisable to use glass-lined reactors. If metal reactors are necessary, ensure they are made of a highly corrosion-resistant alloy and that the reaction medium is free of any protic acids that could initiate corrosion and the release of metal ions.
Q5: How can I detect the onset of polymerization?
Early indicators of polymerization include an unexpected increase in the viscosity of the reaction mixture, a noticeable exotherm, or the formation of cloudiness or a precipitate. Regular in-process monitoring (e.g., by taking small aliquots for analysis by techniques like NMR, GC, or TLC) can help you track the consumption of your starting material and the formation of the desired product, as well as detect any unexpected byproducts.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 5. chempoint.com [chempoint.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in 1,3-Dichloro-2-(chloromethyl)propane synthesis
Welcome to our dedicated technical support guide for the synthesis of 1,3-dichloro-2-(chloromethyl)propane. This resource is designed for researchers and chemists encountering challenges, particularly low yields, during this synthesis. We will explore the causal factors behind common experimental issues and provide actionable, field-tested solutions to optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most pressing issues encountered during synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low. What are the primary experimental factors I should investigate first?
A low yield is a systemic issue that typically points to one of three areas: incomplete conversion of the starting material, formation of undesired side products, or loss of product during the workup and purification stages. A systematic investigation is the most efficient way to diagnose the root cause.
1. Incomplete Reactant Conversion: The most straightforward cause of low yield is a reaction that has not proceeded to completion.
-
Causality: Chlorination reactions, especially hydrochlorination of precursors like glycerol or allyl chlorides, can be equilibrium-limited or kinetically slow under suboptimal conditions.[1][2] Factors such as insufficient reaction time, poor catalyst activity, or inadequate temperature can prevent full conversion.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Do not rely solely on a literature-prescribed reaction time. Actively monitor the disappearance of your starting material using an appropriate technique (e.g., Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or NMR spectroscopy).
-
Temperature Optimization: If the reaction stalls, a modest increase in temperature may be necessary to overcome the activation energy barrier. However, be aware that higher temperatures can also promote side reactions.[1][3]
-
Catalyst Integrity: If using a catalyst (e.g., acetic acid, Lewis acids), ensure it is of appropriate purity and has not degraded during storage. In some cases, increasing catalyst loading can improve conversion rates, but this may also impact selectivity.[1]
-
2. Formation of Side Products: This is often the most significant contributor to yield loss in chlorination reactions, which are notoriously prone to a lack of selectivity.[4][5]
-
Causality: The high reactivity of many chlorinating agents can lead to several competing reaction pathways, including over-chlorination, elimination, and the formation of constitutional isomers.[3][5]
-
Troubleshooting Protocol:
-
Identify the Impurities: Before attempting to optimize, analyze a crude sample of your reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to identify the structures of the major byproducts.
-
Adjust Reaction Conditions: Based on the identity of the byproducts, modify the reaction parameters as detailed in the table below.
-
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct Class | Likely Cause | Recommended Mitigation Strategy |
| Over-chlorinated Species | Excess chlorinating agent; high reaction temperature; prolonged reaction time.[4][5] | Use a stoichiometric amount of the chlorinating agent. Lower the reaction temperature. Stop the reaction as soon as the starting material is consumed (via reaction monitoring). |
| Isomeric Products | High temperature; highly reactive (less selective) chlorinating agent; reaction mechanism allowing for rearrangements (e.g., carbocationic intermediates). | Lower the reaction temperature to favor the thermodynamically preferred product. Consider a less reactive, more selective bromination/chlorination agent if applicable.[6] |
| Elimination Products (Alkenes) | High temperatures; presence of a strong, non-nucleophilic base (or a base used in workup). | Maintain the lowest effective reaction temperature. Use a mild, non-basic workup procedure. |
3. Product Loss During Workup & Purification: Mechanical losses during post-reaction handling can significantly reduce the isolated yield.
-
Causality: The target molecule may have some solubility in aqueous wash solutions. Furthermore, its purification by distillation requires careful control to prevent thermal decomposition.
-
Troubleshooting Protocol:
-
Minimize Aqueous Contact: During liquid-liquid extractions, use the minimum volume of wash solutions required. Perform a back-extraction of the aqueous layers with a small volume of the organic solvent to recover dissolved product.
-
Optimize Purification: Fractional distillation is often required to separate the desired product from closely boiling isomers.[7] This should be performed under reduced pressure to lower the boiling point and prevent decomposition.
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common and cost-effective starting material for this synthesis? While several routes exist, syntheses starting from glycerol are of significant industrial interest due to its low cost as a byproduct of biodiesel production.[8][9] The process involves reacting glycerol with a chlorinating agent, like hydrochloric acid, often in the presence of a carboxylic acid catalyst like acetic acid.[2]
Q2: I have identified isomeric dichloropropanols as my main impurity. Why does this happen and how can I prevent it? The formation of isomers, such as 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, is a well-documented challenge in the chlorination of glycerol.[1]
-
Mechanism: The reaction proceeds through the protonation of a hydroxyl group, followed by nucleophilic attack by a chloride ion. Since glycerol has both primary and secondary hydroxyl groups, substitution can occur at different positions, leading to isomers.
-
Improving Selectivity: Selectivity for 1,3-dichloro isomers is often favored.[2] Lowering the reaction temperature is a key strategy, as the transition state leading to the more stable product will be favored under milder conditions.[3][6] Fine-tuning the catalyst can also significantly enhance selectivity for the desired isomer.[1]
Caption: Competing pathways in the hydrochlorination of glycerol.
Q3: What are the essential safety precautions when performing this synthesis? Working with chlorinating agents requires strict safety protocols.
-
Hydrogen Chloride (HCl): If using gaseous HCl, the entire apparatus must be contained within a certified chemical fume hood. Any off-gassing should be directed through a base trap (e.g., a bubbler with concentrated NaOH solution) to neutralize unreacted HCl.
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water. It must be handled under anhydrous conditions in a fume hood. It also produces toxic HCl and SO₂ gases as byproducts.
-
Chlorinated Hydrocarbons: The product and intermediates are chlorinated organic compounds. Assume they are toxic and handle them with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles. All waste must be disposed of in designated halogenated waste containers.
Experimental Protocols
Protocol: Reaction Monitoring by Gas Chromatography (GC)
This protocol provides a self-validating system to determine if your reaction has reached completion.
-
Prepare a Standard: Before starting the reaction, prepare a dilute solution of your starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL). Inject this standard into the GC to determine its retention time.
-
Initial Time Point (t=0): As soon as the reaction is fully assembled and reagents are mixed, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Quenching: Immediately quench the aliquot by diluting it in a vial containing ~1-2 mL of a suitable solvent, which may also contain an internal standard. This stops the reaction in the sample.
-
Analysis: Inject the quenched and diluted sample into the GC.
-
Time Course Analysis: Repeat steps 2-4 at regular intervals (e.g., every 60 minutes).
-
Determination of Completion: The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over two consecutive time points. This provides direct evidence to avoid prematurely stopping the reaction or running it unnecessarily long, which could promote byproduct formation.
References
- CN110759840B - Synthesis method of 1,1-dibromo-2,2-bis(chloromethyl) cyclopropane.
- Propane,1,3-dichloro-2-(chloroMethoxy)- synthesis - ChemicalBook.
- "common side reactions in the synthesis of 1,2-dichloro-2-propanol" - Benchchem.
- 3-chloro-2-(chloromethyl)-1-propene - Organic Syntheses Procedure.
- What are some common causes of low reaction yields? - Reddit r/Chempros.
- 9.4 Chlorination vs Bromination – Organic Chemistry I - KPU Pressbooks.
- SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS - SciELO.
- 9.
- Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus - Intern
- WO2005054167A1 - Process for producing dichloropropanol
- Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst - ResearchG
- Selectivity in Free Radical Reactions: Bromination vs.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus | Herliati | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. WO2005054167A1 - Process for producing dichloropropanol from glycerol, the glycerol coming eventually from the conversion of animal fats in the manufacture of biodiesel - Google Patents [patents.google.com]
Technisches Support-Center: Management exothermer Reaktionen mit 1,3-Dichlor-2-(chlormethyl)propan
Answering in German, as per the user's request.
Verfasst von: Gemini, Senior Application Scientist
Dieser Leitfaden bietet detaillierte technische Unterstützung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 1,3-Dichlor-2-(chlormethyl)propan arbeiten. Er wurde entwickelt, um potenzielle Herausforderungen bei der Handhabung dieser Verbindung anzusprechen und praktische, praxiserprobte Lösungen für das sichere und effektive Management ihrer exothermen Reaktionen bereitzustellen.
Abschnitt 1: Grundlagen – Die Reaktivität von 1,3-Dichlor-2-(chlormethyl)propan verstehen
Was macht 1,3-Dichlor-2-(chlormethyl)propan anfällig für exotherme Reaktionen?
1,3-Dichlor-2-(chlormethyl)propan ist eine halogenierte organische Verbindung, deren Reaktivitätspotenzial in ihrer Molekülstruktur begründet liegt.[1] Die drei Chlorsubstituenten fungieren als gute Abgangsgruppen bei nukleophilen Substitutionsreaktionen. Werden starke Nukleophile oder Basen eingesetzt, können diese Reaktionen stark exotherm verlaufen, was bedeutet, dass eine erhebliche Wärmemenge in kurzer Zeit freigesetzt wird. Erfolgt diese Wärmeentwicklung schneller, als sie vom Reaktionssystem abgeführt werden kann, kann dies zu einem unkontrollierten Temperatur- und Druckanstieg führen, einem sogenannten thermischen Durchgehen ("thermal runaway").[2]
Welche thermodynamischen und sicherheitstechnischen Kennzahlen sind entscheidend?
Vor der Durchführung einer Reaktion ist eine gründliche Sicherheitsbewertung unerlässlich. Folgende Kennzahlen sind von zentraler Bedeutung:
-
Reaktionsenthalpie (ΔHᵣ): Gibt die Wärmemenge an, die bei der Reaktion freigesetzt wird. Ein hoher negativer Wert deutet auf eine stark exotherme Reaktion hin.
-
Maximale Temperatur der Synthesereaktion (MTSR): Die höchste Temperatur, die bei einem adiabatischen Durchgehen (d.h. ohne Wärmeaustausch mit der Umgebung) erreicht werden kann.
-
Zersetzungstemperatur (Tₑ): Die Temperatur, bei der sich die Substanz oder das Reaktionsgemisch selbst zersetzt, was oft zu weiteren exothermen Prozessen und Gasentwicklung führt.
Eine quantitative Analyse dieser Parameter, beispielsweise mittels Reaktionskalorimetrie, ist für die sichere Prozessentwicklung und das Scale-up unerlässlich.
Abschnitt 2: Fehlerbehebung und Lösungsleitfaden
Dieser Abschnitt behandelt spezifische Probleme, die bei Experimenten auftreten können, und bietet strukturierte Lösungsansätze.
Problem: Plötzlicher, unkontrollierter Temperaturanstieg (Thermisches Durchgehen)
Symptome:
-
Die Reaktortemperatur übersteigt den Sollwert rapide.
-
Starkes Sieden oder Gasentwicklung aus dem Reaktionsgemisch.
-
Sichtbarer Druckanstieg im Reaktorsystem.
Ursachenanalyse und Abhilfemaßnahmen:
| Mögliche Ursache | Erläuterung | Fehlerbehebung und Prävention |
| Zu schnelle Reagenzzugabe | Die Geschwindigkeit der Wärmeerzeugung übersteigt die Kühlleistung des Systems. | Sofortmaßnahme: Stoppen Sie sofort die Zugabe aller Reagenzien. Aktivieren Sie die Notkühlung. Prävention: Führen Sie eine dosierte Zugabe mittels Spritzenpumpe oder Tropftrichter durch. Die Zugaberate muss so gewählt werden, dass die Temperatur stabil bleibt. |
| Ungenügende Kühlleistung | Das Kühlsystem ist für die freigesetzte Wärmemenge unterdimensioniert. | Sofortmaßnahme: Leiten Sie den Quench-Vorgang ein (siehe Abschnitt 4.1). Prävention: Führen Sie vor dem Versuch eine wärmetechnische Berechnung durch. Stellen Sie sicher, dass das Kühlbad (z. B. Eis/Wasser, Trockeneis/Aceton) ausreichend dimensioniert ist und Kontakt zur Reaktorwand hat. |
| Schlechte Durchmischung | Lokale Konzentrations- und Temperaturspitzen ("Hot Spots") entstehen, die die Reaktion lokal beschleunigen. | Sofortmaßnahme: Erhöhen Sie die Rührgeschwindigkeit, falls dies sicher möglich ist. Prävention: Verwenden Sie einen geeigneten Rührer (Form und Größe) und stellen Sie eine ausreichende Rührgeschwindigkeit sicher, um eine homogene Verteilung von Reagenzien und Temperatur zu gewährleisten. |
| Verunreinigungen | Katalytisch wirkende Verunreinigungen können die Reaktion unkontrolliert beschleunigen. | Sofortmaßnahme: Leiten Sie den Quench-Vorgang ein. Prävention: Verwenden Sie Reagenzien und Lösungsmittel hoher Reinheit. Stellen Sie sicher, dass alle Glasgeräte sauber und trocken sind. |
Logikdiagramm zur Vermeidung von thermischem Durchgehen:
Bildunterschrift: Workflow zur Steuerung exothermer Reaktionen.
Problem: Geringe Ausbeute und Bildung von Nebenprodukten
Symptome:
-
Analytik (DC, GC-MS, NMR) zeigt ein komplexes Produktgemisch.
-
Die isolierte Ausbeute des Zielprodukts ist unerwartet niedrig.
Ursachenanalyse und Lösungsansätze:
| Mögliche Ursache | Erläuterung | Lösungsansätze und Optimierung |
| Konkurrierende Eliminierungsreaktionen | Starke Basen oder hohe Temperaturen können Eliminierungsreaktionen (E1/E2) gegenüber der gewünschten Substitution (SN1/SN2) begünstigen. | Optimierung: Verwenden Sie eine schwächere, sterisch gehinderte Base. Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit gewährleistet. |
| Folge- oder Zersetzungsreaktionen | Das Produkt reagiert unter den Reaktionsbedingungen weiter oder zersetzt sich. | Optimierung: Überwachen Sie den Reaktionsfortschritt engmaschig (z. B. mittels DC) und beenden Sie die Reaktion unmittelbar nach vollständigem Umsatz des Edukts. Vermeiden Sie übermäßige Reaktionstemperaturen und -zeiten. |
| Falsches Lösungsmittel | Das Lösungsmittel kann die Reaktivität und Selektivität beeinflussen. | Optimierung: Wählen Sie ein geeignetes aprotisches Lösungsmittel. Polare aprotische Lösungsmittel (z. B. DMF, Acetonitril) begünstigen typischerweise SN2-Reaktionen. |
Diagramm der Reaktionspfade:
Bildunterschrift: Einfluss der Bedingungen auf die Reaktionsselektivität.
Abschnitt 3: Häufig gestellte Fragen (FAQs)
Frage 1: Welche persönlichen Schutzausrüstungen (PSA) sind bei der Arbeit mit 1,3-Dichlor-2-(chlormethyl)propan zwingend erforderlich? Bei der Handhabung dieser Verbindung ist eine umfassende PSA unerlässlich. Dazu gehören:
-
Augenschutz: Eine dicht schließende Schutzbrille und gegebenenfalls ein Gesichtsschild.[3]
-
Handschutz: Chemikalienbeständige Handschuhe (z. B. aus Nitril oder Neopren). Die Kompatibilität ist anhand der Herstellerangaben zu prüfen.
-
Körperschutz: Ein flammhemmender Laborkittel.[3]
-
Atemschutz: Arbeiten sollten ausschließlich in einem gut funktionierenden Abzug durchgeführt werden.[4] Bei Gefahr der Aerosolbildung oder unzureichender Belüftung ist ein Atemschutzgerät erforderlich.
Frage 2: Wie sollte eine Reaktion im Notfall schnell und sicher gestoppt ("gequencht") werden? Ein Notfall-Quench muss eine schnelle Neutralisierung der reaktiven Spezies bewirken, ohne dabei selbst eine starke exotherme Reaktion auszulösen. Protokoll für einen Notfall-Quench:
-
Zugabe stoppen: Unterbrechen Sie sofort die Zufuhr aller Reagenzien.
-
Kühlen: Intensivieren Sie die externe Kühlung (z. B. durch Zugabe von Trockeneis zum Kühlbad).
-
Quench-Lösung vorbereiten: Halten Sie eine geeignete Quench-Lösung bereit. Für viele Reaktionen eignet sich eine langsam zugegebene, gekühlte und verdünnte Säure (z. B. Essigsäure in einem inerten Lösungsmittel wie Toluol), um basische Reagenzien zu neutralisieren.[5]
-
Langsames Zugeben: Geben Sie die Quench-Lösung sehr langsam und unter maximalem Rühren zum Reaktionsgemisch. Überwachen Sie dabei kontinuierlich die Temperatur.[6][7]
-
Niemals alleine arbeiten: Führen Sie solche potenziell gefährlichen Arbeiten niemals alleine durch.[6]
Frage 3: Welche Materialien sind mit 1,3-Dichlor-2-(chlormethyl)propan inkompatibel? Vermeiden Sie den Kontakt mit starken Oxidationsmitteln, starken Säuren, starken Basen und reaktiven Metallen (z. B. Natrium, Magnesium), da dies zu heftigen und unkontrollierbaren Reaktionen führen kann.[8]
Abschnitt 4: Referenzen
-
PubChem Compound Summary for CID 136826, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. National Center for Biotechnology Information. (n.d.). Abgerufen von [Link]
-
Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Wang, H., et al. (2023). MDPI. Abgerufen von [Link]
-
PubChem Compound Summary for CID 13815176, 1,3-Dichloro-2-(chloromethyl)propane. National Center for Biotechnology Information. (n.d.). Abgerufen von [Link]
-
STANDARD OPERATING PROCEDURES FOR QUENCHING SOLVENT DRYING STILL BOTTOMS. University of California, Irvine - Environmental Health & Safety. (n.d.). Abgerufen von [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Henderson, K. (2015-01-07). Abgerufen von [Link]
-
Quenching Reactive Substances. KGROUP. (2006-10-27). Abgerufen von [Link]
-
Lessons Learned Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. Figueras, C. A., & Henderson, K. W. (2024). ACS Chemical Health & Safety. Abgerufen von [Link]
-
Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99%. Cole-Parmer. (n.d.). Abgerufen von [Link]
-
2,2-bis(chloromethyl)-1,3-dichloropropane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST/TRC. (2012). Abgerufen von [Link]
-
Propane, 1,3-dichloro-. NIST WebBook. (n.d.). Abgerufen von [Link]
-
Chemical Properties of 2-Chloromethyl-1,3-dichloro-2-methylpropane (CAS 1067-09-0). Cheméo. (n.d.). Abgerufen von [Link]
-
What are thermal runaways, and why should we care about them? H.E.L Group. (2024-03-21). Abgerufen von [Link]
-
1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE | CAS 3228-99-7. Molbase. (n.d.). Abgerufen von [Link]
-
Propane, 1,3-dichloro- - Condensed phase thermochemistry data. NIST WebBook. (n.d.). Abgerufen von [Link]
-
A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems. (2024-04-04). Abgerufen von [Link]
-
Do away with thermal runaway. GlobalSpec. (2024-11-07). Abgerufen von [Link]
Sources
Technical Support Center: Removal of Unreacted 1,3-Dichloro-2-(chloromethyl)propane
Here is the technical support center guide for the removal of unreacted 1,3-Dichloro-2-(chloromethyl)propane.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the purification of products synthesized using this compound as a reagent. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve the desired purity of your target compound.
Section 1: Understanding the Impurity
Q1: What is this compound, and what are its key physical properties that influence its removal?
A1: this compound (CAS No. 66703-69-3) is a poly-halogenated organic compound often used as an electrophilic building block in synthesis.[1][2] As an unreacted starting material, it is a common impurity in reaction mixtures. Its removal is dictated by its physical properties, which are often similar to other non-polar organic molecules. Understanding these properties is the first step in selecting an appropriate purification strategy.
The key challenge lies in the fact that this impurity is a relatively non-polar, neutral organic molecule, which means it will have high solubility in many organic solvents used for reactions and extractions, making simple aqueous washes ineffective for its removal.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl₃ | [1][4] |
| Molecular Weight | 161.45 g/mol | [1][4] |
| Appearance | Colorless Liquid (presumed) | General property of similar small alkyl halides |
| Boiling Point (BP) | No definitive data available; estimation is critical based on product BP. For a structural analog, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane, the BP is 89-90 °C at 22 mmHg. | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, THF). | [3][4] |
| Octanol/Water Partition Coefficient (XLogP3) | 2.3 | [4] |
| Reactivity | Electrophilic; can react with nucleophiles. | [5][6] |
Section 2: Troubleshooting Guide: Primary Removal Techniques
Problem: My crude product is contaminated with significant amounts of this compound after the initial workup. Which purification method should I use?
The choice of method depends on the properties of your desired product. Below are three robust methods, from the most common to more advanced chemical solutions.
Method 1: Purification by Flash Column Chromatography
Causality: This is the most versatile and common method for separating organic compounds based on differences in their polarity.[7][8] The stationary phase (typically silica gel) is highly polar. Non-polar compounds, like this compound, have a weak affinity for the stationary phase and will be eluted quickly by a non-polar mobile phase (solvent). More polar products will move through the column more slowly.[9][10] This differential migration allows for effective separation.
-
Thin Layer Chromatography (TLC) Analysis:
-
First, determine an appropriate solvent system using TLC. Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., start with 100% Hexanes, then 5% Ethyl Acetate/Hexanes, 10% Ethyl Acetate/Hexanes, etc.).
-
The ideal solvent system will show good separation between your product spot and the impurity spot, with the product having an Rf value of approximately 0.2-0.4 for optimal column separation. The impurity, being less polar, will have a higher Rf value.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material you need to purify.
-
Prepare a slurry of silica gel in your initial, non-polar eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[10] Add a layer of sand on top to protect the silica surface.[11]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the non-polar solvent system determined by your TLC analysis.[11]
-
The non-polar this compound will elute first.
-
Collect the eluent in a series of fractions (e.g., in test tubes or flasks).
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your more polar product.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.[7]
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield your purified product.
-
Caption: Workflow for removing impurities via flash column chromatography.
Method 2: Purification by Vacuum Distillation
Causality: This technique separates compounds based on differences in their boiling points.[12] It is only effective if the boiling point of your desired product is significantly different from that of this compound. Distillation under reduced pressure (vacuum) is crucial for high-boiling or thermally sensitive compounds, as it lowers the temperature required for boiling, thereby preventing decomposition.[12]
-
Pre-Treatment:
-
If your reaction was performed under acidic conditions, it is critical to first neutralize it. Perform an aqueous workup, washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.[12]
-
Dry the organic layer thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Any residual water or acid can interfere with the distillation.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. For small scales or closely boiling compounds, a short-path distillation head is recommended to minimize product loss on the glass surfaces.
-
Place a stir bar in the distillation flask for smooth, controlled boiling.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from solvent vapors.
-
-
Distillation Procedure:
-
Place the crude, dried material in the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin gently heating the distillation flask using a heating mantle or an oil bath.
-
Collect a "forerun" fraction, which will contain any low-boiling solvents and potentially some of the impurity.
-
Carefully increase the temperature to distill your product. Collect the fraction that distills at a constant temperature and pressure. The impurity will either distill first (if lower boiling) or remain in the flask (if higher boiling).
-
-
Analysis:
-
Analyze the collected fractions (e.g., by NMR or GC-MS) to confirm purity.
-
Caption: Workflow for purification using vacuum distillation.
Method 3: Chemical Quenching (Scavenging) followed by Extraction
Causality: This advanced method leverages the chemical reactivity of the impurity. This compound is an electrophilic alkyl halide.[5][6] By adding a nucleophilic "scavenger" to the crude reaction mixture, you can selectively react with the unreacted electrophile. The key is to choose a scavenger that, upon reacting, forms a new compound with drastically different solubility, allowing it to be easily removed by a simple liquid-liquid extraction.[5] For example, using a scavenger with a charged group (like a sulfonate) or a polar group (like an amine) will create an adduct that is soluble in water or an acidic aqueous solution.
-
Selection of Scavenger:
-
Choose a nucleophile that is more reactive towards your impurity than your product. A good choice is a soft nucleophile like a thiol, for example, sodium 2-mercaptoethanesulfonate, or a simple amine like piperazine.
-
-
Quenching Reaction:
-
After your primary reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., THF, DMF).
-
Add a slight excess (e.g., 1.5-2.0 equivalents relative to the initial amount of the chloro-reagent) of the nucleophilic scavenger.
-
Stir the mixture at room temperature or with gentle heating to ensure the scavenging reaction goes to completion. Monitor the disappearance of the impurity by TLC or LC-MS.
-
-
Extraction Workup:
-
Once the impurity has been consumed, proceed to a liquid-liquid extraction.[13][14]
-
If you used a thiol scavenger with a sulfonate group, the resulting adduct will be highly water-soluble. Simply wash the organic mixture several times with water or brine.
-
If you used an amine scavenger, wash the organic mixture with an acidic aqueous solution (e.g., 1M HCl). This will protonate the amine adduct, making it highly water-soluble and pulling it into the aqueous layer.[3]
-
-
Final Purification:
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent by rotary evaporation.
-
This method can significantly simplify subsequent purification, sometimes eliminating the need for chromatography altogether.
-
Caption: Workflow for impurity removal via chemical quenching and extraction.
Section 3: Frequently Asked Questions (FAQs)
Q2: How do I choose the best removal method for my specific product?
A2: The optimal method depends on the properties of your desired product relative to the impurity.
-
Choose Column Chromatography if: Your product has a different polarity than the impurity. This is the most reliable and broadly applicable method.[8]
-
Choose Vacuum Distillation if: Your product is thermally stable and has a boiling point that is at least 25-30 °C different from the impurity's boiling point at the working pressure.
-
Choose Chemical Quenching if: Your product is stable to the nucleophilic scavenger and you want an efficient method for large-scale purification where chromatography may be impractical.[9] It is particularly useful when the impurity and product have very similar polarities and boiling points.
Q3: How can I monitor the removal of this compound during purification?
A3: Effective monitoring is key to a successful purification.
-
Thin Layer Chromatography (TLC): The fastest and most common method for monitoring column chromatography.[7] Use a UV lamp for visualization if your compounds are UV-active, or a chemical stain (like potassium permanganate or p-anisaldehyde) if they are not.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent and highly sensitive method for detecting volatile impurities like this one.[15] It can provide quantitative information about the level of contamination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of the impurity in your final product.
Q4: What are the primary safety considerations when handling this compound and its related compounds?
A4: Halogenated organic compounds should always be handled with care.
-
Handling: Work in a well-ventilated chemical fume hood.[16][17] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18][19]
-
Hazards: While specific toxicity data for this exact compound is limited, related dichloropropanols are suspected carcinogens and are toxic if swallowed, inhaled, or absorbed through the skin.[16][20] Assume this compound has similar hazards.
-
Waste Disposal: Dispose of all chemical waste containing this compound according to your institution's hazardous waste guidelines. Do not pour it down the drain.[17]
Q5: Why is a simple aqueous wash (liquid-liquid extraction) not effective at removing this impurity from my organic product?
A5: A simple aqueous wash is designed to remove water-soluble substances (like inorganic salts, acids, or bases) from an organic solution.[3] this compound is a non-polar organic molecule with very low water solubility, as indicated by its high octanol/water partition coefficient.[4] Therefore, it will preferentially remain in the organic layer along with your desired product during a simple water wash, making this technique ineffective for separating it from another organic compound.[14]
References
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Column Chromatography - Organic Chemistry at CU Boulder . Organic Chemistry at CU Boulder. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. Available at: [Link]
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column chromatography & purification of organic compounds . ChemHelpASAP via YouTube. Available at: [Link]
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Column Chromatography Theory . Chemistry Online @ UTSC. Available at: [Link]
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Liquid–liquid extraction - Wikipedia . Wikipedia. Available at: [Link]
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Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University . Kyoto University OCW. Available at: [Link]
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Column chromatography - Columbia University . Columbia University. Available at: [Link]
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Liquid-Liquid Extraction: An Overview | Syrris . Syrris. Available at: [Link]
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Fundamentals of liquid-liquid extraction - GlobalSpec . GlobalSpec. Available at: [Link]
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2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
1,3-Dichloro-2-(chloromethyl)-2-methylpropane - PubChem . National Institutes of Health. Available at: [Link]
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This compound | C4H7Cl3 | CID 13815176 - PubChem . National Institutes of Health. Available at: [Link]
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Chemical Properties of Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3) - Cheméo . Cheméo. Available at: [Link]
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. Google Patents.
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1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem . National Institutes of Health. Available at: [Link]
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This compound - LookChem . LookChem. Available at: [Link]
-
SAFETY DATA SHEET - Acros Organics . Acros Organics. Available at: [Link]
- US3539653A - Method of removing alkyl halides from a hydrocarbon stream with an alkanol amine - Google Patents. Google Patents.
- EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents. Google Patents.
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Excited state quenching via "unsuccessful" chemical reactions - PubMed . National Institutes of Health. Available at: [Link]
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Alkyl Halides - University of Calgary . University of Calgary. Available at: [Link]
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This compound | CAS#:66703-69-3 | Chemsrc . Chemsrc.com. Available at: [Link]
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What Is Quenching In Organic Chemistry? - YouTube . Chemistry For Everyone via YouTube. Available at: [Link]
-
quenching (Q05007) - The IUPAC Compendium of Chemical Terminology . IUPAC. Available at: [Link]
- JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol - Google Patents. Google Patents.
- DE19926165C2 - Process for the preparation of 1,3-dichloropropane - Google Patents. Google Patents.
-
7.6.1. Elimination of Alkyl Halides - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed . National Institutes of Health. Available at: [Link]
-
Quenching (fluorescence) - Wikipedia . Wikipedia. Available at: [Link]
-
Liabilities Associated with the Formation of "Hard" Electrophiles in Reactive Metabolite Trapping Screens - PubMed . National Institutes of Health. Available at: [Link]
-
A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water - ResearchGate . ResearchGate. Available at: [Link]
-
Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol - OEHHA . California Office of Environmental Health Hazard Assessment. Available at: [Link]
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Technical Support Center: Stability and Reactivity of 1,3-Dichloro-2-(chloromethyl)propane
Last Updated: 2026-01-08
Introduction
Welcome to the technical support guide for 1,3-Dichloro-2-(chloromethyl)propane (CAS No. 66703-69-3).[1][2] This document is intended for researchers, chemists, and professionals in drug development who are utilizing this polychlorinated alkane in their synthetic workflows. It is important to note that while this compound is available commercially, detailed studies on its specific reaction stability and decomposition pathways are not extensively published. Therefore, this guide synthesizes fundamental principles of alkyl halide chemistry with data from structurally analogous compounds to provide a robust framework for anticipating and troubleshooting potential stability issues. Our goal is to equip you with the expertise to handle this reagent effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) about Stability
Q1: What are the primary expected modes of degradation or instability for this compound under reaction conditions?
A1: Based on its structure, which features three primary alkyl chloride groups, this compound is expected to be susceptible to two main competitive reaction pathways that can be considered degradation or instability issues if not controlled:
-
Nucleophilic Substitution: The carbon-chlorine bonds are polarized, making the carbon atoms electrophilic and prone to attack by nucleophiles.[3][4][5] This can lead to the substitution of one, two, or all three chlorine atoms, resulting in a mixture of products.
-
Elimination (Dehydrochlorination): In the presence of a base, the molecule can undergo elimination of hydrogen chloride (HCl) to form various unsaturated (alkene) byproducts.[6][7] This pathway is often favored by strong, sterically hindered bases and higher temperatures.
Q2: How does temperature affect the stability of this compound?
A2: While specific thermal decomposition data for this compound is unavailable, related polychlorinated compounds are known to decompose at elevated temperatures. For instance, the related compound 1,3-Dichloro-2-propanol is noted to be unstable and emits highly toxic fumes of hydrogen chloride and phosgene when heated to decomposition.[8] It is prudent to assume that this compound will also decompose under harsh thermal stress. We recommend maintaining the lowest effective temperature for your reaction and considering vacuum distillation for purification instead of atmospheric distillation to minimize thermal decomposition.
Q3: What is the expected stability in the presence of common laboratory reagents like acids, bases, and nucleophiles?
A3:
-
Acids: The compound is likely to be relatively stable in the presence of non-nucleophilic, anhydrous acids. However, aqueous acids may lead to slow hydrolysis over time.
-
Bases/Nucleophiles: This is the primary area of concern. The compound will be reactive towards bases and nucleophiles. Strong bases, especially in alcoholic solvents (e.g., potassium hydroxide in ethanol), will strongly favor elimination reactions.[6][9] Common nucleophiles (e.g., amines, hydroxides, cyanides, alkoxides) will participate in substitution reactions.[3][9] The rate and extent of these reactions will depend on the nucleophile's strength, concentration, solvent, and temperature.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as strong bases, oxidizing agents, and reactive metals.[10][11] Storage in an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation from atmospheric moisture.
Troubleshooting Guide for Synthetic Applications
This section addresses common issues encountered when using this compound in a reaction, with a focus on causality and mitigation strategies.
Issue 1: Low Yield of Desired Product & Complex Product Mixture
-
Observation: Chromatographic or spectroscopic analysis (GC-MS, NMR) of the crude reaction mixture shows multiple products instead of the single desired compound. The yield of the target molecule is significantly lower than expected.
-
Root Cause Analysis: This is the classic signature of competing reactions. Given the trifunctional nature of the starting material, the two most probable causes are over-substitution or a competition between substitution and elimination pathways.
-
Plausible Cause A: Uncontrolled Nucleophilic Substitution: The three primary chloride groups are all susceptible to substitution. Even if you desire a mono-substituted product, the initial product can compete with the starting material for the nucleophile, leading to di- and tri-substituted byproducts.
-
Plausible Cause B: Competing Elimination Reactions: If your reaction conditions involve a reagent that is both a nucleophile and a base (e.g., an alkoxide), or if the temperature is elevated, elimination reactions can compete with substitution, leading to the formation of chlorinated alkenes.[7] These alkenes may be further reactive under the reaction conditions.
-
-
Strategic Mitigation Protocols:
Mitigation Strategy Rationale & Step-by-Step Protocol Control Stoichiometry Rationale: To favor mono-substitution, the nucleophile should be the limiting reagent. Protocol: 1. Begin by using a significant excess of this compound relative to your nucleophile (e.g., 3-5 equivalents). 2. Add the nucleophile slowly and at a reduced temperature to the reaction mixture to maintain its low concentration, minimizing the chance of a second substitution event. 3. Monitor the reaction progress closely by TLC or GC to stop the reaction once the starting nucleophile is consumed. Optimize Base/Nucleophile Choice Rationale: To minimize elimination, use a non-basic nucleophile or a weak, non-hindered base. Protocol: 1. If substitution is desired, use a strong nucleophile that is a weak base (e.g., NaN3, NaCN). 2. If elimination must be avoided, use a non-basic catalyst system if possible. 3. If a base is required, select the weakest base compatible with the reaction and use the lowest possible temperature. Avoid strong, bulky bases like potassium tert-butoxide, which are designed to promote elimination.[6] Solvent & Temperature Control Rationale: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor SN2 reactions, while protic solvents can facilitate competing SN1 pathways or empower basic reagents. Lower temperatures almost always increase the selectivity of substitution over elimination.[9] Protocol: 1. Select a polar aprotic solvent to enhance the rate of SN2 substitution. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower and slowly warming if necessary.
Issue 2: Reaction Mixture Darkens or Forms Insoluble Polymeric Material
-
Observation: The reaction mixture, which may have started as a clear solution, develops a dark brown or black color, and/or a solid, tacky precipitate forms.
-
Root Cause Analysis: Darkening and polymerization are often indicative of decomposition or uncontrolled side reactions.
-
Plausible Cause A: Thermal Decomposition: As previously noted, excessive heat can cause the breakdown of polychlorinated alkanes, potentially leading to the formation of HCl and reactive, colored byproducts.[8]
-
Plausible Cause B: Polymerization of Alkene Byproducts: If elimination reactions are occurring, the resulting alkenes can be susceptible to polymerization, especially if trace amounts of acid or radical initiators are present.
-
-
Strategic Mitigation Protocols:
Mitigation Strategy Rationale & Step-by-Step Protocol Strict Temperature Control Rationale: Preventing thermal decomposition is critical. Protocol: 1. Use a temperature-controlled reaction vessel (e.g., oil bath, cryostat). 2. For exothermic reactions, ensure efficient stirring and consider slow, portion-wise addition of reagents to manage the heat output. 3. Always run reactions under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions which can be initiated at higher temperatures. Use of Radical Inhibitors Rationale: If radical-mediated polymerization is suspected, a small amount of an inhibitor can quench the process. Protocol: 1. If the reaction conditions are compatible, consider adding a small amount (e.g., 100-200 ppm) of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture.
Visualizing Reaction Pathways
To better understand the challenges in controlling the reactivity of this compound, the following diagrams illustrate the key competing pathways.
Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.
Caption: Sequential substitution leading to product mixtures.
References
-
SDFINE. (n.d.). 1-CHLORO-2,3-EPOXYPROPANE Safety Data Sheet. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dichloro-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99%. Retrieved from [Link]
-
Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
- Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from University of California, Riverside.
-
CK-12 Foundation. (n.d.). Elimination Reaction - Haloalkanes. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism and kinetics investigation of reaction network: 1,3-Dichloro-2-propanol with alkali to prepare epichlorohydrin. Retrieved from [Link]
-
Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
PubMed. (n.d.). Environmental chemistry and toxicology of polychlorinated n-alkanes. Retrieved from [Link]
-
OEHHA. (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]
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Technical Support Center: Minimizing Side Reactions with Trifunctional Alkylating Agents
Welcome to the technical support center for trifunctional alkylating agents. This guide is designed for researchers, scientists, and drug development professionals who utilize these potent but challenging reagents. Our goal is to move beyond simple protocols and provide you with the deep, mechanistic understanding required to control their reactivity, minimize unwanted side reactions, and achieve reliable, reproducible results.
Core Principles: Understanding and Controlling Reactivity
Trifunctional alkylating agents are powerful molecules capable of forming three covalent bonds, making them invaluable for creating complex cross-linked structures in materials science and bioconjugation. However, this high degree of functionality is also their greatest challenge. Without precise control, these agents react indiscriminately, leading to a heterogeneous mixture of products, polymerisation, and off-target modifications.
The fundamental mechanism of these agents involves the reaction of an electrophilic group on the agent with a nucleophilic site on the target molecule.[1] The reaction kinetics can follow two primary pathways:
-
SN1 (Substitution Nucleophilic, First-Order): The agent first forms a highly reactive carbocation intermediate, which then rapidly reacts with any nearby nucleophile. This pathway is less selective and its rate depends only on the concentration of the alkylating agent.[2][3]
-
SN2 (Substitution Nucleophilic, Second-Order): The reaction occurs in a single step where the nucleophile attacks the electrophilic center. The rate is dependent on the concentration of both the alkylating agent and the target nucleophile, offering greater potential for kinetic control.[2][3]
Understanding which pathway your agent favors is critical for designing an effective control strategy. The key to minimizing side reactions is to manipulate the reaction environment to favor the desired reaction pathway and rate over undesired ones.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question: My reaction results in a mixture of poly-alkylated products and very little of the desired mono-adduct. How can I improve selectivity?
Probable Cause: This is the most common issue with multifunctional agents and typically stems from incorrect stoichiometry or reaction kinetics that favor multiple additions. When the concentration of the alkylating agent is high relative to the target, or if it is added all at once, the probability of a single target molecule encountering and reacting with multiple agent molecules increases dramatically.
Recommended Solution:
-
Stoichiometric Control: The most critical parameter is the molar ratio of reactants.[4][5][6] To favor mono-alkylation, the trifunctional agent should be the limiting reagent . Start with a sub-stoichiometric ratio (e.g., 0.8 equivalents of the alkylating agent to 1.0 equivalent of the target nucleophile). This ensures there is always an excess of the target, increasing the probability that each alkylating agent molecule reacts with a fresh target molecule rather than a previously modified one.
-
Slow Addition/High Dilution: Instead of adding the alkylating agent all at once, use a syringe pump to introduce it slowly over several hours. This maintains a very low instantaneous concentration of the reactive agent, kinetically favoring the initial mono-alkylation step. Combining slow addition with high dilution of all reactants further separates molecules in solution, reducing the frequency of poly-alkylation events.
-
Temperature Reduction: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) decreases the rate of all reactions. However, it can disproportionately slow down the subsequent, often less-favorable, poly-alkylation reactions compared to the initial mono-alkylation, thereby improving selectivity.
Question: I'm observing significant loss of my alkylating agent and low product yield, even with correct stoichiometry. What could be happening?
Probable Cause: Your alkylating agent is likely being consumed by unintended side reactions with components of your reaction medium, such as the solvent or buffer salts. Many common laboratory solvents and buffers contain nucleophilic groups that can compete with your intended target.
Recommended Solution:
-
Solvent Selection: Avoid protic solvents like methanol or ethanol, as their hydroxyl groups are nucleophilic. Water can also hydrolyze the alkylating agent, though this is often slower. Opt for polar aprotic solvents that can solvate the reactants without participating in the reaction.
-
Buffer Selection: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), are highly nucleophilic and will readily react with alkylating agents. Similarly, buffers with carboxylates or other nucleophiles should be avoided. Choose non-nucleophilic buffers for pH control.
Table 1: Solvent and Buffer Selection Guide
| Category | Recommended (Inert) | Avoid (Reactive) | Rationale for Avoidance |
|---|---|---|---|
| Solvents | DMF, DMSO, NMP, THF, Dichloromethane | Water, Methanol, Ethanol, Isopropanol | Contain nucleophilic hydroxyl (-OH) groups that compete with the target substrate. |
| Buffers | HEPES, PBS (phosphate), MES, MOPS | Tris, Glycine, Citrate, Bicine | Contain nucleophilic amine (-NH2) or carboxylate (-COO⁻) groups. |
Question: My desired product forms, but then appears to degrade during the reaction or work-up. Why?
Probable Cause: The issue could be either the inherent instability of your product under the reaction conditions or, more likely, unreacted alkylating agent continuing to react with your product during subsequent steps. Trifunctional agents left unchecked can cross-link your desired product into insoluble polymers.
Recommended Solution:
-
Reaction Quenching: As soon as the desired product formation has maximized (monitored by TLC, HPLC, or LC-MS), the reaction must be actively stopped or "quenched." This involves adding a scavenger molecule in excess to rapidly consume all remaining unreacted alkylating agent.
-
Scavenger Selection: The ideal scavenger is a small, highly nucleophilic molecule that forms a stable, easily separable adduct with the alkylating agent.
Table 2: Common Scavengers for Alkylating Agents
| Scavenger | Reactive Group | Mechanism & Use Case |
|---|---|---|
| Glutathione | Thiol (-SH) | A biological thiol that is a very strong nucleophile. Excellent for quenching reactions in aqueous, buffered systems, especially in bioconjugation.[7] |
| 2-Mercaptoethanol | Thiol (-SH) | A potent and common thiol scavenger. Volatile, which can be an advantage or disadvantage depending on the work-up. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine | While primarily a reducing agent, TCEP can react irreversibly with certain alkylating groups like maleimides and should be used with caution or removed prior to alkylation.[8] |
| Glycine or Lysine | Amine (-NH₂) | Simple amino acids that are effective at scavenging excess agent, especially in aqueous solutions. The resulting adducts are typically water-soluble and easily removed. |
Experimental Protocols
Protocol 1: General Reaction for Controlled Mono-Alkylation
-
Preparation: Dry all glassware thoroughly. Ensure all solvents are anhydrous and buffers are freshly prepared and filtered.
-
Reactant Setup: In the main reaction vessel, dissolve the target nucleophile (1.0 eq.) in the appropriate inert solvent (see Table 1) under an inert atmosphere (Nitrogen or Argon). Cool the vessel to the desired temperature (e.g., 0 °C).
-
Alkylating Agent Setup: In a separate, dry glass syringe, prepare a solution of the trifunctional alkylating agent (0.8 eq.) in the same inert solvent.
-
Slow Addition: Place the syringe in a syringe pump and set a slow addition rate (e.g., 0.1 eq. per hour). Insert the needle through a septum into the main reaction vessel.
-
Reaction: Begin the slow addition. Monitor the reaction progress periodically by taking small aliquots for analysis (e.g., LC-MS) to track the formation of the mono-adduct and identify the point of maximum yield.
-
Quenching: Once the optimal point is reached, stop the addition and add an excess (e.g., 5-10 eq. relative to the alkylating agent) of a suitable scavenger (see Table 2). Allow the quenching reaction to proceed for 30-60 minutes.
-
Work-up: Proceed with your standard purification protocol (e.g., chromatography, extraction, precipitation).
Diagram: Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a trifunctional agent more difficult to control than a bifunctional one? A: The complexity increases exponentially. With a bifunctional agent, the primary side reaction is dimerization or cyclization. With a trifunctional agent, you have the possibility of forming dimers, trimers, and eventually complex, insoluble cross-linked networks. Each successful alkylation still leaves two reactive sites on the molecule, making it statistically more likely to react again.
Q2: Can I use computational modeling to predict side reactions? A: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can help predict the relative activation energies for reactions at different nucleophilic sites on your target, as well as reactions with solvent molecules. This can provide valuable guidance for selecting reaction conditions before you even enter the lab.
Q3: What analytical method is best for monitoring these reactions? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique. It allows you to separate the components of your reaction mixture (reactant, mono-adduct, di-adduct, tri-adduct, etc.) by chromatography and simultaneously identify them by their mass-to-charge ratio. This provides a clear picture of product distribution over time, which is essential for determining the optimal reaction endpoint before quenching.
Q4: Are there "safer" or more controllable alternatives to highly reactive trifunctional agents? A: Yes, the field is moving towards agents with activatable or "cassetted" reactivity. These molecules are designed to be inert until a specific stimulus (e.g., change in pH, addition of a catalyst, exposure to light) activates their alkylating functions. This allows for much greater temporal and spatial control over the reaction, significantly reducing off-target side reactions. Strategies like antibody-directed enzyme prodrug therapy (ADEPT) are clinical examples of this principle.[9]
Diagram: Reaction Optimization Workflow
This diagram outlines a systematic approach to refining your experimental parameters.
Caption: A systematic workflow for optimizing reaction conditions.
References
-
Colvin, M. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. Available from: [Link]
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Gerson, S. L., Bulgar, A. D., Weeks, L. D., & Chabner, B. A. (2016, May 27). Alkylating Agents. Oncohema Key. Available from: [Link]
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(n.d.). Clinical and High-Dose Alkylating Agents. Available from: [Link]
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Dr.Oracle. (2025, November 23). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. Available from: [Link]
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BioPharma Notes. (2020, December 27). Alkylating agents. Available from: [Link]
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(2016, June 18). Alkylating Agents. Oncohema Key. Available from: [Link]
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Weide, N., & Sewald, N. (n.d.). Alkylating anticancer agents and their relations to microRNAs. PMC - NIH. Available from: [Link]
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(n.d.). Medical Pharmacology: Cancer Chemotherapy. Available from: [Link]
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Liv Hospital. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Available from: [Link]
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(2015, March 10). Alkylating Agents. LiverTox - NCBI Bookshelf - NIH. Available from: [Link]
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Oprescu, A., Griffin, J., & Sieber, S. (2025, December 2). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. PMC - NIH. Available from: [Link]
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ResearchGate. (2025, August 10). Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions. Available from: [Link]
-
Research and Reviews. (2023, June 2). Exploring the Significance of Stoichiometry in Chemistry and its Practical Applications. Available from: [Link]
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Trafton, A. (2013, April 4). How to minimize the side effects of cancer treatment. MIT News. Available from: [Link]
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ResearchGate. (2025, April). Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. Available from: [Link]
-
UEN Digital Press with Pressbooks. (n.d.). Reaction Stoichiometry – Introductory Chemistry. Available from: [Link]
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ResearchGate. (2024, October 11). Impact of Secondary Reaction Products from Radical Scavengers on the Degradation of Organic Pollutants in Alkaline Media?. Available from: [Link]
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ResearchGate. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Available from: [Link]
-
Chemistry For Everyone. (2025, November 8). How Do We Use Stoichiometry To Quantify Chemical Reactions?. Available from: [Link]
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Fernández-Gil, B., et al. (2022, March 23). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. PMC - NIH. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Stoichiometry and Balancing Reactions. Available from: [Link]
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ResearchGate. (n.d.). Case Study: Metabolism and Reactions of Alkylating Agents in Cancer Therapy. Available from: [Link]
-
PubMed. (2020, July 21). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. Available from: [Link]
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Technical Support Center: Workup Procedures to Avoid Emulsion Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of emulsion formation during reaction workups. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab. An emulsion that won't break can lead to significant product loss and frustrating delays. Understanding the "why" behind these techniques is crucial for effective troubleshooting and prevention.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have about emulsions.
Q1: What exactly is an emulsion and why does it form during my workup?
A: An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1][2] In a typical organic chemistry workup, you have an aqueous phase and an organic phase. When you shake the separatory funnel, you are applying energy to break down one liquid into tiny droplets that get dispersed throughout the other. An emulsion forms when these droplets don't coalesce back into a separate layer.[2]
The primary reason for this stability is the presence of "emulsifying agents" at the interface between the droplets and the surrounding liquid.[2] These agents can be:
-
Surfactant-like byproducts: Your reaction may produce molecules with both polar (water-loving) and nonpolar (oil-loving) regions. These molecules, such as phospholipids, free fatty acids, or even some salts of organic acids/bases, naturally congregate at the oil-water interface, lowering the interfacial tension and stabilizing the dispersed droplets.[3][4][5]
-
Finely divided solids: Insoluble particulate matter, such as inorganic salts or certain catalysts, can physically coat the surface of the droplets, preventing them from merging.[6][7]
-
High viscosity: A thick, viscous solution can physically hinder the movement and coalescence of droplets.
Q2: Are some organic solvents more prone to forming emulsions than others?
A: Yes, the choice of solvent is a critical factor. Chlorinated solvents like dichloromethane (DCM) and chloroform are notoriously prone to forming emulsions, especially when extracting from basic aqueous solutions.[6][8] This is partly due to their density being close to that of water, which can slow down gravitational separation. Solvents that are partially miscible with water, like tetrahydrofuran (THF), can also contribute to emulsion formation by blurring the boundary between the two phases.[9]
Q3: Is it better to prevent an emulsion or to break one after it has formed?
A: Prevention is always the superior strategy.[3][10] Breaking an emulsion can be time-consuming and may require adding substances that could complicate your purification later. By anticipating the potential for emulsion formation, you can modify your workup procedure from the outset to avoid the problem altogether.
Q4: What is the first thing I should do when an emulsion appears?
A: The simplest and often surprisingly effective first step is patience .[11][12] Allow the separatory funnel to stand undisturbed for 10-30 minutes.[11][12] Sometimes, the droplets will coalesce on their own without any further intervention. Gentle swirling or tapping of the funnel can also encourage the layers to separate.[3][13]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions for specific emulsion-related problems.
Problem 1: A persistent emulsion formed during a standard aqueous extraction.
Root Cause Analysis: This is the most common scenario. The stability of the emulsion is likely due to surfactant-like molecules or fine particulates generated during the reaction. The key is to disrupt the stabilizing layer at the oil-water interface.
Solution Workflow: A Step-by-Step Guide to Breaking Emulsions
If patience and gentle swirling have failed, proceed through the following techniques sequentially.
Step 1: Increase the Ionic Strength of the Aqueous Phase ("Salting Out")
-
What to do: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently swirl to dissolve.[3][11][14]
-
Why it works: Adding salt dramatically increases the ionic strength and polarity of the aqueous layer.[10][14] This makes the organic components less soluble in the water phase, forcing them into the organic layer and disrupting the emulsion.[14] The salt ions also interact with water molecules, effectively "dehydrating" the surfactant-like molecules at the interface, which reduces their ability to stabilize the emulsion.[15]
Step 2: Adjust the pH
-
What to do: Cautiously add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) to the separatory funnel.[9] Monitor the pH of the aqueous layer.
-
Why it works: Many emulsifying agents are acidic or basic. Changing the pH can protonate or deprotonate these molecules, altering their solubility.[16][17][18] For example, if a carboxylic acid byproduct is acting as a surfactant, adding a base will convert it to a more water-soluble carboxylate salt, causing it to leave the interface and enter the aqueous phase, thereby breaking the emulsion.[13]
Step 3: Filtration through a Filter Aid
-
What to do: If you suspect finely divided solids are the culprit, filter the entire emulsified mixture through a pad of a filter aid like Celite®.[6][11]
-
Why it works: Celite is a porous, inert material that acts as a physical barrier, trapping the fine particulates that are stabilizing the emulsion.[6] Once these solids are removed, the liquid droplets can coalesce.
Step 4: Mechanical and Physical Methods
-
Gentle Stirring: Use a glass rod to gently stir the emulsion at the interface. This can mechanically force droplets to merge.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to physically force the separation of the denser and lighter phases.[12]
-
Temperature Change: Gently warming the mixture can sometimes help by reducing the viscosity of the liquids. Conversely, cooling or even freezing the aqueous layer can also break an emulsion by forming ice crystals that physically disrupt the droplets.[7]
Step 5: Solvent Addition
-
What to do: Add a small amount of a different solvent. For example, a few drops of ethanol or methanol can sometimes break an emulsion.[8][9]
-
Why it works: Adding a solvent that is miscible with one of the phases can change the overall polarity and solvency properties of the system, destabilizing the emulsifying agent.[3][10]
Problem 2: My reaction was in a water-miscible solvent (like THF or ethanol) and now I have one homogenous phase or a severe emulsion after adding water.
Root Cause Analysis: The presence of a water-miscible organic solvent increases the mutual solubility of the aqueous and organic layers, making a clean separation difficult or impossible.[8][9]
Preventative Protocol:
-
Solvent Removal: Before beginning the aqueous workup, remove the water-miscible solvent (e.g., THF, ethanol, acetonitrile) using a rotary evaporator.[9][11]
-
Redissolution: Dissolve the resulting crude residue in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.
-
Proceed with Extraction: You can now proceed with the standard aqueous extraction, which will have a much lower chance of forming an emulsion.[11]
Problem 3: I am performing an acid-base extraction to separate neutral, acidic, and basic compounds, and an emulsion forms after adding acid or base.
Root Cause Analysis: The process of neutralizing or forming the salt of your compound of interest can sometimes produce a fine precipitate of the salt itself. This solid material can act as an effective emulsifying agent. This is particularly common when extracting from strongly basic solutions.[8]
Troubleshooting Protocol:
-
Dilution: Try diluting the entire mixture with more of both the organic solvent and water. This can sometimes dissolve the precipitated salt and break the emulsion.[11]
-
Salting Out: Add solid NaCl or brine as described in Problem 1, Solution 1. This is often very effective in these cases.[11]
-
Filtration: Filter the mixture through Celite® to remove the suspended solid salt particles.[6]
Part 3: Data & Visualizations
Table 1: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Best For | Potential Downsides |
| Patience/Gentle Swirling | Allows for gravitational separation over time. | Mild, unstable emulsions. | Time-consuming; ineffective for stable emulsions. |
| Salting Out (Brine/NaCl) | Increases ionic strength of the aqueous phase, reducing organic solubility.[14][15] | General purpose, highly effective for many emulsion types. | May increase the salt content of your crude product. |
| pH Adjustment | Alters the solubility of acidic/basic emulsifying agents.[16][17] | Emulsions stabilized by acidic or basic byproducts. | Risk of degrading pH-sensitive products. |
| Filtration (Celite®) | Physically removes solid particles that stabilize the interface.[6] | Emulsions caused by fine precipitates or particulates. | Can be slow; potential for product to adsorb to the filter aid. |
| Centrifugation | Applies g-force to accelerate phase separation.[12] | Small-volume, stubborn emulsions. | Requires access to a centrifuge; limited by sample volume. |
| Solvent Addition (e.g., Ethanol) | Changes the polarity of the system to destabilize the emulsion.[3][8] | When other methods fail. | Adds another solvent that must be removed later. |
Workflow Diagram: Decision Tree for Emulsion Management
This diagram outlines a logical progression of steps to take when you encounter an emulsion during your workup.
Caption: A decision-making workflow for troubleshooting emulsions.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
-
The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods - MDPI.
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Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube.
-
Problems with extractions - Chemistry Teaching Labs - University of York.
-
Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester.
-
(PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - ResearchGate.
-
How Interfacial Tension Helps Evaluate Emulsifications - Scientific Gear.
-
Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate.
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Interfacial tension: Significance and symbolism.
-
Technical Support Center: Preventing Emulsion Formation in TMG Reaction Workups - Benchchem.
-
Full article: A Study on the Effects of Interfacial Tension on Emulsion Formation for SP Binary Flooding - Taylor & Francis Online.
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Enhancing Extractions by Salting Out | LCGC International.
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Studies on the Interfacial tension and surface tension of oil /water emulsion. - SciSpace.
-
Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion.
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM.
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Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
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Breaking emulsions : r/chemistry - Reddit.
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Phase-transfer catalyst - Wikipedia.
-
Separate the Layers - Chemical Education Xchange.
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC - NIH.
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Emulsion Problem Encountered in Extractions - BrainKart.
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How To: Manage an Emulsion - Department of Chemistry : University of Rochester.
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US2734038A - Process for breaking emulsions formed in the neutralization - Google Patents.
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How does adding a salt (such as sodium chloride) help to break an emulsion? - ECHEMI.
-
Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant.
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How emulsions form and break? - Biolin Scientific.
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US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids - Google Patents.
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Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar.
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WO2015033281A1 - Phase transfer catalyst for breaking emulsions of oil in water - Google Patents.
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Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment.
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Phase transfer catalysis (PTC) - OperaChem.
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What Is Phase Transfer Catalysis? - Chemistry For Everyone - YouTube.
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- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Leitfaden zur Lösung von Problemen bei der Lösungsmittelauswahl: Maximierung des Reaktionserfolgs
<_content_type_ALWAYS_IN_GERMAN_NEVER_TRANSLATE_TO_ENGLISH>
Herausgegeben vom technischen Supportzentrum für chemische Anwendungen
Willkommen beim technischen Supportzentrum. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, die bei ihren Experimenten auf Herausforderungen im Zusammenhang mit der Lösungsmittelauswahl stoßen. Als Ihr leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegenden wissenschaftlichen Prinzipien zur Verfügung zu stellen, um Sie bei der Behebung von Problemen und der Optimierung Ihrer Reaktionen zu unterstützen.
Einführung: Die entscheidende Rolle des Lösungsmittels
Die Wahl des Lösungsmittels ist eine der kritischsten Variablen in der chemischen Synthese und hat einen tiefgreifenden Einfluss auf Reaktionsgeschwindigkeit, Ausbeute und Selektivität.[1][2] Ein Lösungsmittel ist nicht nur ein inertes Medium, sondern ein aktiver Teilnehmer, der den Reaktionsverlauf beeinflussen kann, indem er Reaktanten, Zwischenprodukte und Übergangszustände unterschiedlich stabilisiert.[1][2][3] Das Verständnis der Wechselwirkungen zwischen Lösungsmittel und gelöstem Stoff ist der Schlüssel zur Lösung vieler häufiger experimenteller Probleme.
Dieser Leitfaden ist in zwei Hauptabschnitte gegliedert:
-
Häufig gestellte Fragen (FAQs): Behandelt grundlegende Fragen zu den Eigenschaften von Lösungsmitteln und ihrer allgemeinen Auswirkung auf Reaktionen.
-
Anleitungen zur Fehlerbehebung: Bietet einen strukturierten Ansatz zur Lösung spezifischer Probleme, die während eines Experiments auftreten, wie z. B. geringe Ausbeuten oder unerwartete Produkte.
Teil 1: Häufig gestellte Fragen (FAQs)
F1: Was sind die wichtigsten Eigenschaften eines Lösungsmittels, die ich bei der Auswahl für meine Reaktion berücksichtigen sollte?
Die drei wichtigsten Eigenschaften, die es zu berücksichtigen gilt, sind Polarität , Protizität und die physikalischen Eigenschaften des Lösungsmittels wie sein Siedepunkt .[1]
-
Polarität: Dies ist vielleicht die wichtigste Eigenschaft. Polare Lösungsmittel stabilisieren geladene Spezies wie Ionen und polare Moleküle.[3][4] Die Polarität eines Lösungsmittels wird häufig durch seine Dielektrizitätskonstante quantifiziert. Lösungsmittel mit einer Dielektrizitätskonstante über 15 gelten im Allgemeinen als polar.[5][6]
-
Protizität: Dies bezieht sich auf die Fähigkeit eines Lösungsmittels, Wasserstoffbrückenbindungen zu bilden.
-
Protische Lösungsmittel haben ein Wasserstoffatom, das an ein elektronegatives Atom (typischerweise Sauerstoff oder Stickstoff) gebunden ist, wie z. B. Wasser (H₂O), Ethanol (CH₃CH₂OH) und Essigsäure (CH₃COOH).[7][8] Sie können Wasserstoffbrückenbindungen bilden und als Wasserstoffbrückenbindungsdonoren fungieren.
-
Aprotische Lösungsmittel können keine Wasserstoffbrückenbindungen bilden. Beispiele hierfür sind Aceton, Dimethylsulfoxid (DMSO) und Tetrahydrofuran (THF).[9]
-
-
Siedepunkt: Der Siedepunkt eines Lösungsmittels bestimmt den Temperaturbereich, in dem eine Reaktion durchgeführt werden kann.[1] Für Reaktionen, die hohe Temperaturen erfordern, ist ein Lösungsmittel mit hohem Siedepunkt erforderlich, um einen übermäßigen Druckaufbau zu verhindern.[10]
F2: Wie beeinflusst die Polarität des Lösungsmittels die Reaktionsgeschwindigkeit?
Die Polarität des Lösungsmittels beeinflusst die Reaktionsgeschwindigkeit, indem sie den Übergangszustand im Verhältnis zu den Ausgangsmaterialien unterschiedlich stabilisiert.[2]
-
Reaktionen mit geladenen Übergangszuständen: Wenn der Übergangszustand geladener oder polarer ist als die Reaktanten, stabilisiert ein polares Lösungsmittel den Übergangszustand stärker, senkt die Aktivierungsenergie und beschleunigt die Reaktion.[1][2][3]
-
Reaktionen mit weniger geladenen Übergangszuständen: Wenn der Übergangszustand weniger geladen ist als die Reaktanten, kann ein polares Lösungsmittel die Reaktanten stärker stabilisieren, was die Aktivierungsenergie erhöht und die Reaktion verlangsamt.[2]
Ein klassisches Beispiel ist der Vergleich von Sₙ1- und Sₙ2-Reaktionen:
-
Sₙ1-Reaktionen verlaufen über ein Carbokation-Zwischenprodukt, eine hochgradig geladene Spezies. Polare protische Lösungsmittel stabilisieren dieses Zwischenprodukt, was die Reaktionsgeschwindigkeit erheblich erhöht.[4][11][12][13][14]
-
Sₙ2-Reaktionen beinhalten einen konzertierten Mechanismus, bei dem ein Nukleophil ein Substrat angreift. Polare aprotische Lösungsmittel sind für Sₙ2-Reaktionen ideal, da sie das Nukleophil nicht durch Wasserstoffbrückenbindungen "einkäfigen" und seine Reaktivität erhalten.[9][13][15] Polare protische Lösungsmittel können die Nukleophilie durch Solvatisierung stark verringern, wodurch die Sₙ2-Reaktion verlangsamt wird.[2][4][13]
F3: Was ist der Unterschied zwischen protischen und aprotischen Lösungsmitteln und wann sollte ich das eine dem anderen vorziehen?
Die Hauptunterscheidung liegt in ihrer Fähigkeit, Wasserstoffbrückenbindungen zu bilden.[7]
-
Protische Lösungsmittel (z. B. Wasser, Alkohole) können Wasserstoffbrückenbindungen bilden.[7] Sie sind ausgezeichnet in der Solvatisierung von Kationen und Anionen. Sie sind besonders gut darin, Carbokation-Zwischenprodukte zu stabilisieren, was sie ideal für Sₙ1- und E1-Reaktionen macht.[8][12] Sie können jedoch starke Nukleophile durch Wasserstoffbrückenbindungen desaktivieren, was sie für Sₙ2-Reaktionen weniger geeignet macht.[9]
-
Aprotische Lösungsmittel (z. B. Aceton, DMSO, Acetonitril) können keine Wasserstoffbrückenbindungen bilden.[7][9] Sie solvatisieren Kationen gut, lassen Anionen (Nukleophile) aber relativ "nackt" und hochreaktiv.[7][16] Dies macht sie zur bevorzugten Wahl für Sₙ2- und E2-Reaktionen , die starke, ungehinderte Nukleophile erfordern.[8][13]
Tabelle 1: Gängige Lösungsmittel und ihre Eigenschaften
| Lösungsmittel | Chemische Formel | Siedepunkt (°C) | Dielektrizitätskonstante | Typ |
| Wasser | H₂O | 100 | 80.1 | Polar protisch |
| Methanol | CH₃OH | 65 | 32.7 | Polar protisch |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar protisch |
| Aceton | C₃H₆O | 56 | 20.7 | Polar aprotisch |
| Dimethylsulfoxid (DMSO) | C₂H₆OS | 189 | 46.7 | Polar aprotisch |
| Acetonitril | C₂H₃N | 82 | 37.5 | Polar aprotisch |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar aprotisch |
| Toluol | C₇H₈ | 111 | 2.4 | Unpolar |
| Hexan | C₆H₁₄ | 69 | 1.9 | Unpolar |
Teil 2: Anleitungen zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während eines Experiments auftreten können, und bietet einen systematischen Ansatz zur Lösung von Problemen im Zusammenhang mit der Lösungsmittelauswahl.
Problem 1: Geringe oder keine Reaktion (geringe Ausbeute)
Beobachtung: Nach der Reaktionszeit zeigt die Analyse (z. B. TLC, GC-MS, NMR) eine große Menge an nicht umgesetztem Ausgangsmaterial und eine sehr geringe Menge des gewünschten Produkts.
Mögliche lösungsmittelbedingte Ursachen und Lösungen:
-
Schlechte Löslichkeit der Reaktanten:
-
Warum es passiert: Reaktionen in Lösung erfordern, dass die Reaktanten miteinander in Kontakt kommen.[10] Wenn einer oder mehrere Reaktanten im gewählten Lösungsmittel unlöslich sind, ist die Reaktionsgeschwindigkeit extrem langsam.
-
Fehlerbehebung:
-
Protokoll zur Löslichkeitsprüfung: Testen Sie vor der Durchführung der Reaktion in großem Maßstab die Löslichkeit Ihrer Ausgangsmaterialien in kleinen Mengen verschiedener Lösungsmittel.
-
Lösungsmittelauswahl: Wählen Sie ein Lösungsmittel, das alle Reaktanten bei der Reaktionstemperatur löst.[21][22] Ziehen Sie eine Mischung von Lösungsmitteln in Betracht, wenn ein einzelnes Lösungsmittel nicht ausreicht.
-
Temperaturerhöhung: Wenn die Löslichkeit bei Raumtemperatur begrenzt ist, kann die Durchführung der Reaktion bei einer höheren Temperatur (unter Verwendung eines Lösungsmittels mit höherem Siedepunkt) die Löslichkeit und die Reaktionsgeschwindigkeit verbessern.[10]
-
-
-
Falsche Polarität oder Protizität des Lösungsmittels:
-
Warum es passiert: Wie in den FAQs erläutert, kann die falsche Art von Lösungsmittel den Reaktionsmechanismus behindern. Beispielsweise verlangsamt die Verwendung eines polaren protischen Lösungsmittels für eine Sₙ2-Reaktion die Reaktion, indem das Nukleophil desaktiviert wird.[2]
-
Fehlerbehebung:
-
Überprüfen Sie den Mechanismus: Verstehen Sie den wahrscheinlichen Mechanismus Ihrer Reaktion. Erfordert er die Stabilisierung von Ionen (bevorzugt polare Lösungsmittel) oder ein starkes, ungelöstes Nukleophil (bevorzugt polar aprotische Lösungsmittel)?
-
Lösungsmittelscreening: Führen Sie die Reaktion in kleinem Maßstab in einer Reihe von Lösungsmitteln mit unterschiedlichen Polaritäten und Protizitäten durch (z. B. Toluol, THF, Acetonitril, Ethanol), um das optimale Medium zu identifizieren.[23]
-
-
Abbildung 1: Workflow zur Fehlerbehebung bei geringer Reaktionsausbeute.
Problem 2: Bildung unerwarteter Nebenprodukte (geringe Selektivität)
Beobachtung: Die Reaktion liefert eine Mischung von Produkten, einschließlich Isomeren (Regio- oder Stereoisomere) oder Produkten, die aus konkurrierenden Reaktionswegen resultieren (z. B. Eliminierung vs. Substitution).
Mögliche lösungsmittelbedingte Ursachen und Lösungen:
-
Lösungsmittel beeinflusst die Chemoselektivität:
-
Warum es passiert: Ein Lösungsmittel kann die Reaktivität verschiedener funktioneller Gruppen in einem Molekül selektiv verstärken oder unterdrücken.
-
Fehlerbehebung: Die Änderung der Polarität des Lösungsmittels kann das Ergebnis verändern. In einigen Fällen können unpolare Lösungsmittel die Reaktivität einer funktionellen Gruppe gegenüber einer anderen begünstigen, indem sie die Wechselwirkungen mit dem Lösungsmittel minimieren.
-
-
Lösungsmittel steuert die Regio- und Stereoselektivität:
-
Warum es passiert: Lösungsmittelmoleküle können an der Solvatisierung von Übergangszuständen beteiligt sein und einen von mehreren möglichen Wegen sterisch oder elektronisch begünstigen.[24] Die dynamische Wechselwirkung zwischen Lösungsmittel und gelöstem Stoff kann einen entscheidenden Einfluss auf das Ergebnis stereodivergenter Transformationen haben.[24]
-
Fehlerbehebung:
-
Ändern Sie die Polarität des Lösungsmittels: Der Wechsel von einem unpolaren zu einem polaren Lösungsmittel (oder umgekehrt) kann die relativen Energien der verschiedenen Übergangszustände verändern und ein Isomer gegenüber einem anderen begünstigen.
-
Betrachten Sie Wasserstoffbrückenbindungen: In Reaktionen, bei denen Wasserstoffbrückenbindungen den Übergangszustand lenken können, kann der Wechsel zwischen protischen und aprotischen Lösungsmitteln die Stereoselektivität dramatisch beeinflussen.[25]
-
-
-
Lösungsmittel fördert konkurrierende Wege (z. B. Sₙ1/Sₙ2 vs. E1/E2):
-
Warum es passiert: Das klassische Beispiel sind Nukleophile Substitutions- und Eliminierungsreaktionen. Polare protische Lösungsmittel begünstigen Sₙ1/E1-Wege, da sie Carbokation-Zwischenprodukte stabilisieren.[8][13][16] Polare aprotische Lösungsmittel begünstigen Sₙ2/E2-Wege, da sie die Stärke des Nukleophils/der Base erhöhen.[8][13][16]
-
Fehlerbehebung:
-
Um Sₙ2/E2 zu begünstigen: Verwenden Sie ein polares aprotisches Lösungsmittel wie DMSO oder DMF.
-
Um Sₙ1/E1 zu begünstigen: Verwenden Sie ein polares protisches Lösungsmittel wie Ethanol oder Wasser.
-
-
Abbildung 2: Logischer Fluss zur Behebung von Selektivitätsproblemen.
Experimentelles Protokoll: Lösungsmittelscreening für die Reaktionsoptimierung
Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf für das systematische Screening von Lösungsmitteln zur Optimierung einer neuen oder leistungsschwachen Reaktion.
Ziel: Identifizierung eines Lösungsmittels, das die Reaktionsausbeute und/oder -selektivität maximiert.
Materialien:
-
Reaktanten und Reagenzien
-
Eine Auswahl von trockenen Lösungsmitteln mit unterschiedlichen Eigenschaften (z. B. Toluol, THF, DCM, Acetonitril, DMF, Ethanol, Wasser)
-
Reaktionsgefäße (z. B. Vials, kleine Rundkolben)
-
Rührplatte und Rührfische
-
Temperaturregelung (Heizblock oder Eisbad)
-
Analytische Instrumente (TLC, GC-MS oder LC-MS)
Verfahren:
-
Einrichtung: Richten Sie eine Reihe identischer Reaktionen in separaten Gefäßen ein. Stellen Sie sicher, dass jedes Gefäß die gleiche Menge an Reaktanten und Reagenzien enthält.
-
Lösungsmittelzugabe: Geben Sie zu jedem Gefäß ein anderes Lösungsmittel. Halten Sie die Konzentration der Reaktanten in allen Reaktionen konstant.
-
Reaktionsbedingungen: Führen Sie alle Reaktionen unter den gleichen Bedingungen (Temperatur, Zeit, Atmosphäre) durch.
-
Überwachung: Überwachen Sie den Fortschritt jeder Reaktion zu festgelegten Zeitpunkten mit einer geeigneten analytischen Technik (z. B. TLC).
-
Analyse: Nach Abschluss der Reaktion (oder nach einer festgelegten Zeit) entnehmen Sie jeder Reaktion eine Probe und analysieren Sie die Produktausbeute und die Bildung von Nebenprodukten.
-
Auswertung: Vergleichen Sie die Ergebnisse der verschiedenen Lösungsmittel, um das leistungsstärkste zu ermitteln. Das "beste" Lösungsmittel ist dasjenige, das die höchste Ausbeute des gewünschten Produkts mit den wenigsten Verunreinigungen liefert.
-
Optimierung (optional): Sobald ein optimales Lösungsmittel identifiziert ist, können weitere Optimierungen (Temperatur, Konzentration) in diesem Lösungsmittel durchgeführt werden.
Fazit
Die Auswahl des Lösungsmittels ist ein wirkungsvolles Werkzeug zur Steuerung des Reaktionsergebnisses. Ein methodischer Ansatz zur Fehlerbehebung, der auf einem soliden Verständnis der Prinzipien der Lösungsmittelwirkung beruht, kann viele häufige experimentelle Hürden überwinden. Dieser Leitfaden soll als Ausgangspunkt für Ihre Untersuchungen dienen. Denken Sie daran, dass jede Reaktion einzigartig ist und empirisches Screening oft der Schlüssel zum Erfolg ist.
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Technical Support Center: Navigating Scale-Up Synthesis with 1,3-Dichloro-2-(chloromethyl)propane
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 1,3-Dichloro-2-(chloromethyl)propane (CAS No. 66703-69-3).[1][2] This trifunctional electrophile is a versatile building block for constructing complex molecular architectures, particularly in the synthesis of polycyclic compounds and functionalized polymers.[3][4] However, its high reactivity presents unique challenges during scale-up, where issues of selectivity, thermal control, and purification can become critical.
This guide is structured to provide practical, field-proven insights into overcoming these challenges. We will move from foundational knowledge in our FAQ section to actionable, in-depth solutions in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a halogenated hydrocarbon featuring three primary alkyl chloride groups attached to a central quaternary carbon.[5] This structure makes it a potent trifunctional alkylating agent. Its primary use is as a precursor in complex organic syntheses to introduce a neopentyl core functionalized for further reactions. It is particularly valuable in creating sterically hindered structures and in the synthesis of unique polycyclic systems like [1.1.1]propellanes.[3][4]
Q2: What are the most critical safety precautions when handling this reagent?
A: This compound is an irritant and should be handled with care. The primary safety concerns are:
-
Irritation: Causes skin and serious eye irritation.[6]
-
Respiratory Effects: May cause respiratory irritation.
-
Handling: Always work in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
Q3: What type of reaction is most common with this reagent, and what mechanism does it follow?
A: The most common reactions involve nucleophilic substitution, where a nucleophile displaces one or more of the chloride leaving groups. Given that all three chloro groups are on primary carbons, the reaction overwhelmingly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism .[9][10][11] This is crucial for scale-up because SN2 reactions are sensitive to steric hindrance and the strength of the nucleophile, which directly impacts reaction rates and potential side reactions.[9][12]
Q4: Can elimination (E2) reactions be a problem?
A: While the alkyl halides are primary, which typically disfavors elimination, the use of strong, sterically hindered bases can promote the E2 pathway, leading to alkene byproducts.[11][12] However, for this specific substrate, intramolecular substitution or multiple intermolecular substitutions are far more common challenges than elimination. The key is to control the stoichiometry and base strength carefully.
Scale-Up Troubleshooting Guide
This section addresses specific problems encountered when transitioning from bench-scale to larger-scale synthesis.
Problem 1: Low or Inconsistent Yield of the Monosubstituted Product
Scaling up often leads to a frustrating drop in the yield of the desired single-substitution product. This is typically due to the statistical nature of the reaction and challenges in maintaining homogeneity.
Causality Analysis: With three reactive sites, the initial product of monosubstitution is often more reactive (or equally reactive) than the starting nucleophile, leading to rapid formation of di- and tri-substituted byproducts. On a small scale, rapid addition and efficient mixing can sometimes favor the mono-adduct, but on a larger scale, localized concentration gradients become a major issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low monosubstitution yield.
Solutions & Protocols:
-
Control Stoichiometry with Reagent Addition:
-
Principle: To favor monosubstitution, the reaction must be run with the trifunctional halide in excess at all times. This is achieved by slowly adding the nucleophile to a solution of this compound.
-
Protocol: Controlled Addition Setup
-
Set up a jacketed reactor with overhead stirring and a temperature probe.
-
Charge the reactor with this compound (e.g., 1.5-2.0 equivalents) and a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).[12]
-
Dissolve the nucleophile (1.0 equivalent) and, if required, a non-nucleophilic base (e.g., K₂CO₃, NaH) in a separate vessel with the same solvent.
-
Using a syringe pump or a pressure-equalizing dropping funnel, add the nucleophile solution to the reactor over several hours (e.g., 2-4 hours for a 1L scale).
-
Maintain a constant temperature throughout the addition.
-
-
-
Optimize Mixing and Temperature:
-
Principle: Inefficient mixing creates "hot spots" where the local concentration of the nucleophile is high, promoting multiple substitutions. Effective heat dissipation is crucial as these alkylation reactions are often exothermic.[10]
-
Actionable Advice:
-
Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine) to ensure full vessel mixing.
-
Baffles: For reactors larger than 5L, consider adding baffles to prevent vortexing and improve top-to-bottom turnover.
-
Cooling: Ensure the cooling capacity of your system can handle the total heat output of the reaction. Perform a small-scale calorimetric study if possible to predict the thermal profile upon scale-up.
-
-
Problem 2: Formation of Intractable Impurities and Purification Headaches
As you scale, byproducts that were minor annoyances at the bench become major purification obstacles, often co-eluting with the desired product.
Causality Analysis: The primary impurities arise from di- and tri-substitution, as discussed above. Another common byproduct is the bis-ether formed from the reaction of the nucleophile with a common solvent like THF under acidic conditions or with other electrophilic impurities.
Solutions & Protocols:
-
Solvent Selection is Critical:
-
Principle: The choice of solvent can dramatically influence reaction selectivity.[13] A good solvent must fully dissolve all reactants and be inert under the reaction conditions.
-
Recommended Solvents: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.[12]
-
Solvents to Avoid: Protic solvents (water, alcohols) can compete as nucleophiles. Ethereal solvents like THF can be cleaved by strong acids or bases at elevated temperatures.
-
-
Strategic Work-up and Purification:
-
Principle: Design a work-up procedure that removes byproducts based on their chemical properties (acid/base character, polarity).
-
Protocol: Optimized Work-up
-
Quenching: Once the reaction is complete (monitored by GC or TLC), cool the mixture and quench by slowly adding water or a saturated NH₄Cl solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washes:
-
Wash the combined organic layers with water to remove the bulk of the high-polarity solvent (e.g., DMF, DMSO).
-
Follow with a brine wash to break any emulsions and further dry the organic layer.[12]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: For non-volatile products, column chromatography is often necessary. For volatile compounds, vacuum distillation may be effective, but care must be taken if boiling points are close.[10]
-
-
Quantitative Data Summary Table:
| Parameter | Bench Scale (1 mmol) | Pilot Scale (1 mol) - Problematic | Pilot Scale (1 mol) - Optimized | Rationale |
| Reagent Ratio | 1.2 eq. Halide / 1.0 eq. Nu⁻ | 1.2 eq. Halide / 1.0 eq. Nu⁻ | 2.0 eq. Halide / 1.0 eq. Nu⁻ | Statistical control to favor monosubstitution. |
| Addition Method | Bolus addition of Nu⁻ | Bolus addition of Nu⁻ | Slow addition of Nu⁻ over 2h | Avoids localized high concentrations of the nucleophile. |
| Solvent | THF | DMF | Acetonitrile | Acetonitrile is often easier to remove during work-up than DMF/DMSO. |
| Temperature | 25 °C | 25-50 °C (exotherm) | 20 °C (controlled) | Prevents side reactions and ensures predictable kinetics. |
| Typical Yield (Mono) | 75% | 35% | 70-80% | Optimization directly impacts yield and purity. |
Problem 3: Reaction Stalls or Fails to Reach Completion
A common scale-up issue is a reaction that works perfectly on a small scale but stalls at ~50-60% conversion in a larger reactor.
Causality Analysis: This is often linked to the quality and delivery of the base or the presence of inhibitors like water. On a larger scale, incomplete drying of reagents or solvents introduces more significant amounts of water, which can consume the base or react with the electrophile.
Troubleshooting Workflow:
Caption: Diagnostic workflow for stalled reactions.
Solutions:
-
Ensure Anhydrous Conditions:
-
Principle: Strong bases like sodium hydride (NaH) react violently with water. Carbonate bases can become deactivated. Water can also hydrolyze the alkyl chloride.[14]
-
Actionable Advice:
-
Use anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Dry solid reagents (e.g., K₂CO₃) in an oven before use.
-
Assemble the reactor under an inert atmosphere (Nitrogen or Argon) and maintain it throughout the reaction.[12]
-
-
-
Address Base Heterogeneity:
-
Principle: Solid bases like K₂CO₃ have low solubility in many organic solvents. The reaction rate is then limited by the surface area of the solid. While this is manageable on a small scale with vigorous stirring, it becomes a major kinetic bottleneck on a large scale.
-
Actionable Advice:
-
Finer Powder: Grind the base to a fine powder to increase its surface area.
-
Phase Transfer Catalyst (PTC): For heterogeneous reactions, add a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6. The PTC transports the anionic nucleophile or carbonate into the organic phase, dramatically accelerating the reaction.
-
-
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1,3-Dichloro-2-(chloromethyl)propane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical safety assessment, the precise and accurate quantification of impurities and reaction byproducts is paramount. 1,3-Dichloro-2-(chloromethyl)propane, a halogenated hydrocarbon, represents a class of compounds for which rigorous analytical monitoring is crucial. This guide provides a comprehensive comparison of potential analytical methodologies for the validation of this compound analysis, leveraging established protocols for structurally similar compounds to ensure scientific integrity and practical applicability.
Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of procedural steps. It delves into the rationale behind methodological choices, offering a self-validating framework for researchers to develop and implement robust analytical procedures. All recommendations are grounded in authoritative international guidelines to ensure regulatory compliance and data of the highest caliber.
The Analytical Challenge: Quantifying this compound
The inherent volatility and chemical properties of halogenated hydrocarbons like this compound present unique analytical challenges. The choice of analytical technique is critical and is often dictated by the sample matrix, required sensitivity, and the presence of interfering substances. Gas Chromatography (GC) is frequently the technique of choice for such analytes due to its high resolving power for volatile compounds. High-Performance Liquid Chromatography (HPLC) may also be considered, particularly when derivatization is employed to enhance detection.
This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for its sensitivity and specificity, while also exploring the potential of HPLC as a viable alternative. Due to a notable scarcity of specific validated methods for this compound in publicly available literature, this guide will utilize data and protocols for the closely related and well-documented analyte, 1,3-dichloro-2-propanol (1,3-DCP), as a scientifically sound surrogate for establishing and validating an analytical method.[1] The structural similarities between these molecules allow for the adaptation of analytical conditions and validation parameters with a high degree of confidence.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique hinges on a balance of performance characteristics. Below is a comparative summary of GC-MS and a potential HPLC method for the analysis of small chlorinated hydrocarbons, based on data from related compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Dichloropropanols | High-Performance Liquid Chromatography (HPLC) (Conceptual) |
| Linearity (R²) | > 0.999 | Expected to be > 0.995 with appropriate derivatization and detection |
| Accuracy (% Recovery) | 91 - 105%[2] | Expected to be within 90-110% |
| Precision (%RSD) | 1.9 - 10%[2] | Expected to be < 15% |
| Limit of Detection (LOD) | 0.3 - 3.2 ng/mL[2] | Dependent on derivatization agent and detector |
| Limit of Quantification (LOQ) | 0.1 µg/L (in water)[2][3][4] | Dependent on derivatization agent and detector |
Causality Behind Method Selection:
-
GC-MS is the preferred method due to the volatile nature of this compound. The mass spectrometer provides an additional layer of specificity, which is crucial for unambiguous peak identification, especially in complex matrices.
-
HPLC is generally less suitable for such volatile, non-chromophoric compounds. However, with pre-column derivatization to introduce a UV-absorbing or fluorescent tag, HPLC can become a viable option, particularly if GC instrumentation is unavailable or if the sample matrix is incompatible with GC analysis.
Experimental Protocols and Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following protocols are based on established methods for 1,3-DCP and are presented as a robust starting point for validating a method for this compound.
Diagram: Analytical Method Validation Workflow
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A Comparative Guide to the NMR Spectral Analysis of 1,3-Dichloro-2-(chloromethyl)propane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of halogenated organic molecules is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular architecture. This guide provides a detailed comparative analysis of the NMR spectra of 1,3-dichloro-2-(chloromethyl)propane and its derivatives, grounded in experimental data and theoretical principles. As Senior Application Scientists, we aim to blend technical accuracy with practical, field-proven insights to facilitate your research.
The Structural Significance of this compound and its Derivatives
This compound[1] serves as a foundational structure for understanding the impact of substitution on the NMR spectra of polyhalogenated alkanes. Its derivatives, such as 1,3-dichloro-2-(chloromethyl)-2-methylpropane[2] and 1,3-dichloro-2-methylpropane, offer a platform to study the effects of alkyl substitution on chemical shifts and coupling constants. The inherent symmetry and the presence of multiple electronegative chlorine atoms in these molecules create unique and informative NMR spectral patterns.
Core Principles in the NMR Analysis of Halogenated Propanes
The interpretation of the NMR spectra of these compounds hinges on several key principles:
-
Electronegativity: The highly electronegative chlorine atoms induce a significant downfield shift (deshielding) of adjacent protons and carbons. This effect diminishes with increasing distance from the halogen.
-
Molecular Symmetry: The symmetry of the molecule dictates the number of unique NMR signals. Symmetrical molecules will exhibit fewer signals than their asymmetrical counterparts. For instance, the two chloromethyl groups in this compound are chemically equivalent due to a plane of symmetry.
-
Spin-Spin Coupling: The interaction between non-equivalent neighboring protons results in the splitting of NMR signals, providing valuable information about the connectivity of atoms. The multiplicity of a signal is governed by the n+1 rule.
Comparative ¹H and ¹³C NMR Spectral Analysis
A direct comparison of the NMR spectral data of this compound and its derivatives reveals the structural nuances of these molecules.
This compound: A Predicted Spectrum
While extensive searches of spectral databases did not yield experimental spectra for this compound, we can predict its ¹H and ¹³C NMR spectra based on the well-established principles of NMR spectroscopy and data from analogous compounds.
Predicted ¹H NMR Spectrum:
Due to the molecule's symmetry, we expect two signals:
-
A doublet corresponding to the four equivalent protons of the two -CH₂Cl groups. These protons are coupled to the single proton on the central carbon.
-
A quintet corresponding to the single proton of the -CH- group, which is coupled to the four protons of the two -CH₂Cl groups.
Predicted ¹³C NMR Spectrum:
We anticipate two signals in the ¹³C NMR spectrum:
-
A signal for the two equivalent carbons of the -CH₂Cl groups.
-
A signal for the central -CH- carbon.
1,3-Dichloro-2-(chloromethyl)-2-methylpropane
The introduction of a methyl group in 1,3-dichloro-2-(chloromethyl)-2-methylpropane[2][3] breaks the symmetry observed in the parent compound, leading to a more complex spectrum.
¹H NMR Spectrum:
-
The six protons of the three equivalent -CH₂Cl groups would likely appear as a singlet due to the absence of adjacent protons.
-
The three protons of the methyl group would also appear as a singlet.
¹³C NMR Spectrum:
-
A signal for the three equivalent carbons of the -CH₂Cl groups.
-
A signal for the quaternary carbon.
-
A signal for the methyl carbon.
1-Chloro-2-methylpropane
This derivative provides a simpler case study for understanding the influence of a single chlorine atom and a methyl group on the propane backbone.[4][5]
¹H NMR Spectrum:
The spectrum of 1-chloro-2-methylpropane typically shows three distinct signals with an integration ratio of 6:1:2[4]:
-
A doublet for the six equivalent protons of the two methyl groups.
-
A multiplet (nonet) for the single proton of the -CH- group.
-
A doublet for the two protons of the -CH₂Cl group.
¹³C NMR Spectrum:
The ¹³C NMR spectrum of 1-chloro-2-methylpropane exhibits three signals corresponding to the three distinct carbon environments[5].
Data Summary Table
| Compound | Predicted/Observed ¹H Signals | Predicted/Observed ¹³C Signals | Key Features |
| This compound | 2 (Doublet, Quintet) | 2 | Symmetrical structure leading to fewer signals. |
| 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | 2 (Singlets) | 3 | Loss of symmetry with the addition of a methyl group. |
| 1-Chloro-2-methylpropane | 3 (Doublet, Multiplet, Doublet) | 3 | Asymmetrical structure with distinct signals for each proton and carbon environment.[4][5] |
| 1,3-Dichloro-2-propanol | 3 | 2 | Presence of a hydroxyl group influences chemical shifts.[6][7] |
Experimental Protocols
Standard NMR Sample Preparation
A robust and reproducible NMR sample preparation protocol is fundamental to acquiring high-quality data.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Micropipette
-
Vortex mixer
-
Filter (e.g., cotton plug in a Pasteur pipette)
Procedure:
-
Sample Weighing: Accurately weigh 5-20 mg of the solid compound or measure 10-30 µL of the liquid compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts[8].
-
Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Visualizing the Logic: NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of the target compounds.
Caption: Workflow for NMR Spectral Analysis.
Advanced 2D NMR Techniques for Structural Confirmation
For molecules with complex or overlapping signals in 1D NMR spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Identifies proton-proton coupling correlations, revealing which protons are neighbors in the molecular structure.
-
HSQC: Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
Conclusion
The NMR spectral analysis of this compound and its derivatives provides a clear illustration of fundamental structure-spectra relationships. By systematically evaluating the number of signals, chemical shifts, and coupling patterns, researchers can confidently elucidate the structures of these and similar halogenated compounds. The combination of 1D and advanced 2D NMR techniques, coupled with rigorous sample preparation, forms a powerful methodology for precise molecular characterization in the fields of chemical synthesis and drug development.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136826, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. [Link]
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Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. [Link]
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Chegg. c. What is the structure of the molecule with the formula C4H7Cl3 and the followingH NMR data Splitting quartet singlet doublet Number of Hydrogens Chemical Shift (ppm) 4.6 2.1 1.3. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6503, Tris(hydroxymethyl)aminomethane. [Link]
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Doc Brown's Chemistry. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. [Link]
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Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting. [Link]
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LibreTexts. 2.2: Using NMR Spectra to Analyze Molecular Structure- The Proton Chemical Shift. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dichloro-2-(chloromethyl)propane
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-Dichloro-2-(chloromethyl)propane. Designed for researchers and analytical chemists, this document moves beyond a simple spectral interpretation to explore the mechanistic underpinnings of the fragmentation pathways. Furthermore, it offers a comparative perspective by contrasting the high-energy EI technique with softer ionization methods, providing a comprehensive framework for the structural elucidation and sensitive detection of this and similar polychlorinated compounds.
The Foundational Signature: Understanding Chlorine Isotope Patterns
A definitive feature in the mass spectrum of any chlorinated compound is the isotopic signature of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio.[1][2][3][4] This ratio is the bedrock of our analysis, as it imparts a predictable and recognizable pattern to the molecular ion and any fragment containing chlorine atoms.
-
One Chlorine Atom: Results in two peaks, M⁺ and M+2, with a relative intensity ratio of approximately 3:1.
-
Two Chlorine Atoms: Produces three peaks, M⁺, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.
-
Three Chlorine Atoms: As in our target molecule, this generates a distinctive cluster of four peaks: M⁺, M+2, M+4, and M+6, with an approximate intensity ratio of 27:27:9:1.
The presence of this unique four-peak cluster for any ion is a powerful diagnostic tool, immediately suggesting a fragment containing three chlorine atoms.
Electron Ionization (EI-MS) Fragmentation of this compound
Electron Ionization is a "hard" ionization technique, employing high-energy electrons (typically 70 eV) that induce significant fragmentation.[5] While this can sometimes lead to the absence of a molecular ion for less stable molecules, it provides a rich fingerprint of fragment ions that is invaluable for structural confirmation.[6][7] The fragmentation of this compound (C₄H₇Cl₃, MW: ~160 Da for ³⁵Cl isotopes) is governed by the cleavage of its weakest bonds and the formation of the most stable resulting cations.[8]
The primary fragmentation mechanisms include sigma bond cleavage (C-C and C-Cl bonds) and alpha-cleavage adjacent to a halogen.[5][9][10]
Molecular Ion (M⁺•): The molecular ion cluster is expected at m/z 160, 162, 164, and 166. The nominal mass of the parent molecule using the most abundant isotope, ³⁵Cl, is 160 Da. The visibility of this cluster may be low due to the molecule's propensity to fragment readily.
Major Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): This is a common initial fragmentation step for alkyl halides.[11][12] The cleavage of a C-Cl bond results in the formation of a secondary carbocation. This fragment, [C₄H₇Cl₂]⁺, will retain two chlorine atoms and thus exhibit a characteristic isotopic cluster.
-
Resulting Ion: m/z 125, 127, 129 (Ratio ~9:6:1).
-
-
Alpha-Cleavage - Loss of a Chloromethyl Radical (•CH₂Cl): This is a highly favorable pathway involving the cleavage of the C-C bond adjacent to the central carbon. This process expels a chloromethyl radical and leaves a stable cation containing two chlorine atoms.
-
Resulting Ion: m/z 111, 113, 115 (Ratio ~9:6:1).
-
-
Loss of Hydrogen Chloride (HCl): The molecule can also undergo rearrangement to eliminate a neutral HCl molecule. This results in a radical cation with two remaining chlorine atoms.
-
Resulting Ion: m/z 124, 126, 128 (Ratio ~9:6:1).
-
These primary fragments can undergo further dissociation, leading to smaller ions that still bear the isotopic signature of their remaining chlorine atoms, such as the loss of a second chlorine atom or another molecule of HCl.
Caption: Primary EI fragmentation pathways of this compound.
Data Summary: Predicted EI-MS Fragments
| m/z (using ³⁵Cl) | Proposed Ion Structure | Isotopic Cluster (m/z) | Expected Ratio | Mechanistic Origin |
| 160 | [C₄H₇Cl₃]⁺• | 160, 162, 164, 166 | 27:27:9:1 | Molecular Ion |
| 125 | [C₄H₇Cl₂]⁺ | 125, 127, 129 | 9:6:1 | Loss of •Cl |
| 124 | [C₄H₆Cl₂]⁺• | 124, 126, 128 | 9:6:1 | Loss of HCl |
| 111 | [C₃H₅Cl₂]⁺ | 111, 113, 115 | 9:6:1 | Loss of •CH₂Cl (Alpha-cleavage) |
| 89 | [C₄H₆Cl]⁺ | 89, 91 | 3:1 | [M-Cl-HCl]⁺ |
| 75 | [C₃H₄Cl]⁺ | 75, 77 | 3:1 | [M-CH₂Cl-HCl]⁺ |
| 49 | [CH₂Cl]⁺ | 49, 51 | 3:1 | Chloromethyl cation |
A Comparative Perspective: The Role of Softer Ionization Techniques
While EI-MS is excellent for structural fingerprinting, its high energy can be a limitation when the primary goal is to confirm the molecular weight, especially for trace analysis. In these scenarios, alternative, "softer" ionization methods are superior.
Chemical Ionization (CI): In CI, a reagent gas (like methane or ammonia) is ionized first, which in turn donates a proton to the analyte molecule. This gentle process results in a protonated molecule, [M+H]⁺, with significantly less fragmentation. For our target compound, CI would produce a strong ion cluster at m/z 161, 163, 165, and 167, providing unambiguous confirmation of the molecular weight.
Electron Capture Negative Ionization (ECNI): ECNI is an exceptionally sensitive technique for electrophilic compounds, particularly those containing multiple halogen atoms.[7] Instead of removing an electron, the analyte captures a low-energy electron, forming a negative ion. This process can be highly selective and yield several possible ions, such as the molecular anion [M]⁻• or fragments like [M-H]⁻ or even simply [Cl]⁻.[13] For complex environmental or biological samples, the sensitivity and selectivity of ECNI often make it the preferred method for quantifying polychlorinated alkanes.[14][15]
Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electron Capture Negative Ionization (ECNI) |
| Principle | High-energy electron impact | Proton transfer from reagent gas | Capture of thermal electrons |
| Key Ion | M⁺• and extensive fragment ions | [M+H]⁺ (Protonated Molecule) | [M]⁻•, [M-H]⁻, [Cl]⁻ |
| Fragmentation | Extensive ("Hard" Ionization) | Minimal ("Soft" Ionization) | Variable, often selective |
| Primary Use | Structural Elucidation (Library Matching) | Molecular Weight Confirmation | Ultra-Trace Quantification |
| Sensitivity | Moderate | Good | Excellent (for electrophilic compounds) |
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). The chromatography step is essential to separate the analyte from any impurities or matrix components before it enters the mass spectrometer.
Caption: Standard workflow for the GC-EI-MS analysis of a chlorinated organic compound.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 10 µg/mL solution of this compound in a high-purity solvent such as ethyl acetate.
-
GC System Configuration:
-
Injector: Split/splitless inlet, set to 250°C with a 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for this analysis.
-
Oven Program: Initial temperature of 70°C held for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS System Configuration:
-
Interface Temperature: 260°C.
-
Ion Source: Electron Ionization (EI) source maintained at 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole analyzer scanning a mass range of m/z 40 to 250.
-
Detector: Electron multiplier.
-
-
Data Acquisition and Analysis: Acquire data in full scan mode. Once the chromatogram is obtained, generate a background-subtracted mass spectrum for the peak corresponding to this compound. Analyze the spectrum for the key ions and isotopic clusters detailed in Table 1 to confirm the compound's identity.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of fundamental fragmentation principles. Under electron ionization, the molecule produces a rich and predictable fragmentation pattern, characterized by the distinct isotopic clusters resulting from its three chlorine atoms. Key pathways include the loss of chlorine radicals and the alpha-cleavage-driven loss of a chloromethyl radical. While EI-MS provides an excellent fingerprint for structural confirmation, a comprehensive analytical approach should also consider softer ionization techniques like CI for molecular weight verification and ECNI for highly sensitive quantification, especially in complex matrices. By understanding the interplay between molecular structure and ionization technique, researchers can confidently identify and characterize this and other polychlorinated compounds.
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de la Torre, A., & Concejero, M. A. (n.d.). FAST ION TRAP EI-MS/MS DETECTION OF POLYCHLORINATED n-ALKANES IN BIOTA SAMPLES. Dioxin 20XX International Symposium. [Link][6]
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A Senior Application Scientist's Guide to IR Spectroscopy for Functional group analysis in reaction products
For researchers, scientists, and professionals in drug development, monitoring the transformation of molecules is a daily necessity. Understanding when a starting material has been consumed and a desired product has been formed is fundamental to chemical synthesis. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy stands out as a rapid, reliable, and accessible method for the qualitative analysis of functional groups. This guide provides an in-depth comparison of IR spectroscopy with other common analytical techniques, supported by practical insights and experimental data to inform your workflow.
The Bedrock of Analysis: What Makes IR Spectroscopy Tick?
At its core, IR spectroscopy is the measurement of the interaction of infrared radiation with matter.[1] Chemical bonds in a molecule are not static; they are constantly vibrating, stretching, and bending. When infrared light is passed through a sample, specific frequencies of light are absorbed, causing these bonds to vibrate at a higher energy level.[2] The frequencies that are absorbed are unique to the types of bonds and the functional groups present in the molecule.[1][3][4]
The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (typically in cm⁻¹), which is directly proportional to frequency.[5] This spectrum serves as a "molecular fingerprint," with specific peaks corresponding to distinct functional groups.[1][2][3] For instance, the presence of a carbonyl group (C=O) will produce a strong, sharp peak in the 1650-1750 cm⁻¹ region, while the hydroxyl group (O-H) of an alcohol will typically appear as a broad band around 3200-3500 cm⁻¹.[3][4][6]
A Practical Workflow: Monitoring a Reaction with ATR-FTIR
Modern Fourier Transform Infrared (FTIR) spectrometers, particularly those equipped with an Attenuated Total Reflectance (ATR) accessory, have revolutionized the ease and speed of IR analysis.[7] The ATR technique allows for the direct analysis of solid and liquid samples with minimal to no preparation.[7][8][9]
Let's consider a common organic transformation: the oxidation of a secondary alcohol (like cyclohexanol) to a ketone (cyclohexanone).
Experimental Workflow: Monitoring Alcohol Oxidation
The causality behind this workflow is straightforward: by comparing the spectra over time, we can qualitatively track the disappearance of the alcohol's characteristic O-H stretch and the appearance of the ketone's strong C=O stretch.[10] This provides real-time evidence of the chemical transformation.
Interpreting the Data: Characteristic IR Absorption Frequencies
The power of IR spectroscopy lies in the consistent and predictable absorption ranges of common functional groups. The table below summarizes some of the most important diagnostic peaks for a synthetic chemist.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Alcohol, Phenol | O-H (H-bonded) | 3200–3500 | Strong, Broad |
| Carboxylic Acid | O-H | 2400–3300 | Strong, Very Broad |
| Amine, Amide | N-H | 3100–3550 | Medium (1 or 2 bands) |
| Alkane | C-H | 2850–3000 | Strong |
| Alkene | =C-H | 3000–3100 | Medium |
| Alkyne | ≡C-H | ~3300 | Strong, Sharp |
| Aldehyde | (O=)C-H | 2750 and 2850 | Weak (2 bands) |
| Nitrile | C≡N | 2240–2260 | Medium |
| Alkyne | C≡C | 2100–2250 | Weak to Medium |
| Aldehyde, Ketone | C=O | 1705–1740 | Strong |
| Carboxylic Acid | C=O | 1700–1730 | Strong |
| Ester | C=O | 1730–1750 | Strong |
| Amide | C=O | 1640–1670 | Strong |
| Alkene | C=C | 1630–1680 | Weak to Medium |
| Alcohol, Ether, Ester | C-O | 1000–1300 | Strong |
Data compiled from various sources.[3][4][6][11][12] For a comprehensive and searchable database of IR spectra, the NIST Chemistry WebBook is an invaluable resource.[13][14][15]
The Bigger Picture: IR Spectroscopy in Context
While IR spectroscopy is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16][17]
Comparative Analysis of Key Spectroscopic Techniques
| Feature | IR Spectroscopy | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Functional Groups[5] | Molecular Structure & Connectivity[18][19] | Molecular Weight & Fragmentation[17] |
| Speed | Very Fast (~1 minute per sample) | Slower (minutes to hours per sample) | Fast (minutes per sample) |
| Cost (Instrument) | Low to Moderate | High | Moderate to High |
| Sample Prep | Minimal (especially with ATR)[7] | Moderate (requires deuterated solvents) | Minimal (often requires dilution) |
| Quantitative Ability | Possible, but often less precise | Excellent | Excellent |
| Best Use Case | Rapidly confirming the presence/absence of key functional groups during a reaction. | Determining the precise 3D structure of a purified compound. | Confirming the molecular weight of the final product and identifying fragments. |
As the table illustrates, these techniques are complementary rather than competitive.[20] A synthetic chemist might use IR for quick, in-process checks, and then use NMR and MS for the comprehensive characterization of the final, purified product.[21]
Ensuring Trustworthy Data: A Self-Validating Protocol
The reliability of your IR data hinges on a consistent and correct experimental procedure. The following protocol for ATR-FTIR analysis ensures self-validating results.
Standard Operating Procedure: ATR-FTIR Analysis
-
Background Scan:
-
Ensure the ATR crystal is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate.
-
Acquire a background spectrum. This step is critical as it subtracts the absorbance from the air (CO₂, H₂O) and the instrument itself, providing a clean baseline.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Collect the sample spectrum. Modern software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
-
-
Cleaning:
-
Thoroughly clean the crystal surface after each measurement to prevent cross-contamination.
-
By always running a fresh background scan before your sample, you ensure that any changes observed in the spectrum are due to the sample itself and not environmental or instrumental drift.
Conclusion
IR spectroscopy, particularly ATR-FTIR, is an indispensable tool for the real-time, qualitative monitoring of chemical reactions. Its speed, ease of use, and direct insight into functional group transformations make it a first-line analytical technique for any research, development, or quality control laboratory. While it does not provide the detailed structural information of NMR or the molecular weight data of MS, its ability to quickly answer the crucial question—"Has my functional group changed?"—is unparalleled. By understanding the principles of the technique and its place within the broader analytical landscape, scientists can leverage IR spectroscopy to accelerate discovery and ensure the integrity of their chemical products.
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LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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ResearchGate. (2025, September 30). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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comparison of 1,3-Dichloro-2-(chloromethyl)propane with other alkylating agents
Initiating Research on Dichloropropane
I'm currently starting to delve into 1,3-Dichloro-2-(chloromethyl)propane. My initial focus involves extensive Google searches to build a foundational understanding of the compound. I'm prioritizing its chemical properties, alkylating reactivity, and common applications. I anticipate this preliminary research will guide my future investigations.
Gathering Comparative Data
My research has expanded to include a comparative analysis of this compound, alongside established alkylating agents such as nitrogen mustards and alkyl sulfonates. I'm focusing on their mechanisms, reactivity, and toxicity profiles. My focus has shifted toward comparing existing studies and protocols. I plan to present this in a structured guide, using tables and diagrams for a clear comparison.
Formulating Comparative Guide Content
I'm now diving into the structuring of the comparison guide. I'll begin with an overview of this compound and alkylating agents in research. Next, I'll detail a direct comparison of its reactivity and mechanism with other alkylating agents, supported by data tables and diagrams for easy understanding. I'll include experimental protocols to assess and compare efficacy and toxicity. Finally, I will compile all of this into a comprehensive guide with citations and a complete reference list.
Identifying Key Data Points
I've successfully identified the chemical formula, molecular weight, CAS number, and some physical properties associated with "this compound." Now, I plan to delve deeper to examine its applications and related hazards.
Exploring Alkylating Potential
I've learned that this compound is a trifunctional alkylating agent, and preliminary safety data flags it as an irritant. I am researching its synthesis method, potentially from 2-amino-2-hydroxymethyl propane-1,3 -diol. While I found similar halogenated hydrocarbons, data on its performance as an alkylating agent, and its mechanism, is still needed.
Analyzing Alkylating Applications
I am now focusing on determining the specific applications of this alkylating agent. I've compiled its chemical formula, molecular weight, and CAS number, and now recognize its potential irritant risks. Research suggests a synthesis path involving 2-amino-2-hydroxymethyl propane-1,3-diol. Although I know it's a trifunctional alkylating agent, details on its alkylating performance, mechanisms, and experimental data are what I need next. I've begun to look for it.
Reviewing Alkylating Agents
I've just finished a comprehensive review of several crucial alkylating agents, including nitrogen mustards (like cyclophosphamide), nitrosoureas (such as carmustine), and alkyl sulfonates (such as busulfan). I've gathered detailed information on their mechanisms, clinical uses, and toxic effects. Now, I'm focusing on the distinctions between their modes of action.
Analyzing Structural Details
I've been drilling down on the nuances of these compounds. While I understand nitrogen mustards' aziridinium ion formation and nitrosoureas' lipophilic DNA alkylation at O6/N7 guanine, the data on the primary target, this compound, is still quite sparse. I have yet to determine cytotoxicity (IC50s), the specific DNA alkylation mechanism, or comparative studies. There's also little on tris(chloromethyl)methane.
Deepening Agent Investigations
I'm now zeroing in on this compound. My previous sweep gave me a solid base on alkylating agents like cyclophosphamide and carmustine. However, I've found a substantial information gap regarding the target compound. I have little hard data on its cytotoxicity or specific DNA alkylation. I'm hitting some dead ends, particularly with tris(chloromethyl)methane. I'll need to explore patents or lesser-known literature for biological data. If nothing pops up, I'll need to make inferences using chemical structure comparisons.
Reviewing Alkylating Agents
I've been diving deep into the world of alkylating agents. Comprehensive searches have provided a wealth of information on established compounds like nitrogen mustards, nitrosoureas, and alkyl sulfonates. I'm focusing on their mechanisms, clinical applications, and the inevitable toxicities.
Analyzing Data Deficiencies
I'm now grappling with the scarcity of direct experimental data for the target compound and its structural analog. The initial searches, though comprehensive, fell short on cytotoxicity values and DNA alkylation profiles. I'm pivoting to structure-activity relationships, which will allow for theoretical comparison. I must also clearly note the gaps in the existing research.
Pivoting to Theoretical Analysis
I'm now pivoting toward a theoretical comparison. It's clear that direct experimental data for the target compound is absent, even after exhaustive searches. My focus has shifted to inferring its properties based on its structure as a trifunctional chloroalkane, specifically its potential as a DNA cross-linking agent. I'll compare it to known agents, then outline the experimental protocols needed to gather empirical data.
Shifting to Inference Strategies
It's clear I can't deliver a direct data-driven comparison of the agent. I'm now adopting an inferential approach. I'll explicitly highlight the lack of empirical data for this compound, and will analyze its trifunctional chloroalkane structure to hypothesize its DNA cross-linking capabilities. The comparison will now be theoretical, drawing parallels with established alkylating agents. I will outline vital experimental protocols needed for empirical evaluation and include necessary visual aids.
A Comparative Guide to the Reactivity of Chlorinated Propane Isomers: 1-Chloropropane vs. 2-Chloropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, understanding the nuanced reactivity of isomeric starting materials is fundamental to predicting reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of two common chlorinated propane isomers: 1-chloropropane and 2-chloropropane. We will delve into the structural and electronic factors governing their behavior in nucleophilic substitution and elimination reactions, supported by established chemical principles and illustrative experimental considerations.
Structural Isomers and Their Intrinsic Properties
1-Chloropropane and 2-chloropropane are structural isomers with the chemical formula C₃H₇Cl.[1] The key difference lies in the position of the chlorine atom on the three-carbon propane chain.[1][2] In 1-chloropropane, the chlorine is attached to a terminal carbon (a primary alkyl halide), while in 2-chloropropane, it is bonded to the central carbon (a secondary alkyl halide).[3] This seemingly minor distinction has profound implications for their chemical reactivity.
| Property | 1-Chloropropane | 2-Chloropropane |
| Classification | Primary (1°) Alkyl Halide | Secondary (2°) Alkyl Halide |
| Structure | CH₃CH₂CH₂Cl | CH₃CHClCH₃ |
| Boiling Point | 47.2 °C | 35.7 °C |
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions are a cornerstone of haloalkane chemistry, proceeding primarily through two distinct mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).[4][5] The preferred pathway is largely dictated by the structure of the alkyl halide.[6]
The Sₙ2 Pathway: A Preference for the Unhindered
The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7] This concerted mechanism is highly sensitive to steric hindrance around the reaction center.[8]
-
1-Chloropropane: As a primary alkyl halide, 1-chloropropane presents a relatively unhindered electrophilic carbon. This allows for easy backside attack by a nucleophile, making the Sₙ2 mechanism highly favorable .
-
2-Chloropropane: Being a secondary alkyl halide, the central carbon in 2-chloropropane is more sterically hindered than the terminal carbon in its isomer.[9] This increased bulk impedes the approach of the nucleophile, making Sₙ2 reactions slower and less favorable compared to 1-chloropropane.[10]
The Sₙ1 Pathway: The Importance of Carbocation Stability
In contrast, the Sₙ1 reaction is a two-step process that proceeds through a carbocation intermediate.[11][12] The rate-determining step is the formation of this carbocation.[13] Therefore, the reactivity in Sₙ1 reactions is directly related to the stability of the carbocation formed.[14][15]
The stability of carbocations increases with the number of alkyl groups attached to the positively charged carbon, following the order: tertiary > secondary > primary.[16][17]
-
1-Chloropropane: Dissociation of 1-chloropropane would form a primary carbocation (CH₃CH₂CH₂⁺). This is a high-energy, unstable intermediate.[17] Consequently, 1-chloropropane reacts very slowly, if at all, via the Sₙ1 mechanism .
-
2-Chloropropane: Dissociation of 2-chloropropane forms a secondary carbocation (CH₃C⁺HCH₃). This secondary carbocation is significantly more stable than the primary carbocation due to the electron-donating inductive effect and hyperconjugation from the two adjacent methyl groups.[13][16] As a result, 2-chloropropane is much more reactive than 1-chloropropane in Sₙ1 reactions .[3]
Elimination Reactions: The Formation of Alkenes
In the presence of a strong base, both 1-chloropropane and 2-chloropropane can undergo elimination reactions (dehydrohalogenation) to form propene.[18][19] Similar to substitution, elimination can also occur via two main mechanisms: E2 (bimolecular) and E1 (unimolecular).[20][21]
The E2 Mechanism
The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond as the leaving group departs.[22] The rate of an E2 reaction is influenced by the strength of the base and the structure of the alkyl halide.[22]
Both 1-chloropropane and 2-chloropropane react with a strong base like alcoholic potassium hydroxide (KOH) to yield propene.[19][23] While both isomers can undergo E2 elimination, the rate can differ. Generally, for E2 reactions, the reactivity order is tertiary > secondary > primary, as the transition state has some developing double bond character, which is stabilized by alkyl substitution.
The E1 Mechanism
The E1 mechanism, like Sₙ1, proceeds through a carbocation intermediate.[20][22] Therefore, its rate is dependent on carbocation stability.[22]
-
1-Chloropropane: Due to the instability of the primary carbocation, E1 reactions are highly unfavorable.
-
2-Chloropropane: The formation of a more stable secondary carbocation makes the E1 pathway more accessible for 2-chloropropane, especially with a weak base and a polar protic solvent.[22]
Experimental Data: Qualitative Reactivity Comparison
A common laboratory experiment to qualitatively compare the reactivity of haloalkanes involves reaction with ethanolic silver nitrate.[4] This reaction proceeds via an Sₙ1-like mechanism where the silver ion assists in the removal of the halide, leading to the formation of a silver halide precipitate.[24][25] The rate of precipitate formation is a direct indicator of the substrate's reactivity towards carbocation formation.
| Alkyl Halide | Reaction with Ethanolic AgNO₃ | Relative Rate | Predominant Mechanism |
| 1-Chloropropane | Very slow formation of AgCl precipitate | Slow | Sₙ2-like (if forced) |
| 2-Chloropropane | Faster formation of AgCl precipitate | Faster | Sₙ1-like |
This experiment clearly demonstrates the higher propensity of 2-chloropropane to form a carbocation intermediate compared to 1-chloropropane, aligning with the principles of Sₙ1 reactivity.
Experimental Protocol: Comparative Hydrolysis of 1-Chloropropane and 2-Chloropropane
This protocol outlines a method to compare the rates of hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile.
Objective: To qualitatively and quantitatively compare the rate of hydrolysis of 1-chloropropane and 2-chloropropane.
Materials:
-
1-Chloropropane
-
2-Chloropropane
-
Ethanol (solvent)
-
0.1 M Silver Nitrate (AgNO₃) solution
-
Test tubes and rack
-
Water bath
-
Stopwatch
-
Pipettes
Procedure:
-
Label two sets of test tubes, one for 1-chloropropane and one for 2-chloropropane.
-
In each test tube, add 2 mL of ethanol.
-
To one set of test tubes, add 1 mL of 1-chloropropane. To the other set, add 1 mL of 2-chloropropane.
-
Place all test tubes in a water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate for 5 minutes.
-
To a separate test tube, add 4 mL of 0.1 M AgNO₃ solution and place it in the water bath to reach the same temperature.
-
Simultaneously add 2 mL of the pre-warmed AgNO₃ solution to one test tube containing 1-chloropropane and one containing 2-chloropropane. Start the stopwatch immediately.
-
Observe the test tubes for the formation of a white precipitate (Silver Chloride, AgCl).
-
Record the time it takes for the precipitate to first become visible in each test tube.
Expected Outcome: A precipitate will form significantly faster in the test tube containing 2-chloropropane, indicating a higher rate of hydrolysis due to the greater stability of the secondary carbocation intermediate formed during the reaction.
Conclusion
The reactivity of chlorinated propane isomers is a clear illustration of how molecular structure dictates chemical behavior.
-
1-Chloropropane , a primary alkyl halide, preferentially undergoes Sₙ2 reactions due to minimal steric hindrance. It is largely unreactive in Sₙ1 and E1 pathways because of the high energy of the primary carbocation intermediate.
-
2-Chloropropane , a secondary alkyl halide, is more versatile. While it can undergo Sₙ2 reactions (though slower than 1-chloropropane), it is significantly more reactive in Sₙ1 and E1 reactions due to its ability to form a more stable secondary carbocation.
For the synthetic chemist, the choice between 1-chloropropane and 2-chloropropane as a starting material will depend entirely on the desired reaction pathway. To favor a bimolecular substitution, 1-chloropropane is the superior choice. Conversely, if a reaction proceeding through a carbocation is intended, 2-chloropropane will provide a significantly higher reaction rate. This fundamental understanding is crucial for the rational design of synthetic strategies in drug development and other areas of chemical research.
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comparative study of synthetic routes to propellane precursors
Propellanes, a fascinating class of polycyclic hydrocarbons characterized by three rings sharing a common carbon-carbon bond, have garnered significant attention from the scientific community. Their unique three-dimensional structures and inherent strain energies make them valuable building blocks in medicinal chemistry, materials science, and fundamental chemical research. The synthesis of stable precursors is the critical first step in harnessing the potential of these intriguing molecules. This guide provides a comparative analysis of the most prevalent synthetic routes to propellane precursors, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Propellane Precursors
Propellanes are classified based on the number of atoms in each of the three rings, denoted as [m.n.p]propellane. The reactivity and stability of a propellane are largely dictated by the size of these rings, with smaller rings leading to greater ring strain and unusual bonding characteristics. This guide will focus on the synthesis of precursors to two of the most studied classes: the highly strained [1.1.1]propellanes and the more complex [3.3.3]propellanes. The choice of synthetic route is often a trade-off between efficiency, scalability, and the desired functionality of the final product.
Synthetic Routes to [1.1.1]Propellane Precursors
The synthesis of [1.1.1]propellane is a cornerstone of small-ring chemistry, with its precursor, 1,3-dibromobicyclo[1.1.1]pentane, being a key intermediate. The most established and widely used method is the Szeimies-Michl synthesis, which starts from commercially available materials.[1]
The Szeimies-Michl Synthesis of [1.1.1]Propellane
This classical approach involves a two-step sequence starting from 3-chloro-2-(chloromethyl)propene. The key transformations are a dibromocyclopropanation followed by a reductive intramolecular coupling.
Causality Behind Experimental Choices: The use of a phase-transfer catalyst (dibenzo-18-crown-6) and a cocatalyst (pinacol) in the first step is crucial for the efficient generation of dibromocarbene in the biphasic reaction mixture, maximizing the yield of the cyclopropanation product. The subsequent reductive coupling with methyllithium is a powerful method for forming highly strained C-C bonds, driven by the relief of strain in the final propellane structure.
Experimental Protocol: Synthesis of [1.1.1]Propellane [2]
Part A: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
To a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-chloro-2-(chloromethyl)propene (54.1 g, 0.403 mol), bromoform (212 g, 0.805 mol), pinacol (1.70-2.00 g, 14.4-16.9 mmol), and dibenzo-18-crown-6 (1.45 g, 3.94 mmol).
-
With vigorous stirring, add a cooled (15°C) 50% aqueous sodium hydroxide solution (312 g) in one portion.
-
The reaction is exothermic; maintain the internal temperature at approximately 40°C with a water bath for 4 days.
-
After cooling to room temperature, dilute the mixture with 500 mL of water and filter through Celite.
-
Extract the solid residue with a 1:1 (v/v) solution of acetone and pentane.
-
Dry the organic phase over magnesium sulfate, concentrate using a rotary evaporator, and purify by distillation under reduced pressure (bp 75-85°C/0.4 mm) followed by recrystallization from pentane at -20°C to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as white crystals.
Part B: [1.1.1]Propellane
-
In a flame-dried, argon-purged 500-mL three-necked round-bottomed flask, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (25 g, 0.085 mol) in 25 mL of pentane.
-
Cool the flask to -78°C and add a 1.4 M solution of methyllithium in diethyl ether (132 mL, 0.185 mol) dropwise over 15 minutes with vigorous stirring.
-
Maintain the reaction at -78°C for 15 minutes, then warm to 0°C and stir for an additional hour.
-
The volatile [1.1.1]propellane is transferred under reduced pressure to a cold trap (-196°C) to obtain a solution in pentane/ether. The yield is typically determined by reacting an aliquot with a known amount of thiophenol or iodine and analyzing the product by NMR or GLC.[2]
Diagram of the Szeimies-Michl Synthesis
Caption: Synthetic pathway for [1.1.1]propellane via the Szeimies-Michl route.
Synthetic Routes to [3.3.3]Propellane Precursors
The synthesis of [3.3.3]propellanes, which are found in several natural products like modhephene, offers a different set of challenges.[3] The synthetic strategies are more varied, often involving the construction of a polycyclic framework that is then rearranged or cyclized to form the propellane core.
Radical Cyclization Approaches
Radical cyclizations are a powerful tool for the formation of five-membered rings and have been successfully applied to the synthesis of [3.3.3]propellane systems.[4] These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization cascade.
Causality Behind Experimental Choices: The choice of radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) is critical for the efficient generation and propagation of the radical chain reaction. The design of the precursor is paramount, as the stereochemical outcome of the cyclization is often controlled by the conformation of the substrate.
General Experimental Workflow for Radical Cyclization
Caption: General workflow for the synthesis of [3.3.3]propellane precursors via radical cyclization.
Photochemical [2+2] Cycloaddition
Photochemical reactions, particularly intramolecular [2+2] cycloadditions, provide an elegant method for constructing the strained cyclobutane rings often found in propellane precursors.[5] This approach involves the irradiation of a diene or an enone to induce a cycloaddition reaction.
Causality Behind Experimental Choices: The success of a photochemical [2+2] cycloaddition is highly dependent on the wavelength of light used and the electronic properties of the substrate. The regioselectivity and stereoselectivity of the reaction are governed by the Woodward-Hoffmann rules and are often influenced by the conformational biases of the starting material. The use of a photosensitizer can be employed to facilitate the reaction for substrates that do not absorb light efficiently.[6]
General Protocol for Intramolecular [2+2] Photocycloaddition [5][6]
-
A solution of the diene or enone precursor in a suitable solvent (e.g., benzene, acetonitrile) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to prevent quenching of the excited state.
-
The reaction mixture is irradiated with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm, or specific wavelength LEDs) at a controlled temperature.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide variety of cyclic and macrocyclic compounds, including propellane precursors.[7][8] This reaction utilizes a transition metal catalyst, typically based on ruthenium, to facilitate the intramolecular cyclization of a diene.
Causality Behind Experimental Choices: The choice of the Grubbs-type catalyst is critical and depends on the steric and electronic properties of the diene substrate. Second-generation Grubbs catalysts are generally more active and tolerant of a wider range of functional groups. The reaction is typically run in a non-polar solvent like dichloromethane or toluene, and the removal of the ethylene byproduct can help drive the reaction to completion.
General Experimental Protocol for Ring-Closing Metathesis [7]
-
A solution of the diene precursor in dry, degassed dichloromethane is prepared in a Schlenk flask under an inert atmosphere.
-
The appropriate Grubbs catalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Precursor Type | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Szeimies-Michl Synthesis | [1.1.1]Propellane | 75-88% (for the final step)[2] | Low temperature, inert atmosphere | Well-established, scalable, starts from commercial materials. | Use of pyrophoric and hazardous reagents (methyllithium). |
| Radical Cyclization | [3.3.3]Propellane | 50-80% | High temperature or photochemical initiation | Good for forming five-membered rings, tolerant of some functional groups. | Use of toxic tin reagents, potential for side reactions. |
| Photochemical [2+2] Cycloaddition | Polycyclic propellane precursors | 40-90%[5][6] | UV or visible light irradiation, inert atmosphere | Forms strained rings efficiently, high stereoselectivity possible. | Requires specialized photochemical equipment, can have low quantum yields. |
| Ring-Closing Metathesis | Unsaturated propellane precursors | 70-95%[7] | Mild, inert atmosphere | High functional group tolerance, versatile for various ring sizes. | Catalyst can be expensive, sensitive to impurities. |
Conclusion
The synthesis of propellane precursors is a rich and diverse field of organic chemistry. The choice of the most appropriate synthetic route depends on a careful consideration of the target molecule, the desired scale of the reaction, and the available laboratory resources. The Szeimies-Michl synthesis remains the workhorse for producing [1.1.1]propellane, while radical cyclizations, photochemical methods, and ring-closing metathesis offer powerful and flexible strategies for accessing more complex propellane systems. As our understanding of the unique reactivity of propellanes continues to grow, the development of even more efficient and innovative synthetic methodologies will undoubtedly follow, opening new avenues for their application in science and technology.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,3-Dichloro-2-(chloromethyl)propane
Introduction
1,3-Dichloro-2-(chloromethyl)propane is a halogenated aliphatic hydrocarbon with significant utility as a chemical intermediate in the synthesis of polymers, pharmaceuticals, and other complex organic molecules. The precise arrangement of its three chloro-substituents imparts specific reactivity, making it a valuable building block. However, this same reactivity presents a challenge during synthesis, where the potential for side reactions can lead to a variety of structurally similar impurities. For researchers in materials science and drug development, the purity of this reagent is not a trivial matter; it is a critical parameter that directly influences reaction yield, product integrity, and the toxicological profile of the final compound.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a framework for selecting the most appropriate technique for your specific analytical challenge.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with an understanding of what you are looking for. The synthesis of this compound, often involving the chlorination of a polyol precursor such as 2-(hydroxymethyl)-1,3-propanediol with reagents like thionyl chloride (SOCl₂) or hydrochloric acid, is susceptible to several side reactions. The choice of analytical method must be informed by the likely impurities generated.
| Impurity Class | Potential Species | Origin |
| Starting Materials | 2-(hydroxymethyl)-1,3-propanediol | Incomplete reaction. |
| Intermediates | Monochloro- and Dichloro-propanol analogues | Incomplete chlorination of the precursor polyol. |
| Isomers | 1,2,3-Trichloropropane, 1,1,1-Trichloropropane | Isomerization under acidic or high-temperature conditions. |
| Byproducts | Chlorinated propenes (e.g., 2-(chloromethyl)allyl chloride) | Elimination reactions (dehydrochlorination). |
| Over-reaction Products | Tetrachlorinated propanes | Reaction with excess chlorinating agent.[1] |
Understanding this impurity profile is paramount. For instance, the presence of residual hydroxyl groups from starting materials or intermediates will drastically alter the performance in subsequent reactions, while isomeric impurities can be difficult to separate and may lead to unintended products.
Comparative Analysis of Purity Assessment Techniques
The primary methods for evaluating the purity of a volatile, non-chromophoric compound like this compound are chromatographic and spectroscopic. We will compare Gas Chromatography (GC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Comprehensive Purity Analysis
A multi-faceted approach ensures the highest confidence in purity assessment. A typical workflow involves a primary separation technique for quantification, followed by a spectroscopic method for structural confirmation.
Caption: Workflow for purity assessment of this compound.
Gas Chromatography (GC)
GC is the cornerstone technique for analyzing volatile and semi-volatile halogenated hydrocarbons.[2][3][4] The principle relies on partitioning the sample components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] The choice of detector is critical and dictates the sensitivity and selectivity of the analysis.
-
Flame Ionization Detector (FID): An excellent universal detector for organic compounds.[5] It offers high sensitivity and a wide linear range. However, it provides no structural information and its response factor can vary between the target analyte and impurities, requiring calibration for precise quantification.
-
Electron Capture Detector (ECD): Extremely sensitive to electrophilic compounds, making it ideal for halogenated molecules.[5] The ECD can detect trace levels of chlorinated impurities that might be missed by FID. Its major drawback is a limited linear range and a response that is highly dependent on the number and position of halogen atoms, making quantification complex.
-
Mass Spectrometry (MS): The most powerful GC detector, providing both quantitative data and qualitative structural information.[5] As components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a molecular fingerprint that can be used to unequivocally identify the main peak as this compound and to identify unknown impurities by comparing their spectra to libraries like the NIST Mass Spectral Library.[6]
GC-MS is the recommended GC-based method as it combines high-resolution separation with definitive identification, fulfilling the principle of a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation. It probes the chemical environment of specific nuclei (typically ¹H and ¹³C), providing detailed information about molecular structure, connectivity, and the relative abundance of different species in a sample.
-
¹H NMR: Provides a quantitative map of the hydrogen atoms in the molecule. For pure this compound, a specific pattern of signals is expected. The presence of additional peaks indicates impurities. The integration of these peaks allows for direct molar ratio calculation between the main compound and impurities without the need for response factor calibration, which is a significant advantage over GC.
-
¹³C NMR: Complements the ¹H spectrum by showing the number of unique carbon environments. This is particularly useful for identifying isomeric impurities which may have similar ¹H NMR spectra but different carbon skeletons. For example, 1,2,3-trichloropropane would present a different number of ¹³C signals than the target compound.
Head-to-Head Comparison: GC-MS vs. NMR
The choice between GC-MS and NMR is not always straightforward; they provide complementary information.
Caption: Comparison of GC-MS and NMR for purity analysis.
Experimental Protocols
The following protocols are designed to provide a robust and reliable assessment of this compound purity.
Protocol 1: Purity by GC-MS
This method is optimized for the separation and identification of volatile impurities in the synthesized product.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity Ethyl Acetate. This creates a 1 mg/mL stock solution.
-
Transfer 1 mL of the stock solution into a 2 mL GC vial for analysis.
-
-
Instrumentation and Conditions:
-
System: Agilent 8890 GC coupled with a 5977B MS detector or equivalent.[3]
-
Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: This non-polar column provides excellent separation for a wide range of halogenated and non-halogenated hydrocarbons based primarily on boiling point.
-
Injection: 1 µL, Split mode (50:1 ratio), Inlet temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 35 - 350 amu.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity using area percent normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify the main peak by its retention time and mass spectrum. The mass spectrum of this compound should show characteristic fragments.[7]
-
Identify impurity peaks by searching their mass spectra against the NIST/Wiley library.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol confirms the identity of the main component and identifies/quantifies any structurally significant impurities.
-
Sample Preparation:
-
Dissolve 20-30 mg of the synthesized product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and its ¹H signal does not interfere with the region of interest.[8]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Ensure proper phasing and baseline correction.
-
Integrate all signals. The protons of the chloromethyl groups and the methine proton will have characteristic chemical shifts and splitting patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence).
-
A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
¹H Spectrum: Confirm the expected chemical shifts, splitting patterns, and integration ratios for this compound. Any peaks not corresponding to the product or solvent are impurities. Quantify molar percentages of impurities by comparing their integral values to that of the main product.
-
¹³C Spectrum: Confirm the expected number of carbon signals. The presence of extra signals indicates impurities. This is particularly effective for spotting isomers.
-
Conclusion and Recommendations
For the comprehensive and trustworthy assessment of synthesized this compound, a dual-technique approach is strongly recommended.
-
For routine quality control and high-throughput screening: A validated GC-MS method is the most efficient choice. It provides excellent sensitivity for detecting trace volatile impurities and offers a high degree of confidence in peak identification through mass spectral library matching.[9][10][11]
-
For initial batch characterization, troubleshooting, and definitive structural confirmation: NMR spectroscopy (¹H and ¹³C) is indispensable. It provides an unambiguous structural fingerprint and allows for the direct quantification of impurities on a molar basis without the need for individual calibration standards.
By combining the high-resolution separation of GC-MS with the detailed structural insights of NMR, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable, reproducible, and safer outcomes in their synthetic endeavors.
References
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Lagana, A., et al. (2000). "Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection." Journal of Chromatography A. Available at: [Link]
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Zhang, J. (2022). "Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water." Agilent Technologies Application Note. Available at: [Link]
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Schuhmacher, R., et al. (2005). "A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water." PubMed. Available at: [Link]
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spectroscopic identification of impurities in 1,3-Dichloro-2-(chloromethyl)propane
An In-Depth Guide to the Spectroscopic Identification of Impurities in 1,3-Dichloro-2-(chloromethyl)propane
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is fundamental to the safety, efficacy, and reproducibility of the final product. This compound, a key building block in various synthetic pathways, is no exception. Its impurity profile can significantly impact reaction yields, introduce downstream separation challenges, and, in pharmaceutical applications, pose toxicological risks.
This guide provides a comprehensive, technically-grounded comparison of spectroscopic methods for the robust identification and characterization of impurities in this compound. We move beyond simple protocol listings to explain the causality behind our analytical choices, empowering you to build a self-validating system for impurity analysis in your own laboratory.
Understanding the Impurity Profile: What to Look For and Why
Effective impurity identification begins with a predictive understanding of what contaminants are likely to be present. For this compound (CAS 66703-69-3), impurities typically arise from two main sources: the synthetic route and subsequent degradation.
-
Synthesis-Related Impurities: The synthesis of this compound often involves the chlorination of a polyol precursor, such as pentaerythritol or related structures, using reagents like thionyl chloride.[1] This process can lead to:
-
Incomplete Chlorination Products: Residual hydroxyl groups result in isomers of chlorinated propanols (e.g., 1,3-dichloro-2-propanol).[2][3]
-
Over-chlorination Products: The introduction of additional chlorine atoms can yield tetrachlorinated alkanes.
-
Isomeric Byproducts: Rearrangements or alternative reaction pathways can produce structural isomers like 1,2,3-trichloropropane.
-
Elimination Products: The reaction conditions can sometimes favor the elimination of HCl, leading to unsaturated compounds like 3-chloro-2-(chloromethyl)-1-propene.[4]
-
-
Degradation Products: Like many halogenated alkanes, the compound can degrade under certain conditions (e.g., presence of moisture, high temperatures), primarily through:
-
Hydrolysis: Reaction with water can convert one or more chloromethyl groups back into hydroxymethyl groups, forming chlorinated alcohols.[5]
-
Dehydrochlorination: Loss of HCl can form olefinic impurities.
-
The following table summarizes the most probable impurities, which will form the basis of our analytical strategy.
| Impurity Name | Chemical Structure | Origin |
| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | Incomplete Synthesis, Degradation |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | Isomeric Byproduct |
| 3-Chloro-2-(chloromethyl)-1-propene | C₄H₆Cl₂ | Elimination Byproduct |
| Pentaerythrityl tetrachloride | C₅H₈Cl₄ | Over-chlorination |
The Analytical Workflow: A Multi-Technique Approach
No single technique can provide a complete and unambiguous picture of the impurity profile. A synergistic workflow, leveraging the strengths of different spectroscopic methods, is essential for a robust, self-validating analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Identification
For volatile and semi-volatile halogenated compounds, GC-MS is the premier analytical technique.[6] It provides exceptional separation power (GC) coupled with highly specific identification capabilities (MS).
Why GC-MS? The power of GC-MS lies in its two-dimensional analysis. The gas chromatograph separates individual components of the mixture based on their boiling points and interaction with the stationary phase, providing a retention time (RT). The mass spectrometer then fragments each separated component, generating a unique mass spectrum that acts as a chemical fingerprint. For chlorinated compounds, the presence of stable isotopes ³⁵Cl and ³⁷Cl in a ~3:1 natural abundance creates highly characteristic isotopic patterns in the mass spectrum, significantly increasing confidence in identification.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the this compound sample 1:1000 (v/v) in a high-purity solvent such as dichloromethane or methyl tert-butyl ether (MTBE).
-
GC System Configuration:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A low-polarity capillary column, such as a Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating halogenated hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 35-400.
-
Acquisition Mode: Full Scan.
-
Interpreting the Data
The primary compound, this compound (C₄H₇Cl₃, MW 161.45 g/mol )[8], will be the major peak. Impurities will appear as smaller peaks at different retention times. Identification is achieved by comparing the obtained mass spectrum against a reference library (e.g., NIST) and by analyzing the fragmentation pattern and isotopic clusters.
| Compound | Expected RT (Relative) | Key m/z Fragments (and Isotopic Patterns) |
| This compound | 1.00 | 125/127/129 [M-Cl]⁺, 91/93 [C₃H₄Cl]⁺, 49/51 [CH₂Cl]⁺ |
| 1,3-Dichloro-2-propanol | < 1.00 | 92/94 [M-CH₂Cl]⁺, 77/79 [C₃H₆OCl]⁺ |
| 1,2,3-Trichloropropane | ~1.00 | 110/112/114 [M-Cl]⁺, 75/77 [C₂H₄Cl]⁺ |
| 3-Chloro-2-(chloromethyl)-1-propene | < 1.00 | 124/126/128 [M]⁺˙, 89/91 [M-Cl]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While GC-MS is excellent for identifying known impurities, NMR spectroscopy is indispensable for the unambiguous structural determination of unknown compounds and for distinguishing between isomers that may co-elute or have similar mass spectra.
Why NMR? ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule.[9] For this compound, its molecular symmetry results in a simple and highly characteristic spectral signature. Impurities will introduce new signals or alter existing patterns in predictable ways.
-
¹H NMR: The symmetrical structure of the parent compound (C(CH₂Cl)₃H) leads to two expected signals: a doublet for the six equivalent protons of the -CH₂Cl groups and a septet for the single methine proton (-CH).
-
¹³C NMR: Two signals are expected: one for the three equivalent chloromethyl carbons and one for the central methine carbon.
An impurity like 1,2,3-trichloropropane, being less symmetrical, would exhibit a more complex spectrum with multiple distinct signals, making it easily distinguishable.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Expected Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
| This compound | ~3.8 (d, 6H), ~2.5 (m, 1H) | ~45 (-CH₂Cl), ~50 (-CH) |
| 1,3-Dichloro-2-propanol | ~4.1 (m, 1H), ~3.7 (m, 4H), ~2.5 (d, 1H, -OH) | ~70 (-CHOH), ~46 (-CH₂Cl) |
| 1,2,3-Trichloropropane | ~3.7-4.2 (complex multiplet) | ~45-60 (multiple signals) |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR is a fast, non-destructive technique perfect for a preliminary quality check. While it lacks the specificity of MS or NMR for identifying individual chlorinated alkanes, it excels at detecting functional groups that differentiate key impurities from the parent compound.
Why FTIR? The analysis is based on the absorption of infrared radiation by specific molecular vibrations. The parent compound's spectrum is dominated by C-H and C-Cl bond stretches. The presence of a hydroxyl (-OH) group from a hydrolysis impurity or a carbon-carbon double bond (C=C) from an elimination byproduct will produce strong, characteristic absorption bands in regions where the parent compound is transparent.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample.
Key Diagnostic Bands
| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Associated Impurity Type |
| O-H | Stretch, broad | 3200-3500 | Alcohols (Hydrolysis) |
| C=C | Stretch | 1640-1680 | Alkenes (Elimination) |
| C-Cl | Stretch | 600-800 | All Chlorinated Compounds |
Conclusion
The rigorous identification of impurities in this compound demands a multi-faceted spectroscopic approach. By integrating the rapid screening capabilities of FTIR , the powerful separation and fingerprinting of GC-MS , and the definitive structural elucidation of NMR , researchers can build a comprehensive and self-validating analytical workflow. This strategy not only ensures the quality and consistency of the material but also provides the in-depth understanding necessary to optimize synthetic processes and mitigate potential risks in drug development and manufacturing.
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-
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Chlorinated Alkanes
For: Researchers, scientists, and drug development professionals engaged in the analysis of persistent organic pollutants (POPs).
Introduction: The Analytical Complexity of Chlorinated Alkanes
Chlorinated alkanes (CAs), also known as chlorinated paraffins (CPs), are a complex class of industrial chemicals produced by chlorinating n-alkane fractions.[1][2][3] They are categorized by their carbon chain length into short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C>17) chlorinated paraffins.[1][4] Their utility as flame retardants, plasticizers, and high-pressure lubricants has led to their widespread environmental distribution.[1][4] However, their persistence, bioaccumulation potential, and toxicity, particularly for SCCPs, have resulted in regulatory scrutiny, with SCCPs being listed under the Stockholm Convention on Persistent Organic Pollutants (POPs).[5][6]
The analysis of CAs is one of the most significant challenges in modern analytical chemistry.[2][3] Commercial CA mixtures are incredibly complex, containing thousands of isomers and congeners that defy complete chromatographic separation.[3][7][8] This complexity, coupled with a historic lack of suitable reference materials, has led to poor comparability of analytical data between laboratories and methods.[6][8][9] Therefore, a robust cross-validation framework is not merely good practice—it is essential for generating reliable and defensible data. This guide provides a framework for the cross-validation of analytical results for CAs, comparing the primary analytical techniques and outlining protocols to ensure data integrity.
Core Analytical Techniques: A Tale of Two Methods
The two most powerful and widely used analytical techniques for CA analysis are Gas Chromatography-Mass Spectrometry (GC-MS), particularly with Electron Capture Negative Ionization (ECNI), and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] The choice between them is dictated by the specific properties of the target CA group and the sample matrix.
-
Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS): This is the most commonly applied technique for CA analysis.[3] The high degree of chlorination in CAs makes them highly responsive to ECNI, which provides exceptional sensitivity. GC-ECNI-MS is well-suited for the more volatile SCCPs and some MCCPs. However, its response is highly dependent on the chlorine content of the molecule, which can complicate quantification when the chlorine pattern of the sample does not match the analytical standard.[7][12] Furthermore, high-resolution mass spectrometry (HRMS) is often required to circumvent interferences from other co-eluting pollutants like PCBs and toxaphene.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing less volatile compounds, making it suitable for MCCPs and LCCPs that are difficult to analyze by GC.[11] Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources. LC-MS can sometimes offer better detection of lower-chlorinated congeners compared to GC-ECNI-MS.[13] However, like GC-based methods, it faces challenges with ionization efficiency and the lack of comprehensive standards.[13][14]
The diagram below illustrates the parallel workflows for these two orthogonal analytical techniques, which forms the basis of a robust cross-validation strategy.
Comparative Performance
A direct comparison reveals the strengths and weaknesses of each technique, underscoring why a multi-method approach is necessary for validation.
| Feature | GC-ECNI-MS | LC-MS/MS (APCI/ESI) | Rationale & Causality |
| Analyte Scope | Primarily SCCPs, some MCCPs | MCCPs, LCCPs, and SCCPs | GC is limited by the volatility of analytes; LCCPs are generally not volatile enough. LC handles a wider range of volatilities.[11] |
| Sensitivity | Excellent, especially for highly chlorinated congeners | Good, but can be variable. May detect lower-chlorinated congeners better.[13] | ECNI is highly specific and sensitive for electrophilic compounds like CAs. ESI/APCI efficiency can be more matrix and congener-dependent. |
| Selectivity | High Resolution MS is often required to resolve interferences.[9] | High Resolution MS (e.g., TOF, Orbitrap) provides excellent selectivity. | Complex environmental matrices contain numerous co-extractives (e.g., PCBs) that can interfere with low-resolution instruments.[9] |
| Quantification | Challenging due to chlorine-dependent response.[7][12] | Also challenging; multiple quantification strategies exist (e.g., pattern deconvolution).[14] | The lack of individual congener standards for all CAs necessitates complex quantification approaches based on technical mixtures. |
| Matrix Effects | Generally lower after extensive cleanup. | Can be significant (ion suppression/enhancement). | The ionization process in LC-MS is more susceptible to interference from co-eluting matrix components than the gas-phase ionization in GC-MS. |
A Framework for Robust Cross-Validation
A self-validating system for CA analysis relies on three pillars: the use of Certified Reference Materials (CRMs), participation in interlaboratory studies, and direct orthogonal method comparison.
The Role of Certified Reference Materials (CRMs)
The single most important step in validating an analytical method is to test it against a matrix CRM. CRMs are homogeneous and stable materials containing certified property values for one or more analytes. For years, the lack of a suitable CRM for CAs hindered progress.[5][15]
A significant breakthrough was the release of ERM-CE100 , a fish tissue CRM certified for SCCP and MCCP mass fractions by the European Commission's Joint Research Centre (JRC).[5][15] Analyzing a CRM like ERM-CE100 provides an objective measure of a method's trueness (closeness to the certified value) and precision. Any significant deviation from the certified value indicates a systematic bias in the analytical procedure, which must be investigated and corrected.
Interlaboratory Studies: Gauging Performance
Interlaboratory studies (ILS), or proficiency tests, are a critical component of external quality control. In an ILS, a central organizer distributes homogenous samples to multiple laboratories, who analyze them and report their results. These studies consistently reveal the challenges of CA analysis, often showing a wide variation in reported concentrations.[1][6][9][16]
Key findings from various interlaboratory studies include:
-
Wide Variability: Results for SCCPs in soil extracts and food matrices have shown large discrepancies between participating laboratories.[9][16]
-
Instrumental Influence: High-resolution mass spectrometry (HRMS) methods tend to show less variation than low-resolution (LRMS) methods.[6][17]
-
Quantification Strategy: The choice of quantification standards and data processing strategies are identified as major influencing factors on the final reported values.[16]
Participation in these studies is invaluable. It benchmarks a laboratory's performance against its peers and helps identify systemic issues in methodology that might not be apparent from internal quality control alone.
Orthogonal Method Comparison: The Confirmation Principle
Analyzing a sample by two fundamentally different (orthogonal) analytical techniques, such as GC-ECNI-MS and LC-APCI-MS, provides a powerful cross-validation check. If two independent methods yield comparable quantitative results, it significantly increases confidence in the data. An interlaboratory trial comparing GC and LC methods found that while concentrations were comparable, slight differences in homologue profiles could be observed, highlighting the unique selectivities of each technique.[6][17]
A study validating an LC-QTOF-HRMS method for CAs in indoor dust compared two common quantification procedures, pattern deconvolution and chlorine-content calibration.[14] The results, summarized below, demonstrate how such comparisons can reveal the performance of different data processing approaches.
| Quantification Method | Analyte | Trueness (%) | Precision (CV %) | EU Reference Lab (EURL) Limit Met? |
| Pattern Deconvolution | SCCPs, MCCPs, LCCPs | 72% - 141% | < 15% | Yes |
| Chlorine-Content Calibration | SCCPs | Overestimated by ~32% | < 18% | Not in all cases |
| Chlorine-Content Calibration | MCCPs | Overestimated by ~25% | < 18% | Not in all cases |
| Data synthesized from McGrath et al. (2022).[14] |
This data clearly shows that for their specific method and matrix, pattern deconvolution provided more accurate results, meeting the stringent EURL criteria.[14] Such an internal cross-check is vital for method validation.
Experimental Protocols
Protocol 1: Method Validation using a Certified Reference Material (e.g., ERM-CE100)
-
Objective: To determine the trueness and precision of an in-house method for SCCP and MCCP analysis.
-
Materials:
-
Certified Reference Material (ERM-CE100, fish tissue).
-
In-house quality control (QC) material (e.g., a well-characterized lab-fortified sample).
-
All necessary solvents, reagents, and analytical standards.
-
Validated analytical instrument (e.g., HR-GC/MS or LC-MS/MS).
-
-
Procedure:
-
Prepare a minimum of five independent aliquots of the CRM for analysis. Process these exactly as if they were unknown samples.
-
In the same analytical batch, include a method blank, a QC sample, and a calibration curve.
-
Extract the CRM aliquots using the established laboratory SOP (e.g., pressurized liquid extraction).
-
Perform sample cleanup (e.g., sulfuric acid treatment, silica gel chromatography) as per the SOP.
-
Analyze the final extracts using the calibrated instrument.
-
Quantify the concentrations of SCCPs and MCCPs in each of the five CRM replicates.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean concentration (x̄), standard deviation (s), and coefficient of variation (CV%) for the five replicates. The CV% represents the method's precision.
-
Compare the mean concentration (x̄) to the certified value (μ) provided in the CRM certificate. Calculate the trueness (as % recovery): Trueness = (x̄ / μ) * 100.
-
Acceptance: The results should fall within the uncertainty range specified on the CRM certificate. For POPs analysis, trueness is often expected to be within 70-130%, and precision (CV%) should ideally be <20%.
-
Protocol 2: Inter-laboratory Cross-Validation Study
-
Objective: To compare analytical results for chlorinated alkanes with one or more collaborating laboratories.
-
Materials:
-
A well-homogenized environmental sample (e.g., sediment, dust, or biota) with suspected CA contamination.
-
A fortified sample prepared by spiking a clean matrix with a known concentration of a CA technical mixture.
-
-
Procedure:
-
Sample Preparation: Homogenize the environmental sample thoroughly. For the fortified sample, spike a known amount of CA standard into a matrix blank and homogenize.
-
Sample Distribution: Divide the homogenized materials into aliquots for each participating laboratory. Ensure samples are stored and shipped under conditions that guarantee stability (e.g., frozen, in amber glass).
-
Analysis: Each laboratory analyzes the samples using their own validated in-house method. It is critical that each lab clearly documents their methodology, including extraction, cleanup, instrumentation, and quantification approach.
-
Data Reporting: All laboratories report their final concentration data, along with QC results (blank, recovery, precision), to a central coordinator. Results should be reported on a consistent basis (e.g., ng/g dry weight).
-
-
Data Analysis & Interpretation:
-
The coordinator collates all results. Calculate the mean, median, and standard deviation for the concentrations reported by all labs for each sample.
-
Use robust statistical methods (e.g., Z-scores) to evaluate the performance of each laboratory relative to the consensus value.
-
Interpretation: A wide spread in results indicates a lack of comparability and may point to differences in calibration standards or quantification methods as the root cause.[16] Results from the fortified sample are particularly informative, as the "true" value is known, allowing for an assessment of accuracy across the different labs.
-
Conclusion
The reliable quantification of chlorinated alkanes is a formidable task that demands a rigorous and multi-faceted approach to validation. Due to the inherent complexity of these mixtures, no single analytical method can be considered infallible. A robust cross-validation framework, built on the foundational pillars of Certified Reference Materials, participation in interlaboratory studies, and the use of orthogonal analytical techniques, is the only way to ensure data are accurate, comparable, and defensible. For scientists and researchers, adopting this framework is not just a matter of analytical rigor; it is a prerequisite for generating the high-quality data needed to understand the environmental fate and toxicological risks of these persistent pollutants.
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Validation of a method for the determination of short-chain chlorinated paraffins in soil and sediments. (2025). ResearchGate. [Link]
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First ever matrix Reference Material certified for chlorinated paraffins | CPs in ERM-CE100. (n.d.). Chiron AS. [Link]
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An analytical method for chlorinated paraffins and their determination in soil samples. (n.d.). ResearchGate. [Link]
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Chlorinated paraffins: dangers, detection and solutions. (n.d.). BCP Instruments. [Link]
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Kalinowska, K., et al. (2019). Analytical procedures for short chain chlorinated paraffins determination - how to make them greener? MOST Wiedzy. [Link]
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McGrath, T. J., et al. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. Journal of Environmental and Health Sciences. [Link]
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Ricci, M., et al. (2022). The certification of the mass fraction of short-chain chlorinated paraffins (SCCPs) and medium-chain chlorinated paraffins (MCCPs) in fish tissue: ERM®-CE100. JRC Publications Repository. [Link]
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Krätschmer, K., et al. (2019). Interlaboratory studies on chlorinated paraffins: Evaluation of different methods for food matrices. Chemosphere. [Link]
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A Comparative Study of Analytical Methods for Medium-Chain Chlorinated Paraffins Using a Candidate Reference Material. (2024). ResearchGate. [Link]
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Analysis of Chlorinated Paraffins in Environmental Matrices: The Ultimate Challenge for the Analytical Chemist. (2021). ResearchGate. [Link]
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Determination of the Sum of Short Chain Polychlorinated n-Alkanes with a Chlorine Content of Between 49 and 67% in Water by GC-ECNI-MS and Quantification by Multiple Linear Regression. (2025). ResearchGate. [Link]
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A Comparative Analysis of Core Purification Chromatographies
As a Senior Application Scientist, this guide provides an in-depth comparison of common protein purification techniques. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to design robust, efficient, and scalable purification strategies. We will move beyond simple protocol lists to explore the underlying principles and experimental rationale, ensuring you can make informed decisions for your specific protein of interest.
The Foundation of a Purification Strategy: Key Performance Metrics
Protein purification is a multi-step process designed to isolate a single type of protein from a complex mixture.[1][2] The success of any purification protocol is measured by a balance of three key parameters:
-
Purity (Specific Activity): This represents the amount of the target protein in the sample relative to the total protein amount. It is often assessed by techniques like SDS-PAGE or HPLC and is a critical determinant of the final product's quality, especially for therapeutic applications.[3][4]
-
Yield (Recovery): This is the percentage of the target protein retained after each purification step. While high purity is essential, it is often a trade-off with yield; aggressive purification steps may lead to significant loss of the target protein.[3][5] Maximizing yield is crucial for the economic viability of large-scale production.
-
Resolution: This refers to the ability of a technique to separate the target protein from contaminants. High resolution is necessary to distinguish the target protein from closely related impurities, such as isoforms or aggregates.
A well-designed purification strategy typically employs a multi-step approach, often conceptualized as a three-phase process: Capture, Intermediate Purification, and Polishing (CIPP).[6]
-
Capture: The initial step to isolate, concentrate, and stabilize the target protein from the crude lysate. The primary goal is to reduce the sample volume and remove the most significant impurities.
-
Intermediate Purification: Further refines the sample by removing additional bulk contaminants.
-
Polishing: The final stage, designed to achieve the required high level of purity by removing any remaining trace impurities, aggregates, or structurally similar variants.[6]
This guide will focus on the four most powerful and widely used chromatographic techniques, comparing their performance and suitability for each phase of the purification process.
The choice of a chromatographic method hinges on exploiting the unique physicochemical properties of the target protein relative to its contaminants.[7][8] We will now compare the four workhorses of protein purification: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).
Affinity Chromatography (AC)
Affinity Chromatography is the most specific purification technique, often capable of achieving over 95% purity in a single step.[9][10] This makes it an exceptional choice for the Capture phase.
Principle of Separation: AC leverages a specific, reversible binding interaction between the target protein and a ligand immobilized on the chromatography resin.[11][12] This could be the interaction between an enzyme and its substrate, an antibody and its antigen, or, most commonly in recombinant protein purification, a fusion tag (like a His-tag or GST-tag) and a corresponding immobilized ligand (e.g., Ni²⁺ or glutathione).[7][13]
Advantages:
-
High Specificity: Unparalleled specificity leads to very high purity, drastically reducing the number of required purification steps.[10][14]
-
High Resolution: Can easily separate the target protein from a highly complex mixture.
-
Concentration Effect: The protein is often concentrated during the process as it is eluted into a smaller volume.
Limitations:
-
Cost: Specialized affinity resins can be significantly more expensive than IEX or HIC resins.[15]
-
Ligand Knowledge Required: Requires a specific ligand for the target protein, which may not always be available for native proteins.[9]
-
Harsh Elution: Elution may require conditions (e.g., low pH, high salt, or competitive ligand) that can compromise the protein's activity or stability.[14]
-
Lower Binding Capacity: Antibody-based resins, in particular, can have a lower binding capacity compared to IEX resins.[15]
Experimental Workflow: His-tag Affinity Chromatography
This protocol outlines the purification of a recombinant protein bearing a polyhistidine tag (His-tag) using an Immobilized Metal Affinity Chromatography (IMAC) resin, such as Nickel-NTA.
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A Comparative Cost-Benefit Analysis: 1,3-Dichloro-2-(chloromethyl)propane in Modern Synthesis
Executive Summary
In the landscape of chemical synthesis, the selection of starting materials is a critical decision point, balancing cost, efficiency, safety, and the novelty of the accessible molecular architectures. This guide provides an in-depth cost-benefit analysis of 1,3-dichloro-2-(chloromethyl)propane, a trifunctional electrophilic building block, for researchers, scientists, and professionals in drug development. We will explore its synthetic utility, benchmark it against viable alternatives in key applications, and provide a comprehensive framework for reagent selection that extends beyond simple procurement costs to include process efficiency, safety, and environmental impact. Through detailed case studies, experimental protocols, and quantitative comparisons, this document serves as a practical resource for making informed decisions in complex synthetic planning.
Introduction to this compound: A Versatile Trichlorinated Building Block
This compound (CAS No. 66703-69-3) is a halogenated hydrocarbon featuring three primary chloride leaving groups.[1] This structural arrangement makes it a potent trifunctional electrophile, enabling the construction of complex cyclic and polyfunctionalized molecules. Its utility is particularly pronounced in reactions where a central quaternary carbon atom is desired.
1.1. Physicochemical Properties and Structure
-
Molecular Formula: C₄H₇Cl₃[1]
-
Molecular Weight: 161.45 g/mol [1]
-
Structure: The molecule consists of a propane backbone with chlorine atoms at positions 1 and 3, and a chloromethyl group attached to the central carbon (position 2). This creates a sterically accessible, yet highly reactive, neopentyl-like core.
-
Reactivity: The three primary chlorides can be displaced by nucleophiles, often sequentially, allowing for controlled multi-step functionalization. The central quaternary carbon, however, means that Sₙ2 reactions at the 1 and 3 positions are the primary pathways, while the chloromethyl group is also susceptible to nucleophilic attack.
It is crucial to distinguish this compound from structurally similar but distinct reagents such as 1,3-Dichloro-2-(chloromethyl)-2-methylpropane (CAS 1067-09-0)[2] and 1,3-dichloro-2,2-bis(chloromethyl)propane, also known as pentaerythrityl tetrachloride (CAS 3228-99-7).[3] While related, their reactivity and applications differ due to variations in steric hindrance and the number of chloro-substituents.
1.2. Overview of Synthetic Routes
The synthesis of polychlorinated neopentyl structures often starts from pentaerythritol or related polyols. A common conceptual pathway involves the stepwise substitution of hydroxyl groups with chloride, typically using reagents like thionyl chloride or hydrochloric acid. The synthesis of the closely related 3-chloro-2-(chloromethyl)-1-propene from pentaerythritol, for instance, involves the formation of pentaerythrityl trichlorohydrin as an intermediate, which highlights a general strategy for accessing these frameworks.[4]
Cost-Benefit Analysis Framework for Reagent Selection
A holistic evaluation of a chemical reagent transcends its list price. For specialty chemicals like this compound, a comprehensive analysis is essential.
2.1. Defining "Cost": Beyond the Price Tag
-
Procurement Cost: The direct price of the reagent, which can be high for specialized, non-commodity chemicals.
-
Process Costs: This includes the energy required for specific reaction conditions (e.g., heating, cooling), the cost of catalysts, solvents, and any specialized equipment.
-
Yield and Throughput: A more expensive reagent that provides a significantly higher yield or shorter reaction time can be more cost-effective overall.
-
Safety & Handling Costs: Highly toxic or hazardous materials necessitate specialized personal protective equipment (PPE), containment facilities (e.g., fume hoods), and waste disposal procedures, all of which incur significant costs. For example, related compounds like 3,3-bis(chloromethyl)oxetane are classified as extremely hazardous substances.[5]
-
Environmental Costs: The environmental impact of byproducts and waste streams, and the costs associated with their responsible disposal or treatment.
2.2. Defining "Benefit": Yield, Purity, and Access to Novel Architectures
-
Synthetic Efficiency: High reaction yields and selectivity reduce the need for complex and costly purification steps.
-
Versatility: The ability of a building block to participate in multiple types of transformations, leading to a diverse range of products.
-
Access to Unique Scaffolds: The primary benefit of reagents like this compound is their ability to generate molecular structures that are difficult or impossible to access via other routes. This is particularly valuable in drug discovery and materials science.
Case Study: Synthesis of 3,3-Bis(chloromethyl)oxetane (BCMO)
3,3-Bis(chloromethyl)oxetane (BCMO) is a crucial monomer for producing energetic polymers like poly(BAMO), which is explored for use in propellants.[5] Its synthesis provides an excellent case study for evaluating different synthetic strategies.
3.1. Route A: Synthesis from Pentaerythritol Trichlorohydrin (A Precursor Conceptually Related to this compound)
The direct cyclization of this compound to BCMO is challenging. A more established route involves the intramolecular Williamson ether synthesis of a related precursor, pentaerythritol trichlorohydrin, using a strong base. This highlights the utility of the underlying trichlorinated neopentyl core.
-
Mechanism and Rationale: The reaction proceeds via deprotonation of the single hydroxyl group in pentaerythritol trichlorohydrin by a base like sodium hydroxide. The resulting alkoxide then acts as an intramolecular nucleophile, displacing one of the adjacent primary chlorides to form the four-membered oxetane ring. The choice of a phase-transfer catalyst can be crucial for reactions in biphasic systems.
-
Experimental Protocol: Synthesis of BCMO from Pentaerythritol Trichlorohydrin
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve pentaerythritol trichlorohydrin in a suitable organic solvent (e.g., toluene).
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).
-
Phase-Transfer Catalyst (Optional): Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.
-
Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture, separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude BCMO can be purified by vacuum distillation.
-
3.2. Route B: Alternative Synthesis via Thermolysis of a Cyclic Sulfite
A patented alternative involves the thermolysis of the cyclic sulfurous acid ester of pentaerythritol dichlorohydrin.[6]
-
Mechanism and Rationale: This route avoids the use of a strong base for the cyclization step. Pentaerythritol dichlorohydrin is first reacted with thionyl chloride to form a cyclic sulfite. This intermediate is then heated in the presence of a catalyst (e.g., organic onium compounds), leading to the extrusion of sulfur dioxide and the formation of the oxetane ring.[6] This method can offer advantages in terms of reagent handling and waste streams.
-
Experimental Protocol: Synthesis of BCMO via Cyclic Sulfite Thermolysis
-
Cyclic Sulfite Formation: React pentaerythritol dichlorohydrin with thionyl chloride in an appropriate solvent, often with a base like pyridine to neutralize the HCl byproduct.
-
Isolation: Isolate the resulting cyclic sulphurous acid ester.
-
Thermolysis: Heat the isolated cyclic sulfite in the presence of a suitable catalyst (e.g., triphenylphosphine or a quaternary ammonium salt).[6] The reaction temperature is typically high, and the progress is monitored by the evolution of SO₂ gas.
-
Purification: The resulting BCMO is isolated from the reaction mixture, typically by distillation under reduced pressure.
-
3.3. Comparative Analysis: BCMO Synthesis Routes
| Parameter | Route A (Base-Mediated Cyclization) | Route B (Cyclic Sulfite Thermolysis) |
| Starting Material | Pentaerythritol Trichlorohydrin | Pentaerythritol Dichlorohydrin |
| Key Reagents | Strong Base (e.g., NaOH), Optional PTC | Thionyl Chloride, Thermolysis Catalyst |
| Reaction Steps | Typically one main cyclization step | Two steps: Sulfite formation, then thermolysis |
| Reaction Conditions | Reflux, vigorous stirring | High temperature for thermolysis |
| Key Advantages | Fewer synthetic steps, well-established method | Avoids strong aqueous base, potentially cleaner reaction |
| Key Disadvantages | Biphasic reaction may require PTC, strong caustic waste | Two distinct steps, requires handling of thionyl chloride and SO₂ gas |
| Estimated Cost | Moderate | Potentially higher due to catalyst and two steps |
| Safety Concerns | Handling of concentrated NaOH | Handling of SOCl₂, evolution of toxic SO₂ gas |
3.4. Workflow Diagram: BCMO Synthesis Comparison
Caption: Comparative workflows for the synthesis of BCMO.
Alternative Building Blocks: Pentaerythritol Tetrachloride
When a synthetic plan calls for a neopentyl core with multiple leaving groups, 1,3-dichloro-2,2-bis(chloromethyl)propane (pentaerythritol tetrachloride, PETC) serves as a common alternative.
4.1. Comparative Analysis
| Feature | This compound | Pentaerythritol Tetrachloride (PETC) |
| CAS Number | 66703-69-3[1] | 3228-99-7[3] |
| Formula | C₄H₇Cl₃ | C₅H₈Cl₄ |
| Reactive Sites | 3 primary chlorides | 4 primary chlorides |
| Symmetry | Cₛ | Tₐ |
| Typical Use | Building block for trisubstituted quaternary centers | Precursor to tetrasubstituted spirocycles and cage compounds |
| Cost | Generally a specialty chemical, price can be high | More commonly available, potentially lower cost per mole |
| Reactivity Profile | Allows for potential differentiation if one site is sterically or electronically distinct | All four positions are equivalent, leading to symmetric products |
4.2. Decision-Making Flowchart: Reagent Selection
The choice between these two building blocks is dictated entirely by the desired final molecular architecture.
Caption: Logical flowchart for selecting a polychlorinated building block.
Safety, Handling, and Environmental Considerations
5.1. Toxicity Profile of Chlorinated Propanes Chlorinated hydrocarbons as a class warrant careful handling. Many, such as 1,3-dichloro-2-propanol, are subjects of toxicological evaluation and may have genotoxic or carcinogenic properties.[7] While specific data for this compound may be limited, it is prudent to treat it as a hazardous substance.
5.2. Recommended Handling Procedures
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Spill Management: Have spill kits readily available that are suitable for chlorinated organic compounds.
5.3. Waste Management All waste containing chlorinated solvents or reagents must be disposed of as hazardous chemical waste according to institutional and governmental regulations. Avoid mixing chlorinated waste with other waste streams. From a green chemistry perspective, synthetic routes should be designed to minimize the use and generation of such materials wherever possible.
Conclusion and Future Outlook
This compound is a specialized but powerful building block for accessing complex molecular architectures centered around a quaternary carbon. Its primary benefit lies in its ability to construct scaffolds that are otherwise difficult to synthesize. However, this benefit must be carefully weighed against the costs associated with its procurement, handling, and the management of chlorinated waste streams.
The decision to employ this reagent should be based on a thorough cost-benefit analysis as outlined in this guide. For applications like the synthesis of BCMO, alternative routes may offer advantages in safety or process efficiency. When compared to alternatives like pentaerythritol tetrachloride, the choice is fundamentally driven by the specific synthetic target. As the fields of drug discovery and materials science continue to demand greater molecular complexity, a judicious and well-informed selection of such advanced building blocks will remain a cornerstone of successful research and development.
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A Senior Application Scientist's Guide to Evaluating Stereoselectivity: The Case of 1,3-Dichloro-2-(chloromethyl)propane and its Synthetic Potential
For the discerning researcher in drug development and synthetic chemistry, the quest for stereochemical control is paramount. The spatial arrangement of atoms within a molecule can dictate its biological activity, efficacy, and safety profile. In this guide, we delve into the synthetic potential of 1,3-dichloro-2-(chloromethyl)propane, a readily available polychlorinated building block. While direct reports on its stereoselective applications are scarce, its structural motif as a 1,3-dihalide analogue presents intriguing possibilities for the synthesis of chiral small rings, namely cyclopropanes and oxetanes.
This guide will provide a comparative analysis of hypothetical stereoselective transformations of this compound against established, experimentally validated methods for accessing similar chiral architectures. By examining the underlying principles and presenting concrete data, we aim to equip you with the insights needed to evaluate and design novel synthetic routes.
Part A: The Path to Chiral Cyclopropanes: A Comparative Outlook
The 1,3-dihalide-like structure of this compound makes it a conceptual starting point for the formation of a cyclopropane ring. Intramolecular reductive coupling could, in principle, lead to the formation of 1-(chloromethyl)cyclopropane. The introduction of stereocenters would necessitate a catalytic asymmetric approach.
Hypothetical Asymmetric Cyclopropanation of a this compound Derivative
A plausible strategy would involve a transition-metal-catalyzed asymmetric reductive cyclization. This would likely require a chiral ligand to induce enantioselectivity.
Caption: Hypothetical asymmetric cyclopropanation.
While no direct experimental data exists for this specific transformation, we can evaluate its potential by comparing it to well-established methods for asymmetric cyclopropanation.
Alternative 1: Cobalt-Catalyzed Asymmetric Cyclopropanation with Dichloroalkanes
A highly relevant alternative is the cobalt-catalyzed asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors.[1][2][3] This method offers a direct route to chiral cyclopropanes from simple starting materials.
Experimental Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation
-
Catalyst Preparation: In a glovebox, a solution of the chiral ligand and Co(OAc)₂ in 1,2-dichloroethane (DCE) is stirred at room temperature.
-
Reaction Setup: To the catalyst solution, the alkene substrate and the gem-dichloroalkane are added.
-
Reduction: The reaction mixture is cooled, and a reducing agent (e.g., zinc powder) is added.
-
Reaction Execution: The reaction is stirred at the specified temperature and monitored by GC-MS.
-
Work-up and Purification: The reaction is quenched, filtered, and the product is purified by column chromatography.
Data Comparison: Hypothetical vs. Cobalt-Catalyzed Cyclopropanation
| Parameter | Hypothetical Reaction with this compound | Cobalt-Catalyzed Cyclopropanation of Styrene with Dichloromethane[2] |
| Substrate | This compound derivative | Styrene, Dichloromethane |
| Catalyst | Undefined Chiral Metal Complex | Co(OAc)₂ / Chiral Ligand |
| Yield | Unknown | Up to 95% |
| Diastereoselectivity | Not Applicable | Not Applicable (for simple cyclopropanes) |
| Enantioselectivity (ee) | Unknown | Up to 99% ee |
Alternative 2: Diastereoselective Simmons-Smith Cyclopropanation of Chiral Allylic Alcohols
The Simmons-Smith reaction is a classic method for cyclopropanation.[4] When applied to chiral allylic alcohols, the hydroxyl group can direct the cyclopropanation, leading to high diastereoselectivity.[5][6][7]
Experimental Protocol: Diastereoselective Simmons-Smith Reaction
-
Reagent Preparation: A zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.
-
Reaction Setup: The chiral allylic alcohol is dissolved in a suitable solvent (e.g., diethyl ether), and the Zn-Cu couple is added.
-
Carbenoid Formation: Diiodomethane is added dropwise to the mixture.
-
Reaction Execution: The reaction is stirred at room temperature or with gentle heating.
-
Work-up and Purification: The reaction is quenched with a saturated ammonium chloride solution, and the product is extracted and purified.
Caption: Simmons-Smith reaction workflow.
Data Comparison: Hypothetical vs. Simmons-Smith Cyclopropanation
| Parameter | Hypothetical Reaction with this compound | Diastereoselective Simmons-Smith of a Chiral Allylic Alcohol[7] |
| Substrate | This compound derivative | Chiral Allylic Alcohol |
| Reagent | Reductant, Chiral Catalyst | Zn-Cu Couple, CH₂I₂ |
| Yield | Unknown | Typically >90% |
| Diastereoselectivity (dr) | Not Applicable | Often >95:5 |
| Enantioselectivity (ee) | Dependent on catalyst | Substrate-controlled |
Part B: Accessing Chiral Oxetanes: A Comparative Analysis
This compound can be envisioned as a precursor to a chiral 3-(chloromethyl)oxetan-3-ol, which could then undergo intramolecular cyclization. This would involve a nucleophilic substitution of one chloro group with a hydroxyl moiety, followed by an intramolecular Williamson ether synthesis. The stereocenter would need to be introduced during the hydroxylation step or through resolution.
Hypothetical Stereoselective Synthesis of a 3-(Chloromethyl)oxetane Derivative
Caption: Hypothetical chiral oxetane synthesis.
Let's compare this hypothetical route with established methods for the stereoselective synthesis of oxetanes.
Alternative 1: Enantioselective Reduction of β-Halo Ketones
A powerful strategy for synthesizing chiral 2-substituted oxetanes involves the enantioselective reduction of a β-halo ketone, followed by intramolecular cyclization.[8]
Experimental Protocol: Enantioselective Reduction and Cyclization
-
Asymmetric Reduction: The β-halo ketone is reduced using a chiral reducing agent (e.g., a borane complex with a chiral ligand) to afford the corresponding chiral halo-alcohol.
-
Cyclization: The resulting halo-alcohol is treated with a base (e.g., KOH or NaH) to induce intramolecular Williamson ether synthesis, yielding the chiral oxetane.
Data Comparison: Hypothetical vs. Enantioselective Reduction Method
| Parameter | Hypothetical Route from this compound | Enantioselective Reduction of a β-Chloro Ketone[8] |
| Precursor | This compound | β-Chloro Ketone |
| Key Step | Stereoselective Hydroxylation | Asymmetric Ketone Reduction |
| Yield | Unknown | Good to excellent over two steps |
| Diastereoselectivity | Not Applicable | High (if applicable) |
| Enantioselectivity (ee) | Unknown | Up to 95% ee |
Alternative 2: Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition
The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a direct method for oxetane synthesis.[9][10][11][12] The development of chiral Lewis acid catalysts has enabled enantioselective versions of this reaction.[9][13]
Experimental Protocol: Asymmetric Paternò-Büchi Reaction
-
Reaction Setup: In a suitable photoreactor, the alkene, carbonyl compound, and a chiral Lewis acid catalyst are dissolved in an appropriate solvent.
-
Irradiation: The mixture is irradiated with UV light of a specific wavelength at a controlled temperature.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is worked up to remove the catalyst.
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched oxetane.
Caption: Asymmetric Paternò-Büchi workflow.
Data Comparison: Hypothetical vs. Asymmetric Paternò-Büchi Reaction
| Parameter | Hypothetical Route from this compound | Asymmetric Paternò-Büchi Reaction[10] |
| Starting Materials | This compound | Alkene, Carbonyl Compound |
| Methodology | Multi-step transformation | One-step cycloaddition |
| Yield | Unknown | Moderate to good |
| Diastereoselectivity (dr) | Not Applicable | Can be high, substrate-dependent |
| Enantioselectivity (ee) | Unknown | Up to 99% ee |
Conclusion and Future Perspectives
While this compound is not a direct precursor for stereoselective reactions based on current literature, its structure holds untapped potential. This guide illustrates that by considering it as a latent 1,3-dihalide, we can envision pathways to valuable chiral building blocks like substituted cyclopropanes and oxetanes.
The comparative analysis with established, high-performance stereoselective methods reveals the significant challenges that would need to be overcome. The development of a novel catalytic system capable of acting on a polychlorinated substrate like this compound would be a noteworthy achievement in synthetic chemistry.
For researchers and drug development professionals, the key takeaway is to look beyond the immediately obvious applications of a starting material. By drawing parallels with known reactivity patterns and leveraging the power of asymmetric catalysis, even simple, achiral molecules can be considered as starting points for the synthesis of complex, stereochemically defined targets. The experimental protocols and comparative data presented herein provide a solid foundation for such innovative synthetic design.
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Fasan, R. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. PMC, 2017. [Link]
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Griesbeck, A. G. Oxetane formation: Stereocontrol. ResearchGate, 2003. [Link]
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Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003, 103 (4), 977-1050. [Link]
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Krische, M. J. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH Public Access, 2017. [Link]
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Albini, A.; Fasani, E.; Mella, M. Oxetane synthesis: methyl vinyl sulphides as new traps of excited benzophenone in a stereoselective and regiospecific paterno–Büchi reaction. J. Chem. Soc., Perkin Trans. 1, 1988, 2737-2742. [Link]
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Ramasastry, S. S. V. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PMC, 2022. [Link]
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A Comparative Guide to Reaction Yields of Polychlorinated Reagents in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, polychlorinated aromatic compounds represent a critical class of starting materials. Their strategic deployment in cross-coupling reactions allows for the construction of complex molecular architectures, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. However, the inherent reactivity of these reagents is profoundly influenced by the number and position of chlorine substituents. This guide offers a comparative analysis of reaction yields using similar polychlorinated reagents in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. By delving into the experimental data and mechanistic underpinnings, this document aims to provide researchers with actionable insights for optimizing synthetic strategies.
The Suzuki-Miyaura Coupling: Navigating Polychlorinated Substrates for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, prized for its functional group tolerance and the commercial availability of its reagents.[1][2] When employing polychlorinated aromatics, the reaction's efficiency is highly dependent on the electronic and steric environment of the C-Cl bond, which is notoriously less reactive than its C-Br or C-I counterparts.[1][3] Achieving high yields often necessitates carefully selected catalyst systems and optimized reaction conditions.[3]
Comparative Yields of Dichlorobenzene Isomers
The three isomers of dichlorobenzene—ortho-, meta-, and para—exhibit distinct reactivities in Suzuki-Miyaura couplings. This variation stems from a combination of electronic effects and the relative stability of the palladium intermediates. Generally, the challenge lies in achieving selective mono-arylation, as the second chlorine atom can also participate in the catalytic cycle.
| Polychlorinated Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1,2-Dichlorobenzene | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~70-80 (mono) | [4] |
| 1,3-Dichlorobenzene | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~85-95 (mono) | [4] |
| 1,4-Dichlorobenzene | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >95 (mono) | [4] |
| 2,6-Dichloropyridine | Heptylboronic Pinacol Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 74 (mono) | [5] |
Table 1: Comparative yields for the mono-Suzuki-Miyaura coupling of dichlorobenzene isomers and a dichloropyridine derivative. Yields are approximate and can vary based on specific reaction conditions and scale.
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos is crucial for activating the inert C-Cl bond.[3] These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step.[3] The choice of a strong base like K₃PO₄ is necessary to promote the transmetalation step.[1] A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Mono-Arylation of 1,4-Dichlorobenzene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dichlorobenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Addition of Catalyst: Add the catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Construction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals.[6][7] Similar to the Suzuki-Miyaura coupling, the reaction of polychlorinated aromatics requires robust catalytic systems to overcome the high bond dissociation energy of the C-Cl bond.
Comparative Yields of Dichlorobenzene Isomers in Mono-Amination
The chemoselective mono-amination of dichlorobenzenes presents a similar challenge to mono-arylation. The choice of catalyst, ligand, and base is critical to achieving high yields of the desired mono-aminated product while minimizing the formation of the di-aminated byproduct.
| Polychlorinated Reagent | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1,2-Dichlorobenzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | ~75-85 | [4] (representative) |
| 1,3-Dichlorobenzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | ~90-98 | [4] (representative) |
| 1,4-Dichlorobenzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | >95 | [4] (representative) |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | K₂CO₃ | Water | 80 | 98 | [8][9] |
Table 2: Representative yields for the mono-amination of dichlorobenzene isomers and a related amination of chlorobenzene. Yields are illustrative and depend on the specific amine and reaction conditions.
Expertise in Action: The use of highly active, sterically hindered biaryl phosphine ligands like RuPhos is often necessary for the efficient amination of aryl chlorides.[7] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are employed to deprotonate the amine and facilitate the formation of the key palladium-amide intermediate.[6] The choice of an aprotic solvent like toluene is common, although recent advances have enabled the use of more environmentally benign solvents like water.[8][9]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Mono-Amination of 1,3-Dichlorobenzene
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., RuPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Addition of Reagents: Add 1,3-dichlorobenzene (1.0 equiv.) and the amine (1.2 equiv.) to the vessel.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the consumption of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired mono-aminated product.
Conclusion: Rational Design for Optimal Yields
The successful application of polychlorinated reagents in cross-coupling reactions hinges on a deep understanding of the interplay between substrate reactivity, catalyst selection, and reaction conditions. As demonstrated, the positional isomerism of chlorine atoms on an aromatic ring significantly impacts reaction yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions. By leveraging optimized catalytic systems featuring sterically demanding, electron-rich ligands and appropriate bases, researchers can achieve high yields and selectivity. The protocols and comparative data presented in this guide serve as a valuable resource for the rational design of synthetic routes involving these versatile building blocks, ultimately accelerating the discovery and development of novel chemical entities.
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Lehmler, H.-J., et al. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(8), 1131-1141. [Link]
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Request PDF. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. [Link]
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Request PDF. (2025). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. ResearchGate. [Link]
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Kinzel, T., et al. (2010). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 12(19), 4440-4443. [Link]
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Kinzel, T., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443. [Link]
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Kinzel, T., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
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Request PDF. (2020). Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development. ResearchGate. [Link]
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Barrow, J. C., et al. (2017). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Catalysis, 7(10), 6893-6899. [Link]
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Kinzel, T., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. [Link]
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Barrow, J. C., et al. (2017). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Catalysis. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Lehmler, H.-J., & Robertson, L. W. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. R Discovery. [Link]
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Burdon, J., & Parsons, I. W. (1970). Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. RSC Publishing. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). ResearchGate. [Link]
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Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. [Link]
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A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. (2015). NIH. [Link]
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Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Structural Confirmation of Novel Compounds Derived from 1,3-Dichloro-2-(chloromethyl)propane
Introduction: The Versatility and Challenge of a Unique Building Block
In the landscape of synthetic chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the novelty and complexity of the resultant molecular architectures. 1,3-Dichloro-2-(chloromethyl)propane is a particularly intriguing C4 building block.[1] Its trifunctional nature, presenting three primary alkyl chloride groups, offers a versatile platform for constructing a diverse array of complex molecules, including heterocycles, carbocycles, and polyfunctional open-chain systems. However, this same reactivity presents a significant analytical challenge: how do we unambiguously confirm the structure of the novel compounds we create?
The potential for multiple reaction pathways, isomer formation, and unexpected rearrangements necessitates a robust, multi-faceted analytical strategy. For researchers in drug development, where a molecule's precise three-dimensional structure dictates its biological activity and safety profile, absolute certainty is not just a goal—it is a prerequisite.[2] This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of small molecules, framed within the specific context of derivatives synthesized from this compound. We will explore the causality behind experimental choices, present self-validating protocols, and demonstrate how an integrated workflow provides the highest degree of molecular confidence.
The Analytical Imperative: Comparing the Pillars of Structural Elucidation
The confirmation of a novel chemical structure is akin to solving a complex puzzle. No single technique provides the complete picture; instead, we rely on the synergistic interplay of several powerful methods. The three pillars of modern small molecule structural analysis are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each provides a unique and complementary piece of information.
| Technique | Information Provided | Sample Requirements | Throughput | Key Limitation |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[3][4] | Micrograms to nanograms, requires ionization. | High | Does not provide stereochemistry or definitive connectivity for isomers.[5] |
| NMR Spectroscopy | Atomic connectivity (1D & 2D NMR), relative stereochemistry, dynamic information.[6][7] | Milligrams, soluble in deuterated solvent. | Moderate to Low | Can be difficult to interpret for very complex molecules or mixtures. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths/angles, crystal packing.[2][8][9] | High-quality single crystal (0.1-0.3 mm).[8] | Low | Crystal growth can be a significant bottleneck or impossible for many compounds.[10][11] |
Causality in Technique Selection
The logical starting point for any unknown is Mass Spectrometry , specifically high-resolution MS (HRMS). Why? Because it provides the molecular formula.[12] This is the foundational piece of data that constrains all further hypotheses. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) is a powerful diagnostic tool when analyzing derivatives of our chlorinated precursor, immediately indicating how many chlorine atoms remain in the final structure.
With a molecular formula in hand, we turn to NMR Spectroscopy . Why? Because it maps the molecular skeleton.[13][14] While MS tells us the "what" (the atoms involved), NMR tells us the "how" (how they are connected). A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments allows us to walk through the carbon framework, definitively establishing the connectivity of the molecule in solution.[7]
Finally, for absolute proof of structure and stereochemistry, X-ray Crystallography is the gold standard.[10][15] Why? It provides a direct, unambiguous visualization of the molecule in the solid state.[2][9] While NMR can define relative stereochemistry, X-ray diffraction can determine the absolute configuration of a chiral molecule, which is often a regulatory requirement for pharmaceutical compounds.[16]
An Integrated Workflow for Structural Confirmation
A self-validating system for structural confirmation does not rely on a single data point but on the convergence of evidence from orthogonal techniques. The following workflow represents a robust and efficient pathway from a newly synthesized compound to a fully confirmed structure.
Caption: Integrated workflow for synthesis and structural confirmation.
Case Study: Synthesis and Confirmation of 1-phenyl-5-(chloromethyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-3-one
To illustrate this workflow, let's consider a hypothetical synthesis. Reacting this compound with a substituted aniline derivative could plausibly lead to the formation of a novel benzodiazepine structure after several steps. Our goal is to confirm the structure of this target molecule.
Step 1: Mass Spectrometry - What is the Formula?
The purified compound is first analyzed by High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).[4][17]
Experimental Data:
| Parameter | Observed Value | Interpretation |
|---|---|---|
| [M+H]⁺ (m/z) | 301.0949 | Corresponds to the protonated molecule. |
| Calculated Mass | 301.0951 for C₁₆H₁₆ClN₂O⁺ | High mass accuracy (<5 ppm) strongly supports the proposed formula.[12] |
| Isotope Pattern | Peaks at m/z 301 and 303 in ~3:1 ratio | Confirms the presence of one chlorine atom. |
The MS data provides a high-confidence molecular formula, C₁₆H₁₅ClN₂O, which is the first crucial piece of evidence.
Step 2: NMR Spectroscopy - How are the Atoms Connected?
Next, a full suite of NMR experiments is performed on a ~10 mg sample dissolved in CDCl₃.
Caption: Key 2D NMR correlations for structural elucidation.
Hypothetical NMR Data Summary:
| ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Assignment |
|---|---|---|---|---|---|
| 7.20-7.50 | m | 9H | 120-145 | - | Aromatic-H |
| 4.85 | dd | 1H | 55.2 | 168.1, 45.8 | H-5 |
| 4.10 | d | 1H | 48.5 | 168.1 | H-2a |
| 3.95 | d | 1H | 48.5 | 168.1 | H-2b |
| 3.75 | dd | 1H | 45.8 | 55.2 | CH₂Cl-a |
| 3.60 | dd | 1H | 45.8 | 55.2 | CH₂Cl-b |
| - | - | - | 168.1 | - | C=O (C-3) |
Interpretation:
-
COSY correlations would confirm the connectivity between H-5, and the two protons of the CH₂Cl group.
-
HSQC directly links each proton to its attached carbon.
-
The critical HMBC correlations from the H-2 protons (4.10/3.95 ppm) and the H-5 proton (4.85 ppm) to the carbonyl carbon at 168.1 ppm are the "smoking gun." This 2- and 3-bond correlation definitively establishes the 7-membered ring structure and the placement of the carbonyl group, ruling out other isomers.
Step 3: X-ray Crystallography - What is the Absolute Structure?
For a chiral pharmaceutical candidate, confirming the absolute configuration is essential. Slow evaporation of the compound from an ethanol/water mixture yields single crystals suitable for diffraction.
Interpretation: The X-ray analysis provides an unambiguous 3D structure.[8] It confirms the connectivity derived from NMR and, if the compound is chiral and enantiomerically pure, the analysis (using techniques like the Flack parameter) can determine its absolute stereochemistry (R or S configuration at C-5).[16] This provides the highest possible level of structural proof.
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for a final concentration of 1 µg/mL.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to a UPLC system.[4]
-
Chromatography: Inject 1 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a water/acetonitrile gradient (both with 0.1% formic acid) over 5 minutes.
-
MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 100-1000. Ensure the mass resolution is >20,000 to allow for accurate mass determination.
-
Data Analysis: Extract the mass of the primary peak. Use the instrument's software to calculate the molecular formula based on the accurate mass and compare the theoretical vs. observed isotopic pattern.[12]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.
-
1D Experiments: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2-4 bond ¹H-¹³C correlations, which are critical for piecing together the molecular skeleton across quaternary carbons and heteroatoms.
-
-
Data Analysis: Process and analyze the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
Conclusion
References
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
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Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online. [Link]
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Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]
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Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2016). Chirality. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
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The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). CHIMIA. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dichloro-2-(chloromethyl)propane
Introduction: As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. 1,3-Dichloro-2-(chloromethyl)propane, a halogenated hydrocarbon, is a valuable reagent in various synthetic applications. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
Part 1: Hazard Profile and Essential Safety Data
Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. It is classified as a skin, eye, and respiratory irritant and is a combustible liquid.[1] The causality behind its stringent disposal requirements stems from its classification as a halogenated organic compound. These compounds can be persistent in the environment and may produce hazardous byproducts, such as hydrogen chloride gas, if not incinerated under specific, high-temperature conditions with appropriate scrubbing technology.[2]
For immediate reference, key safety and physical data are summarized below.
| Property | Value | Source |
| CAS Number | 1067-09-0 | |
| Molecular Formula | C₅H₉Cl₃ | [1] |
| Molecular Weight | 175.48 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.271 g/mL at 25 °C | |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| GHS Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 |
Part 2: The Core Directive: Segregation and Regulatory Compliance
The single most critical principle for the disposal of this compound is its classification as a halogenated organic hazardous waste . In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3] Under RCRA, chemical wastes are categorized to ensure safe handling and treatment.
Halogenated solvents and compounds are typically designated with an "F" waste code (hazardous waste from non-specific sources), such as F001 or F002, if they are part of a spent solvent mixture.[4] Even if not part of a solvent mixture, the inherent hazards of this compound mandate that it be treated as a hazardous waste. State and local regulations may also apply and can be more stringent than federal rules.[3][5]
Causality of Segregation: The primary reason for segregating halogenated waste is chemical and financial. Halogenated compounds require specialized, high-temperature incineration for complete destruction. Mixing them with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity.[6] Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the proper disposal of this compound from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE) Confirmation
-
Before handling the waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a standard laboratory coat. For larger quantities or in case of spills, impervious clothing may be necessary.[7]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If exposure limits are at risk of being exceeded, use an appropriate respirator.
Step 2: Waste Segregation
-
At the point of generation, dedicate a specific waste container solely for Halogenated Organic Waste .
-
DO NOT mix this compound with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste.[6][8] This is the most critical step for ensuring safety and compliance.
Step 3: Proper Containerization
-
Select a container that is in good condition, free of leaks, and compatible with the chemical. Borosilicate glass or a suitable plastic container is recommended.
-
The container must have a secure, non-leaking screw-on cap.[6]
-
Keep the container closed at all times except when adding waste.[6]
Step 4: Accurate Labeling
-
Immediately label the waste container. The label must be clear, legible, and securely affixed.
-
The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and volume.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Step 5: Accumulation and Storage
-
Store the waste container at or near the site of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA should be under the control of laboratory personnel and away from ignition sources, as the material is combustible.[2]
-
Ensure the container is in secondary containment to mitigate potential leaks or spills.
Step 6: Arranging for Disposal
-
Once the container is full, or if waste generation is complete, arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow their specific procedures for waste pickup requests, which may involve online forms or specific tagging requirements.[6]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Assess the Spill: Determine the size and immediate risk. If the spill is large, flammable vapors are accumulating, or you feel unwell, evacuate the area immediately and contact your institution's emergency response team.
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: If safe to do so, turn off any nearby ignition sources.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to dike and absorb the spill.[9]
-
Collect Waste: Carefully scoop the absorbed material into a designated, compatible container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All contaminated materials (absorbent, gloves, etc.) must be placed in the hazardous waste container.
-
Label and Dispose: Label the container as hazardous waste containing this compound and arrange for disposal as described in Part 3.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
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Hazard Analysis: Understanding the Intrinsic Risks of 1,3-Dichloro-2-(chloromethyl)propane
For research scientists and drug development professionals, mastering the safe handling of hazardous chemicals is a non-negotiable cornerstone of scientific excellence. This guide provides an in-depth operational plan for managing 1,3-Dichloro-2-(chloromethyl)propane, a compound that demands rigorous safety protocols. By moving beyond a simple checklist and understanding the rationale behind each procedural step, you can build a resilient and proactive safety culture within your laboratory.
This compound is a halogenated hydrocarbon that presents multiple health hazards.[1] A thorough understanding of its toxicological profile is the critical first step in designing effective safety protocols.
-
Primary Routes of Exposure: Inhalation, skin contact, and eye contact are the primary routes of occupational exposure.[2]
-
Acute Health Effects: This compound is an irritant to the skin, eyes, and respiratory system.[1][3] Exposure can cause immediate symptoms such as coughing, sore throat, and redness or pain in the eyes and skin.[2] In high concentrations, it may lead to more severe conditions like pulmonary edema.[4]
-
Chronic Health Effects: Perhaps most significantly, this substance is suspected of causing cancer.[5] Prolonged or repeated exposure may also cause damage to the liver, kidneys, and blood.[5]
-
Physical Hazards: While it is a combustible liquid, it has a relatively high flash point, meaning it does not ignite easily at ambient temperatures.[1] However, upon decomposition from heating or burning, it can produce toxic fumes, including hydrogen chloride.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by this compound. The goal is to create a comprehensive barrier that protects against all potential routes of exposure.
Respiratory Protection
Due to the risk of respiratory irritation and the potential for systemic toxicity upon inhalation, all work with this compound should be conducted within a certified chemical fume hood. In the event of a spill or if working outside of a fume hood is unavoidable, respiratory protection is mandatory.
-
Causality: The use of an air-purifying respirator with organic vapor cartridges is essential to filter out harmful airborne molecules, preventing them from reaching the lungs.[6] A full-face respirator is often preferred as it also provides eye protection.[7]
Hand Protection
The skin is a significant route of absorption for this chemical, making glove selection a critical decision point.
-
Causality: Standard nitrile or latex gloves may not provide adequate protection against prolonged exposure to halogenated hydrocarbons.[8] It is crucial to select gloves made from materials with high chemical resistance to this specific compound. Always consult the glove manufacturer's compatibility chart. For enhanced protection, double-gloving is recommended.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[3][7]
-
Causality: Chemical splash goggles are required to prevent accidental splashes from entering the eyes.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[10][11]
Body Protection
Protective clothing serves as the final barrier to prevent skin contact.
-
Causality: A chemically resistant lab coat or apron prevents contamination of personal clothing and skin.[8][11] For large-scale operations or spill cleanup, impervious clothing or a full chemical suit may be necessary.[2][10]
Table 1: PPE Recommendations for Handling this compound
| Task | Minimum PPE Requirement |
| Small-scale laboratory work in a fume hood | Chemical splash goggles, chemically resistant gloves (e.g., Viton® or laminate), and a lab coat. |
| Weighing and transferring | Chemical splash goggles, double-gloved with chemically resistant gloves, lab coat, and consider a face shield. |
| Spill cleanup | Full-face respirator with organic vapor cartridges, chemically resistant gloves, impervious coveralls, and boot covers. |
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include detailed procedures for every stage of the chemical's lifecycle in the laboratory.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces.[6]
-
Incompatible Materials: Store separately from strong oxidants.[2]
-
Container Integrity: Keep containers tightly closed when not in use and store in a cool, dry place.[6]
Spill Management Protocol
A swift and organized response is critical in the event of a spill. The following protocol provides a step-by-step guide.
Experimental Protocol: Chemical Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12]
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, call your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1 for spill cleanup.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading.
-
Absorb the Chemical: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Once the chemical is absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, and then wash with soap and water.[4]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[13]
Caption: A logical workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety department for specific procedures.
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
-
PubChem - NIH. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. [Link]
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PubChem. This compound. [Link]
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ILO and WHO. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. [Link]
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US EPA. Personal Protective Equipment. [Link]
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Sdfine. 1-CHLORO-2,3-EPOXYPROPANE. [Link]
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ChemTalk. Lab Safety Equipment & PPE. [Link]
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MDPI. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
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USAsafety.com. Personal Protective Equipment for Gas Cylinder Handling. [Link]
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Middlebury. Chemical Spill, Detection of Propane Gas, Fumes, or Vapors. [Link]
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Penn Public Safety - University of Pennsylvania. GUIDELINE 9. Propane Leak or Fire Emergency Procedure. [Link]
Sources
- 1. 1,3-二氯-2-(氯甲基)-2-甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]
- 3. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | C5H9Cl3 | CID 136826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-DICHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
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- 10. epa.gov [epa.gov]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. publicsafety.upenn.edu [publicsafety.upenn.edu]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
